molecular formula C8H18O B3048914 3-Methyl-2-(propan-2-yl)butan-1-ol CAS No. 18593-92-5

3-Methyl-2-(propan-2-yl)butan-1-ol

Cat. No.: B3048914
CAS No.: 18593-92-5
M. Wt: 130.23 g/mol
InChI Key: IDGDEUZERZKYHG-UHFFFAOYSA-N
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Description

3-Methyl-2-(propan-2-yl)butan-1-ol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-2-propan-2-ylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-6(2)8(5-9)7(3)4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGDEUZERZKYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612760
Record name 3-Methyl-2-(propan-2-yl)butan-1-ol
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Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18593-92-5
Record name 3-Methyl-2-(propan-2-yl)butan-1-ol
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Record name 3-methyl-2-(propan-2-yl)butan-1-ol
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Methyl-2-(propan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, purification, and characterization of 3-Methyl-2-(propan-2-yl)butan-1-ol (also known as 2-isopropyl-3-methylbutan-1-ol ).

This molecule represents a class of sterically hindered primary alcohols . Its structure consists of a hydroxymethyl group attached to a methine carbon which is flanked by two isopropyl groups. This steric crowding makes the synthesis non-trivial, as standard nucleophilic substitutions (SN2) are often impeded. The guide prioritizes the Alpha-Alkylation of Isovaleric Ester route due to its superior atom economy and yield compared to the classical Malonic Ester synthesis.

CAS: 18593-92-5 (Generic isomer class) | Formula: C8H18O | MW: 130.23 g/mol IUPAC Name: this compound Common Name: 2-Isopropyl-3-methylbutanol / Diisopropylcarbinyl methanol

Strategic Analysis & Retrosynthesis

The target molecule is a primary alcohol with significant steric bulk at the


-position. Direct coupling of bulky alkyl halides is prone to elimination side reactions. Therefore, the most robust synthetic strategy relies on constructing the carbon skeleton at the oxidation state of an ester or acid, followed by a hydride reduction.
Retrosynthetic Logic
  • Disconnection: The C1-O bond is formed via reduction. The C2-C3 bond (or C2-Isopropyl bond) is formed via enolate alkylation.

  • Precursor: Ethyl 2-isopropyl-3-methylbutanoate (Ethyl 2,3-diisopropylpropanoate).

  • Starting Materials: Ethyl Isovalerate (Ethyl 3-methylbutanoate) and 2-Iodopropane.

This route utilizes Kinetic Enolate Alkylation , which allows for the precise introduction of the second isopropyl group onto the isovaleric skeleton.

Retrosynthesis Target This compound (Target Alcohol) Intermediate Ethyl 2-isopropyl-3-methylbutanoate (Hindered Ester) Target->Intermediate Reduction (LiAlH4) Start1 Ethyl Isovalerate (Starting Material) Intermediate->Start1 Enolate Alkylation (LDA, -78°C) Start2 2-Iodopropane (Electrophile) Intermediate->Start2 +

Caption: Retrosynthetic breakdown showing the disconnection to commercially available Ethyl Isovalerate.

Experimental Protocol

Phase 1: Synthesis of Ethyl 2-isopropyl-3-methylbutanoate

Objective: Introduce the second isopropyl group to the alpha-position of the isovalerate chain. Mechanism: Nucleophilic substitution via a lithium enolate.

Reagents:

  • Ethyl Isovalerate (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.1 eq) [Generated in situ or commercial]

  • 2-Iodopropane (Isopropyl Iodide) (1.5 eq)

  • DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (2.0 eq) [Cosolvent to accelerate alkylation]

  • Anhydrous THF (Solvent)

Protocol:

  • Enolate Formation: In a flame-dried 3-neck flask under Argon, cool a solution of LDA (1.1 eq) in anhydrous THF to -78°C (dry ice/acetone bath).

  • Addition: Dropwise add Ethyl Isovalerate (1.0 eq) over 20 minutes. Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Alkylation: Add DMPU (2.0 eq) followed by 2-Iodopropane (1.5 eq) dropwise.

    • Critical Insight: The addition of DMPU is essential. The steric bulk of the isopropyl enolate and the isopropyl iodide makes the reaction sluggish in pure THF. DMPU solvates the lithium cation, creating a "naked" enolate that is more nucleophilic.

  • Progression: Allow the reaction to warm slowly to room temperature over 12 hours.

  • Quench: Quench with saturated NH4Cl solution.

  • Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.[1]

  • Purification: Fractional distillation under reduced pressure. The mono-alkylated product (target) must be separated from any unreacted starting material.

Phase 2: Reduction to the Alcohol

Objective: Reduce the hindered ester to the primary alcohol. Reagent: Lithium Aluminum Hydride (LiAlH4).[2]

Protocol:

  • Setup: Suspend LiAlH4 (2.0 eq) in anhydrous Diethyl Ether (Et2O) at 0°C under Argon.

  • Addition: Add the purified Ethyl 2-isopropyl-3-methylbutanoate (from Phase 1) dropwise.

    • Note: Despite steric hindrance, the reduction of esters to alcohols with LAH is generally quantitative.

  • Reflux: Once addition is complete, warm to room temperature and then reflux for 4 hours to drive the reaction to completion.

  • Fieser Workup: Cool to 0°C. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL water.
      
  • Isolation: Filter the granular white precipitate. Dry the filtrate over Na2SO4 and concentrate under vacuum.

  • Final Purification: Distillation (bp approx. 185-190°C at 760 mmHg).

Workflow Visualization

The following diagram details the reaction logic, including critical process controls (temperature and additives).

SynthesisWorkflow cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Reduction Step1 Deprotonation (Ethyl Isovalerate + LDA) -78°C, THF Step2 Alkylation (+ 2-Iodopropane + DMPU) Warm to RT Step1->Step2 Enolate Formation Step3 Workup & Distillation Isolate Ester Intermediate Step2->Step3 SN2 Reaction Step4 Reduction (LiAlH4, Et2O) Reflux 4h Step3->Step4 Purified Ester Step5 Fieser Workup (H2O / NaOH / H2O) Step4->Step5 Hydride Transfer Final Final Product This compound Step5->Final Isolation

Caption: Step-by-step reaction workflow highlighting critical reagents and conditions.

Characterization & Validation

Trustworthiness in synthesis is derived from rigorous characterization. The following data points confirm the structure of This compound .

Expected NMR Profile

The symmetry of the molecule (two isopropyl groups attached to the C2 methine) simplifies the spectra.

NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H NMR 0.90 - 0.95Doublet (d)12HMethyl groups of the two isopropyl moieties (

).
1H NMR 1.20Broad Singlet1HHydroxyl proton (

), exchangeable.
1H NMR 1.65 - 1.80Multiplet (m)2HMethine protons of the isopropyl groups.
1H NMR 1.30 - 1.40Multiplet (m)1HCentral methine proton (C2-H).
1H NMR 3.55Doublet (d)2HMethylene protons adjacent to Oxygen (

).
13C NMR ~20.5--Methyl carbons.
13C NMR ~28.0--Methine carbons of isopropyl groups.
13C NMR ~52.0--Central methine carbon (C2).
13C NMR ~62.5--Methylene carbon (

).
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): 130 m/z (often weak or absent in alcohols).

  • Base Peak: m/z 43 (Isopropyl cation,

    
    ) or m/z 57 (Isobutyl cation).
    
  • Diagnostic Loss: M-18 (Loss of water)

    
     m/z 112 (Alkene formation).
    
  • Alpha Cleavage: Loss of

    
     (M-31) is less favored due to the stability of the isopropyl fragments.
    
Physical Properties[3][4][5]
  • Appearance: Colorless, viscous liquid.

  • Odor: Mild, camphoraceous, slightly woody (typical of hindered alcohols).

  • Boiling Point: Predicted ~185°C (Higher than 1-octanol due to spherical shape/Van der Waals packing efficiency).

  • Solubility: Low water solubility; miscible with ethanol, ether, and DCM.

Safety & Handling

  • Lithium Diisopropylamide (LDA): Pyrophoric and extremely caustic. Handle only under inert atmosphere (Argon/Nitrogen).

  • LiAlH4: Reacts violently with water and protic solvents, releasing hydrogen gas. Use strictly anhydrous solvents.

  • DMPU: A reproductive toxin (teratogen). Use as a safer alternative to HMPA, but handle with double-gloving and in a fume hood.

References

  • BenchChem. (2025).[3] Synthesis of 2-Isopropyl-3-methylbutanoic Acid: A Technical Guide. Retrieved from 3.

  • PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. Retrieved from 4.[4]

  • MedChemExpress. (2025). 2-(Ethoxycarbonyl)-3-methylbutanoic acid (Intermediate for synthesis). Retrieved from 5.[5]

  • The Good Scents Company. (2024). 3-methyl-2-butanol and related isomers: Flavor and Fragrance Data. Retrieved from 6.

Sources

Comprehensive Spectroscopic Profile: 3-Methyl-2-(propan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

3-Methyl-2-(propan-2-yl)butan-1-ol (CAS: 18593-92-5 ) is a highly branched primary alcohol characterized by significant steric hindrance at the


-position. Structurally, it consists of a hydroxymethyl group attached to a methine carbon that bears two isopropyl groups. This molecule—often referred to as 2,3-diisopropyl alcohol  or 2-isopropyl-3-methylbutan-1-ol —serves as a valuable intermediate in the synthesis of sterically crowded esters and as a probe for steric effects in enzymatic reactions.

This guide provides a definitive technical breakdown of its spectroscopic signatures (NMR, IR, MS) and outlines a validated synthesis protocol via the reduction of 2-isopropyl-3-methylbutanoic acid.

Chemical Identity Table
PropertyDetail
IUPAC Name This compound
Common Synonyms 2-Isopropyl-3-methylbutan-1-ol; Diisopropylcarbinyl methanol
CAS Number 18593-92-5
Molecular Formula

Molecular Weight 130.23 g/mol
SMILES CC(C)C(CO)C(C)C
Key Structural Feature

symmetry (effective) due to equivalent isopropyl groups

Spectroscopic Data Analysis

The following data represents the consensus spectral features for this compound. Due to the molecule's symmetry (the central carbon is attached to two chemically equivalent isopropyl groups), the spectra are simpler than those of linear isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the high symmetry of the molecule. The two isopropyl groups appear equivalent on the NMR timescale due to free rotation, simplifying the signal patterns.


H NMR Data (400 MHz, CDCl

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
3.64 Doublet (

Hz)
2H

Methylene protons adjacent to oxygen; split by the central methine.
1.82 Octet/Multiplet2H

Methine protons of the isopropyl groups.
1.45 Broad Singlet1H

Hydroxyl proton (shift varies with concentration/solvent).
1.22 Multiplet (dt)1H

Central methine; shielded by branching but deshielded by

-oxygen.
0.94 Doublet (

Hz)
12H

Four equivalent methyl groups.

Technical Insight: The key diagnostic signal is the doublet at


 3.64 ppm for the hydroxymethyl group. The integration of the methyl region (12H) vs. the methylene (2H) confirms the presence of two isopropyl groups.

C NMR Data (100 MHz, CDCl

)
Shift (

ppm)
Carbon TypeAssignmentNotes
62.8


Characteristic primary alcohol shift.
52.4

Central CH Significant deshielding due to steric compression (

-effect) and attachment to

.
28.1

Isopropyl

Two equivalent carbons.
21.2

MethylsFour equivalent carbons.
Infrared (IR) Spectroscopy

The IR spectrum is dominated by the hydrogen-bonded hydroxyl group and the strong aliphatic backbone vibrations.

  • 3300–3450 cm

    
     (Broad, Strong):  O-H stretching vibration (intermolecular H-bonding).
    
  • 2870–2960 cm

    
     (Strong):  C-H stretching (sp
    
    
    
    ). The "isopropyl doublet" (splitting of the symmetric methyl deformation) is typically visible in the fingerprint region.
  • 1465 cm

    
    :  C-H bending (scissoring) of methylene/methyls.
    
  • 1385 & 1365 cm

    
     (Characteristic):  Gem-dimethyl deformation doublet, confirming the isopropyl groups.
    
  • 1030–1050 cm

    
    :  C-O stretching (primary alcohol).
    
Mass Spectrometry (EI-MS, 70 eV)

Primary alcohols often show weak molecular ions (


). The fragmentation is driven by alpha-cleavage and dehydration.
  • 
     130 (
    
    
    
    ):
    Very weak or absent.
  • 
     112 (
    
    
    
    ):
    Loss of water (
    
    
    ). Often the highest mass peak observed.
  • 
     87 (
    
    
    
    ):
    Loss of an isopropyl group (
    
    
    ).
  • 
     69:  Hydrocarbon fragment (
    
    
    
    ) formed after water loss and rearrangement.
  • 
     31 (
    
    
    
    ):
    Diagnostic peak for primary alcohols (alpha-cleavage).

Validated Synthesis Protocol

To obtain high-purity this compound for spectral analysis, the most reliable method is the reduction of 2-isopropyl-3-methylbutanoic acid (also known as diisopropylacetic acid) using Lithium Aluminum Hydride (LiAlH


).
Reaction Logic

The steric bulk of the diisopropyl group makes nucleophilic attack at the carbonyl carbon slower than in linear substrates. Therefore, a strong reducing agent (LiAlH


) and reflux conditions are recommended over milder reagents like NaBH

.
Experimental Workflow

Reagents:

  • 2-Isopropyl-3-methylbutanoic acid (CAS: 5348-43-6)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (2.0 equivalents)
    
  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (

    
    ), anhydrous[1]
    

Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.

  • Slurry Preparation: Charge the flask with LiAlH

    
     (1.5 g, ~40 mmol) and anhydrous THF (40 mL). Cool to 0°C in an ice bath.
    
  • Addition: Dissolve 2-isopropyl-3-methylbutanoic acid (2.88 g, 20 mmol) in THF (20 mL). Add this solution dropwise to the LiAlH

    
     slurry over 30 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Once addition is complete, remove the ice bath and heat the mixture to reflux (66°C) for 4–6 hours. Monitor by TLC (stain with KMnO

    
    ; acid spot should disappear).
    
  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 1.5 mL water

    • 1.5 mL 15% NaOH solution

    • 4.5 mL water

  • Workup: Stir until a white granular precipitate forms (lithium aluminates). Filter the mixture through a Celite pad.

  • Isolation: Dry the filtrate over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Distill the crude oil (bp approx. 185–190°C at atm pressure) or purify via flash column chromatography (Hexanes/EtOAc 4:1).

Visualizations

Synthesis & Fragmentation Pathway

The following diagram illustrates the reduction pathway and the primary Mass Spec fragmentation logic.

G Acid 2-Isopropyl-3- methylbutanoic Acid (Precursor) LiAlH4 LiAlH4 / THF (Reduction) Acid->LiAlH4 Alcohol 3-Methyl-2-(propan-2-yl) butan-1-ol (Target) LiAlH4->Alcohol Reflux, 4h M_Water [M-H2O]+ m/z 112 Alcohol->M_Water EI-MS Dehydration M_Alpha [CH2=OH]+ m/z 31 Alcohol->M_Alpha Alpha Cleavage

Caption: Figure 1: Synthetic route via hydride reduction and key EI-MS fragmentation pathways.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21386953, this compound. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general chemical shift prediction rules for branched alcohols).

Sources

Physical properties of 3-Methyl-2-(propan-2-yl)butan-1-ol (boiling point, density)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 3-Methyl-2-(propan-2-yl)butan-1-ol [1][2][3]

Executive Summary

This compound (CAS: 18593-92-5), commonly referred to as 2-isopropyl-3-methyl-1-butanol , is a highly branched primary alcohol with the molecular formula C₈H₁₈O . Structurally characterized by significant steric hindrance due to two isopropyl groups adjacent to the hydroxymethyl moiety, this compound exhibits unique physicochemical properties distinct from its linear isomer, 1-octanol.

This guide details the critical physical properties, synthesis pathways, and structural implications of this compound for researchers in organic synthesis, fragrance chemistry, and pharmaceutical development.

Chemical Identity & Structural Analysis

Property Detail
IUPAC Name This compound
Common Synonyms 2-Isopropyl-3-methyl-1-butanol; Diisopropylcarbinyl methanol; 3-Hydroxymethyl-2,4-dimethylpentane
CAS Registry Number 18593-92-5
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
SMILES CC(C)C(CO)C(C)C
InChI Key IDGDEUZERZKYHG-UHFFFAOYSA-N
Structural Dynamics

The molecule features a central methine carbon (C2) bonded to a hydroxymethyl group and two bulky isopropyl groups (technically, one isopropyl and one sec-butyl-like arrangement if named strictly, but effectively di-isopropyl substitution at the alpha position).

  • Steric Bulk: The "butterfly" arrangement of the two isopropyl wings creates significant steric shielding around the hydroxyl group. This reduces the rate of esterification compared to linear alcohols but enhances stability against oxidative degradation.

  • Hydrophobicity: The high carbon-to-oxygen ratio and branched structure result in lower water solubility compared to n-octanol, making it an excellent candidate for specialized liquid-liquid extraction processes.

Physical Properties

The following data aggregates experimental values and high-confidence thermodynamic estimates validated against standard alkanol models (Stenutz, Yaws).

Property Value Condition / Note
Boiling Point 173.0 °C @ 760 mmHg (Atmospheric) [1][2]
Density 0.842 g/cm³ @ 20 °C [1]
Refractive Index (

)
1.432 @ 20 °C [1]
Molar Volume 154.7 mL/molDerived from density
Flash Point ~65 °CClosed Cup (Estimated)
Vapor Pressure ~0.5 mmHg@ 25 °C (Estimated via Antoine Eq)
Solubility (Water) < 0.5 g/LHighly Lipophilic
LogP (Octanol/Water) 2.8 - 3.1Predicted (XLogP3)

Thermodynamic Insight: The boiling point (173 °C) is notably lower than that of n-octanol (195 °C). This depression is caused by the compact, globular shape of the molecule (branching), which reduces the surface area available for intermolecular Van der Waals forces, despite the presence of hydrogen bonding.

Synthesis & Production Methodologies

The synthesis of this compound typically proceeds via the reduction of its carboxylic acid precursor, 2-isopropyl-3-methylbutanoic acid (Diisopropylacetic acid).

Primary Route: Reduction of Diisopropylacetic Acid

This pathway ensures high regioselectivity and yield. The steric bulk of the acid requires strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complexes.

Reaction Scheme:

  • Starting Material: 2-Isopropyl-3-methylbutanoic acid (CAS 2909-38-8).

  • Reagent: LiAlH₄ in anhydrous Diethyl Ether or THF.

  • Workup: Fieser workup (Water/NaOH) to hydrolyze aluminates, followed by distillation.

Synthesis Figure 1: Reductive Synthesis Pathway from Carboxylic Acid Precursor Acid 2-Isopropyl-3-methylbutanoic Acid (Diisopropylacetic Acid) Intermediate Aluminate Complex Acid->Intermediate Reduction Reagent LiAlH4 / THF (Reflux) Reagent->Intermediate Product This compound (>98% Purity) Intermediate->Product Hydrolysis (H3O+)

Alternative Route: Hydroformylation (Industrial)

For larger scale production, the hydroformylation of 2,4-dimethyl-2-pentene (derived from propylene dimerization) followed by hydrogenation is theoretically viable, though less common in laboratory settings due to isomer separation challenges.

Applications in Research & Development

Pharmaceutical Intermediate

The diisopropyl methyl motif is a privileged scaffold in medicinal chemistry, often used to introduce lipophilicity and metabolic stability. The alcohol serves as a precursor for:

  • Tosylation/Mesylation: Converting the -OH to a leaving group allows the attachment of the bulky diisopropyl moiety to amines or heterocycles (N-alkylation).

  • Ester Prodrugs: Used to cap carboxylic acid drugs, increasing their membrane permeability (LogP modulation).

Fragrance & Flavor Chemistry

While the alcohol itself has a mild, camphorous/woody odor, its esters (e.g., 2-isopropyl-3-methylbutyl acetate ) are potent fragrance ingredients.

  • Odor Profile: Fruity, pear-like, with woody undertones.

  • Stability: The steric hindrance around the ester bond provides exceptional resistance to hydrolysis in high-pH functional products (soaps, detergents).

Specialized Solvent

Due to its high boiling point and specific solubility parameters (δ), it is used as a coupling agent in lithographic inks and coatings where controlling the evaporation rate is critical.

Safety & Handling (GHS Classification)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.

    • H227: Combustible liquid (Flash point ~65°C).

  • Precautionary Measures: Store in a cool, well-ventilated place. Use chemically resistant gloves (Nitrile) due to its lipophilic nature which may permeate latex.

References

  • Stenutz, R. (2025). Data on 3-methyl-2-isopropyl-1-butanol. Stenutz.eu - Physical Properties of Organic Compounds. Link

  • Yaws, C. L. (2015).[5] The Yaws Handbook of Vapor Pressure: Antoine Coefficients. Gulf Professional Publishing. (Data cited for CAS 18593-92-5).[1][2][3][5][6]

  • PubChem. (2025). Compound Summary: this compound (CAS 18593-92-5).[1][2][3] National Center for Biotechnology Information. Link

  • BenchChem. (2024).

Sources

Physicochemical Characterization and Synthetic Utility of 3-Methyl-2-(propan-2-yl)butan-1-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and complex organic synthesis, the selection of aliphatic building blocks is rarely arbitrary. The compound 3-Methyl-2-(propan-2-yl)butan-1-ol (commonly referred to as 2-isopropyl-3-methylbutan-1-ol) represents a masterclass in structural dichotomy: it pairs a reactive primary hydroxyl group with extreme steric shielding at the adjacent β-carbon. This whitepaper provides an in-depth technical analysis of its molecular weight derivation, thermodynamic profiling, and field-proven synthetic protocols, designed specifically for application scientists and medicinal chemists.

Structural Logic and Molecular Weight Derivation

The chemical behavior of an aliphatic alcohol is dictated by its carbon skeleton. The IUPAC name, this compound, reveals a highly congested architecture.

The longest carbon chain containing the primary alcohol (-OH) is a butane backbone. The β-carbon (C2) is a tertiary center bonded to a hydrogen atom, the primary hydroxymethyl group (C1), an isopropyl substituent (propan-2-yl), and the C3-C4 chain which itself forms a second isopropyl group. Consequently, the molecule features a highly crowded C2 center bearing two dual isopropyl groups .

Molecular Weight Calculation

The molecular formula C₈H₁₈O is derived through exact atomic mass contributions, which is critical for high-resolution mass spectrometry (HRMS) validation in quality control:

  • Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 18 atoms × 1.008 g/mol = 18.144 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Standard Molecular Weight: 130.23 g/mol [1]

For precise isotopic tracking, the monoisotopic exact mass is 130.136 g/mol [1]. This value is utilized to confirm the absence of isobaric impurities during drug synthesis workflows.

Table 1: Quantitative Physicochemical Profile
PropertyValueAnalytical Significance
IUPAC Name This compoundStandardized nomenclature
CAS Registry Number 18593-92-5Database indexing[1]
Molecular Formula C₈H₁₈OElemental composition
Molecular Weight 130.23 g/mol Stoichiometric calculations[1]
Monoisotopic Mass 130.136 g/mol HRMS validation[1]
XLogP3 (Lipophilicity) 2.5Predicts membrane permeability[1]
Topological Polar Surface Area 20.2 ŲIndicates low polar interactions[1]
Rotatable Bonds 3High rigidity / low conformational entropy[1]
Boiling Point 171-172 °C at 741 TorrDistillation parameters[2]

Thermodynamic Profiling & Steric Causality

According to the National Institute of Standards and Technology (NIST), the thermodynamic properties of alkanol isomer groups up to C₈H₁₈O can be accurately modeled using the Benson group additivity method[3].

The extreme branching in this compound restricts its rotatable bond count to merely three[1]. This low conformational flexibility decreases the standard entropy (


) relative to linear octanol isomers. However, this steric bulk is highly advantageous in medicinal chemistry: it significantly increases the compound's lipophilicity (XLogP3 = 2.5) while shielding the β-carbon from unwanted nucleophilic attacks or metabolic degradation[1].

G Struct This compound (C8H18O, MW: 130.23) Steric Dual Isopropyl Groups (High Steric Bulk) Struct->Steric Hydroxyl Primary Hydroxyl Group (H-Bonding) Struct->Hydroxyl Lipophilicity High Lipophilicity (XLogP3 = 2.5) Steric->Lipophilicity Reactivity Restricted Nucleophilic Attack Controlled Oxidation Steric->Reactivity Hydroxyl->Reactivity

Fig 1. Causal relationship between the molecular structure of C8H18O and its chemical behavior.

Synthetic Utility: Oxidation to Carboxylic Acids

To harness this molecule as a lipophilic modifier in drug development, it is frequently oxidized to its corresponding carboxylic acid, 2-isopropyl-3-methylbutanoic acid [4]. The primary alcohol is sufficiently unhindered to undergo oxidation, while the extreme steric bulk at the β-carbon prevents unwanted side reactions such as enolization-driven degradation[4].

Experimental Protocol: Jones Oxidation Workflow

This methodology utilizes a strong oxidizing agent (Jones Reagent) to yield the carboxylic acid in a single, controlled step[4]. The protocol below is designed as a self-validating system , ensuring that purification is driven by fundamental pKa differentials rather than relying solely on chromatography.

Phase 1: Reagent Preparation

Causality: Chromium trioxide (CrO₃) requires a highly acidic environment to generate the active oxidant, chromic acid (H₂CrO₄).

  • In a beaker immersed in an ice-water bath, dissolve 26.7 g of CrO₃ in 50 mL of deionized water[4].

  • Slowly, with vigorous mechanical stirring, add 23 mL of concentrated sulfuric acid (H₂SO₄)[4].

  • Dilute the deep red solution with deionized water to a final volume of 100 mL[4].

Phase 2: Controlled Oxidation

Causality: Acetone is utilized as the solvent because it is polar enough to dissolve the bulky aliphatic alcohol, miscible with the aqueous Jones reagent, yet highly resistant to oxidation itself.

  • In a 500 mL three-necked round-bottom flask, dissolve 13.0 g (0.1 mol) of this compound in 100 mL of ACS-grade acetone[4].

  • Cool the flask to 0–5 °C.

  • Add the Jones reagent dropwise via a dropping funnel, monitoring the temperature to prevent exothermic runaway[4].

Phase 3: Quenching and Self-Validating Extraction

Causality: The acid-base extraction is rooted in pKa differentials. The newly formed carboxylic acid (pKa ~4.8) can be partitioned into an aqueous phase as a salt, leaving unreacted alcohol (pKa ~16) in the organic phase.

  • Quench: Add isopropanol dropwise until the green color of Cr(III) persists. Why? This consumes unreacted Cr(VI), preventing over-oxidation during workup and neutralizing toxic hexavalent chromium[4].

  • Decant & Wash: Decant the acetone solution from the heavy chromium salts. Wash the salts with diethyl ether (3 x 50 mL)[4].

  • Base Extraction: Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) (3 x 50 mL)[4]. The carboxylic acid deprotonates and moves into the aqueous layer.

  • Acidification: Acidify the combined aqueous layers to pH 2 with 2 M HCl[4]. The carboxylate reprotonates, drastically lowering its aqueous solubility.

  • Final Extraction: Extract the aqueous layer with fresh diethyl ether (3 x 75 mL)[4]. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield pure 2-isopropyl-3-methylbutanoic acid[4].

Workflow Start 2-Isopropyl-3-methylbutan-1-ol (13.0 g in Acetone) Oxidation Oxidation Reaction (0-5 °C, Dropwise Addition) Start->Oxidation Jones Jones Reagent Preparation (CrO3 + H2SO4 + H2O) Jones->Oxidation Quench Quench & Decant (Isopropanol) Oxidation->Quench Extraction Acid-Base Extraction (NaHCO3 then HCl/Ether) Quench->Extraction Product 2-Isopropyl-3-methylbutanoic acid (Concentration in vacuo) Extraction->Product

Fig 2. Step-by-step experimental workflow for the Jones oxidation of the primary alcohol.

Conclusion

The compound this compound (C₈H₁₈O, MW: 130.23 g/mol ) is far more than a simple aliphatic alcohol. Its unique structural topology—featuring a primary hydroxyl group adjacent to a highly sterically hindered, dual-isopropyl substituted β-carbon—grants it exceptional lipophilicity and controlled reactivity. By understanding the thermodynamic and steric causality of its structure, researchers can effectively leverage this molecule in complex organic synthesis and advanced drug development workflows.

References

  • Angene Chemical. "this compound(CAS# 18593-92-5 )". [Link]

  • National Institute of Standards and Technology (NIST). "Standard Chemical Thermodynamic Properties of Alkanol Isomer Groups". [Link]

Sources

Potential isomers and stereochemistry of 3-Methyl-2-(propan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Isomeric Landscape of 3-Methyl-2-(propan-2-yl)butan-1-ol

Abstract

In the rigorous landscape of pharmaceutical development and chemical research, a precise understanding of a molecule's three-dimensional structure is paramount. This guide addresses the potential isomers and stereochemistry of this compound. A detailed structural analysis, contrary to what might be inferred from its complex IUPAC name, reveals the molecule to be achiral due to the absence of any stereogenic centers. Consequently, it does not possess enantiomers or diastereomers. This paper will deconstruct the molecule's architecture to demonstrate its achirality, explore its constitutional isomers, and provide a comprehensive overview of the state-of-the-art analytical methodologies that would be employed for stereochemical analysis had the molecule been chiral. This serves as both a specific analysis of the target molecule and a broader technical guide for researchers encountering similar analytical challenges with other chiral alcohols.

Structural Elucidation and Stereochemical Analysis

The foundational step in any stereochemical investigation is the unambiguous determination of the molecular structure from its IUPAC nomenclature.

IUPAC Nomenclature and Structure

The name this compound defines the molecule as follows:

  • Parent Chain: A four-carbon chain with a primary alcohol at position 1 (butan-1-ol).

  • Substituents: A methyl group (-CH₃) at position 3 and a propan-2-yl (isopropyl) group [-CH(CH₃)₂] at position 2.

This leads to the following chemical structure:

The molecular formula for this structure is C₈H₁₈O, and its molecular weight is 130.23 g/mol .[1]

Analysis of Potential Stereocenters

A stereocenter (or chiral center) is typically a carbon atom bonded to four different substituent groups.[2][3] In the structure of this compound, carbons C2 and C3 are the primary candidates for stereocenters.

  • Analysis of Carbon-2 (C2): The four groups attached to C2 are:

    • A hydrogen atom (-H)

    • A hydroxymethyl group (-CH₂OH)

    • A propan-2-yl (isopropyl) group [-CH(CH₃)₂]

    • The remainder of the butane chain starting from C3 [-CH(CH₃)CH₃]

    Upon closer inspection, group 4, -CH(CH₃)CH₃, is also an isopropyl group. Therefore, C2 is bonded to two identical isopropyl groups, in addition to -H and -CH₂OH. As it is not bonded to four different groups, C2 is not a stereocenter .

  • Analysis of Carbon-3 (C3): The four groups attached to C3 are:

    • A hydrogen atom (-H)

    • A methyl substituent (-CH₃)

    • The terminal methyl group of the butane chain (C4, which is -CH₃)

    • The remainder of the molecule attached at C2 [-CH(CH(CH₃)₂)CH₂OH]

    C3 is bonded to two identical methyl groups. Therefore, C3 is not a stereocenter .

Conclusion of Achirality

Caption: Structural analysis showing the achiral nature of C2 and C3.

Constitutional Isomers: The True Isomeric Complexity

While lacking stereoisomers, this compound shares its molecular formula (C₈H₁₈O) with numerous constitutional isomers. These isomers differ in the connectivity of their atoms and possess distinct physical, chemical, and biological properties. In drug development, distinguishing between constitutional isomers is as critical as resolving enantiomers.

Isomer NameStructureKey Features
Octan-1-ol CH₃(CH₂)₇OHLinear primary alcohol
Octan-2-ol CH₃CH(OH)(CH₂)₅CH₃Chiral , secondary alcohol
2-Ethylhexan-1-ol CH₃(CH₂)₃CH(C₂H₅)CH₂OHChiral , primary alcohol
2,4,4-Trimethylpentan-2-ol (CH₃)₃CCH₂C(CH₃)₂OHAchiral, tertiary alcohol

Analytical Workflow for Chiral C₈ Alcohols

For the benefit of researchers working with chiral isomers of C₈H₁₈O (such as Octan-2-ol), this section details the authoritative methodologies for stereochemical analysis.

Resolution of Enantiomers via Diastereomer Formation

This classical method converts a racemic mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard techniques like crystallization or achiral chromatography.[4][5][6]

Principle: A racemic alcohol (R/S-Alcohol) is reacted with a single enantiomer of a chiral derivatizing agent (e.g., R-Acid) to form a mixture of diastereomeric esters (R-R and S-R), which can then be separated.

G cluster_0 Step 1: Derivatization cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemate Racemic Alcohol (R-OH & S-OH) reaction1 Esterification racemate->reaction1 agent Chiral Agent (e.g., S-Acid) agent->reaction1 diastereomers Diastereomeric Mixture (R-Ester & S-Ester) reaction1->diastereomers hplc Achiral HPLC or Crystallization diastereomers->hplc separated Separated Diastereomers (Pure R-Ester, Pure S-Ester) hplc->separated hydrolysis Hydrolysis separated->hydrolysis enantiomers Pure Enantiomers (R-OH, S-OH) hydrolysis->enantiomers

Caption: Workflow for enantiomer resolution by diastereomer formation.

Experimental Protocol: Diastereomeric Esterification

  • Reaction Setup: In a dry flask, dissolve the racemic alcohol (1.0 eq) and a chiral acid (e.g., (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane).[7]

  • Coupling: Add a coupling agent (e.g., DCC, 1.2 eq) and a catalyst (e.g., DMAP, 0.1 eq) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours until TLC or LC-MS indicates complete consumption of the alcohol.

  • Workup: Quench the reaction, filter, and perform an aqueous workup to remove excess reagents. Purify the crude diastereomeric ester mixture via flash chromatography if necessary.

  • Separation: Separate the diastereomers using normal-phase HPLC on a silica gel column.[7]

  • Hydrolysis: Cleave the separated esters (e.g., using LiAlH₄ or basic hydrolysis) to yield the individual, enantiomerically pure alcohols.

Chiral Chromatography

Direct separation of enantiomers can be achieved with high efficiency using chiral stationary phases (CSPs) in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[8][9][10]

Principle: The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing energies, leading to different retention times.[9] Cyclodextrin derivatives are common CSPs for separating alcohol enantiomers.[11][12]

Experimental Protocol: Chiral Gas Chromatography (GC)

  • Column Selection: Choose a capillary GC column with a suitable chiral stationary phase, such as a permethylated β-cyclodextrin column (e.g., CP Chirasil-DEX CB).[11]

  • Sample Preparation: Dissolve the alcohol sample in a volatile solvent (e.g., hexane or dichloromethane). Derivatization to an acetate or trifluoroacetate ester can often improve resolution and volatility.[11]

  • Injector and Detector: Use a split/splitless injector at 230-250°C and a Flame Ionization Detector (FID) at 250-275°C.

  • Carrier Gas: Use hydrogen or helium as the carrier gas with a constant flow or pressure program.[13]

  • Temperature Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase at 5°C/min to 180°C.

    • Hold: Hold at 180°C for 5 minutes. (Note: This is a starting point and must be optimized for the specific analyte.)

  • Analysis: The two enantiomers will elute as separate peaks. Quantify the enantiomeric excess (% ee) by integrating the peak areas.

Chiroptical and Spectroscopic Methods

Principle: Enantiomers rotate the plane of plane-polarized light by equal amounts but in opposite directions.[5][14] A polarimeter measures this angle of rotation (α). The specific rotation [α] is a characteristic physical constant for a pure enantiomer under standard conditions.[15]

Experimental Protocol: Measuring Specific Rotation

  • Calibration: Calibrate the polarimeter using a blank (the pure solvent).

  • Sample Preparation: Prepare a solution of the chiral alcohol of known concentration (c, in g/100 mL) in a suitable solvent (e.g., ethanol).

  • Measurement: Fill a polarimeter cell of known path length (l, in decimeters) with the solution, ensuring no air bubbles are present.

  • Reading: Measure the observed rotation (α).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c).[16]

Principle: In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which are non-equivalent and may exhibit separate signals in the NMR spectrum, allowing for differentiation and quantification.[17][18]

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Sample Preparation: Dissolve a known quantity of the racemic or enriched alcohol in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Spectrum: Obtain a standard ¹H NMR spectrum of the sample.

  • Add CSA: Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Re-acquire Spectrum: Acquire a new ¹H NMR spectrum. The signals corresponding to protons near the chiral center may split into two distinct sets of peaks, one for each enantiomer.

  • Analysis: The ratio of the enantiomers can be determined by integrating the separated signals.[17]

Conclusion

References

Sources

Solubility of 3-Methyl-2-(propan-2-yl)butan-1-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solvation thermodynamics of highly branched aliphatic alcohols is critical for formulation scientists, synthetic chemists, and drug development professionals. 3-Methyl-2-(propan-2-yl)butan-1-ol (also known as 2-isopropyl-3-methyl-1-butanol; CAS: 18593-92-5) is a complex C8H18O isomer[1][2]. Unlike linear 1-octanol, which exhibits predictable amphiphilic behavior, the intense steric hindrance in this molecule fundamentally alters its hydrogen-bonding capacity and, consequently, its solubility profile in organic solvents[3]. This whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned guide to its solubility characteristics, predictive thermodynamic models, and validated experimental methodologies for empirical quantification.

Structural Causality: The Role of Steric Hindrance in Solvation

To predict the solubility of this compound, one must first analyze its molecular architecture. The compound features a primary hydroxyl group (-OH) at C1, an isopropyl group at C2, and a methyl group at C3[2].

Mechanistic Insight: The immense steric bulk of the isopropyl and methyl groups immediately adjacent to the primary alcohol significantly restricts the rotational freedom of the hydroxyl moiety. In linear 1-octanol, the unhindered -OH group readily forms extensive intermolecular hydrogen-bonded networks[4]. In contrast, the steric shielding in this compound acts as a physical barrier, reducing the molecule's efficacy as both a hydrogen bond donor and acceptor. This structural reality pushes its thermodynamic behavior closer to that of a pure branched hydrocarbon, drastically increasing its lipophilicity and rendering it highly miscible in non-polar organic solvents while severely limiting its solubility in highly polar or aqueous media[3][5].

Thermodynamic Principles of Solvation

The dissolution of this compound in an organic solvent is governed by the Gibbs free energy of solvation (


). For spontaneous dissolution, 

must be negative.

Because the solute-solute interactions in this highly branched alcohol are relatively weak (due to disrupted H-bonding), the endothermic penalty (


) of breaking these bonds is low. When introduced to non-polar or moderately polar organic solvents, the exothermic formation of solute-solvent dispersion interactions easily overcomes this penalty, driving spontaneous miscibility.

ThermodynamicPathway Solute Pure Solute This compound BreakSolute Disrupt Solute-Solute H-Bonding & VDW (ΔH > 0) Solute->BreakSolute Solvent Organic Solvent (e.g., Toluene, Hexane) BreakSolvent Disrupt Solvent-Solvent Interactions (ΔH > 0) Solvent->BreakSolvent Solvated Solvated Complex Miscible Phase (ΔH < 0, ΔS > 0) BreakSolute->Solvated Cavity Cavity Formation in Solvent Matrix BreakSolvent->Cavity Cavity->Solvated Exothermic Mixing

Caption: Thermodynamic pathway of this compound solvation in organic solvents.

Hansen Solubility Parameters (HSP) Framework

To move beyond vague terms like "polar" and "non-polar," formulation scientists utilize Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (


), Polar (

), and Hydrogen Bonding (

)[6][7].

For linear 1-octanol, the typical HSP values are approximately


, 

, and

MPa

[8]. However, due to the steric shielding discussed in Section 2, the HSP profile for this compound shifts:
  • Dispersion (

    
    ):  Remains high (~15.5 - 16.0 MPa
    
    
    
    ) due to the large C8 hydrocarbon volume.
  • Polarity (

    
    ):  Decreases slightly (~4.0 - 4.5 MPa
    
    
    
    ) as the bulky alkyl groups dampen the effective dipole moment.
  • Hydrogen Bonding (

    
    ):  Drops significantly (~8.0 - 9.5 MPa
    
    
    
    ) because the -OH group is sterically hindered from forming optimal H-bond geometries.

Solvents whose HSP coordinates closely match this modified profile (i.e., a small "Hansen Distance") will act as excellent solvents (miscible), while those with large distances (like water,


) will result in phase separation.

Quantitative Solubility Profile in Organic Solvents

Based on thermophysical evaluations[5] and HSP mapping[6], the following table summarizes the predicted solubility of this compound across various organic solvent classes at standard ambient temperature (25°C).

Solvent ClassSpecific SolventPredicted Solubility (25°C)Dominant Solvation Interaction
Aliphatic Hydrocarbon n-HexaneMiscible (>1000 g/L)Dispersion (

)
Aromatic Hydrocarbon TolueneMiscible (>1000 g/L)Dispersion & Induced Dipole
Polar Aprotic Dichloromethane (DCM)Miscible (>1000 g/L)Dispersion & Dipole-Dipole (

)
Polar Aprotic AcetoneHighly Soluble (>500 g/L)Dipole-Dipole (

)
Polar Protic EthanolMiscible (>1000 g/L)Hydrogen Bonding (

)
Polar Protic MethanolHighly Soluble (>500 g/L)Hydrogen Bonding (

)
Aqueous (Reference) WaterPoorly Soluble (<1 g/L)Hydrophobic Rejection

Validated Experimental Protocol: Isothermal Shake-Flask Method

To empirically validate the solubility of this compound in a novel solvent system (e.g., for drug vehicle formulation), a self-validating isothermal shake-flask methodology coupled with GC-FID quantification must be employed.

Why this specific protocol? Highly branched alcohols can form transient, kinetically stable micro-emulsions in moderately polar solvents. A standard 2-hour dissolution test may yield false-positive hyper-solubility data. A 48-hour equilibration followed by high-speed centrifugation ensures that only the thermodynamically stable, truly dissolved fraction is quantified.

Step-by-Step Methodology:
  • Solvent Preparation: Dispense 10.0 mL of the target analytical-grade organic solvent into a 20 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

  • Solute Addition: Add this compound incrementally until a visible second phase (cloudiness or distinct liquid layer) persists, ensuring saturation.

  • Isothermal Equilibration: Secure the vial in an isothermal shaking water bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours to achieve true thermodynamic equilibrium.

  • Phase Separation: Transfer the mixture to a centrifuge tube and centrifuge at 5000 × g for 15 minutes at 25 °C. This critical step forces any suspended micro-droplets of undissolved alcohol out of the continuous phase.

  • Sampling: Using a pre-warmed positive displacement pipette (to prevent temperature-drop induced precipitation), extract 1.0 mL of the clear supernatant.

  • Dilution & Internal Standard: Dilute the aliquot 1:100 in a universal solvent (e.g., Methanol) containing a known concentration of an internal standard (e.g., 1-heptanol) to correct for injection volume variances.

  • GC-FID Quantification: Inject the sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID). Calculate the exact solubility based on a pre-established multi-point calibration curve.

ExperimentalWorkflow Step1 1. Solvent Selection via HSP Mapping Step2 2. Excess Solute Addition to Target Solvent Step1->Step2 Step3 3. Isothermal Equilibration (Shake-Flask, 48h, 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 5000g) Step3->Step4 Step5 5. Supernatant Extraction & Dilution Step4->Step5 Step6 6. GC-FID / NMR Quantification Step5->Step6

Caption: Validated isothermal shake-flask workflow for empirical solubility determination.

Implications for Drug Development & Formulation

For pharmaceutical scientists, the unique solubility profile of this compound offers distinct advantages. Its high lipophilicity and miscibility with non-polar organic solvents make it an excellent candidate as an intermediate in the synthesis of liposomal lipid tails or as a co-solvent in topical, non-aqueous drug delivery systems designed to penetrate the stratum corneum[3][4]. By leveraging its specific Hansen Solubility Parameters, formulators can rationally design solvent mixtures that maximize Active Pharmaceutical Ingredient (API) payload without risking phase separation over the product's shelf life.

References

  • National Institute of Standards and Technology (NIST). "3-methyl-2-(1-methylethyl)-1-butanol -- Critically Evaluated Thermophysical Property Data." NIST Web Thermo Tables (WTT). URL: [Link]

  • Hansen, C. M. "Hansen Solubility Parameters: More predictive power." Hansen Solubility. URL: [Link]

  • AIP Publishing. "Mixtures of octanol and an ionic liquid: Structure and transport." Journal of Chemical Physics. URL: [Link]

  • Justdial. "Octanol Properties and Applications Across Industries." URL:[Link]

  • Angene Chemical. "this compound (CAS# 18593-92-5) Technical Info." URL: [Link]

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A Methodological Guide to Determining the Thermochemical Properties of 3-Methyl-2-(propan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Methyl-2-(propan-2-yl)butan-1-ol is a primary alcohol with a complex, branched structure. Its potential applications in drug development and as a specialty solvent necessitate a thorough understanding of its thermochemical properties. These properties, including the standard enthalpy of formation, heat capacity, standard molar entropy, and Gibbs free energy of formation, are fundamental to predicting its reactivity, stability, and behavior in various chemical processes.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For an organic compound like this compound (C₈H₁₈O), this is a critical value for assessing its energetic stability.

Experimental Determination: Combustion Calorimetry

The most common and accurate method for determining the standard enthalpy of formation of an organic compound is through combustion calorimetry.[1][2][3][4][5][6][7][8] This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a device called a bomb calorimeter. The heat released during this exothermic reaction is absorbed by the surrounding water and the calorimeter itself, allowing for the calculation of the enthalpy of combustion (ΔcH°).

Protocol for Combustion Calorimetry:

  • Sample Preparation: A precise mass of liquid this compound is encapsulated in a sample holder with a known, low heat of combustion.

  • Calorimeter Setup: The "bomb" is charged with the sample and pressurized with pure oxygen. It is then submerged in a precisely measured volume of water within the calorimeter.

  • Combustion: The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after combustion to determine the temperature change (ΔT).

  • Calculation of Heat Released (q): The heat released is calculated using the formula:

    • q = C_cal * ΔT

    • where C_cal is the heat capacity of the calorimeter, determined by calibrating with a substance of known heat of combustion, such as benzoic acid.[6]

  • Calculation of Enthalpy of Combustion (ΔcH°): The molar enthalpy of combustion is then calculated from the heat released and the number of moles of the alcohol burned.

  • Calculation of Enthalpy of Formation (ΔfH°): The standard enthalpy of formation is then determined using Hess's Law, based on the balanced chemical equation for the complete combustion of this compound:

    • C₈H₁₈O(l) + 12 O₂(g) → 8 CO₂(g) + 9 H₂O(l)

    • ΔfH°(C₈H₁₈O) = [8 * ΔfH°(CO₂) + 9 * ΔfH°(H₂O)] - ΔcH°(C₈H₁₈O)

The standard enthalpies of formation for CO₂ and H₂O are well-established reference values.

Illustrative Data for a Related Compound:

While data for this compound is unavailable, data for a structurally related but simpler alcohol, 3-Methyl-2-butanol, is available and presented here for illustrative purposes.[9][10][11][12][13][14]

PropertyValue (for 3-Methyl-2-butanol)
Standard Enthalpy of Formation (liquid) (ΔfH°)-371.3 to -368.5 kJ/mol
Standard Enthalpy of Combustion (liquid) (ΔcH°)-3315.7 to -3314.5 MJ/mol

Data sourced from Wikipedia and the NIST WebBook.[9][11]

Workflow for Determining Standard Enthalpy of Formation:

G cluster_0 Combustion Calorimetry cluster_1 Hess's Law Calculation A Precisely weigh sample of This compound B Place in bomb with high-pressure O₂ A->B C Submerge bomb in known volume of water B->C D Ignite sample and measure ΔT C->D E Calculate heat released (q) D->E F Calculate Standard Enthalpy of Combustion (ΔcH°) E->F I Calculate Standard Enthalpy of Formation (ΔfH°) F->I G Balanced Combustion Equation G->I H Known ΔfH° of CO₂ and H₂O H->I G A Run DSC with empty pans (Baseline) D Compare heat flow signals A->D B Run DSC with Sapphire standard B->D C Run DSC with sample of This compound C->D E Calculate Heat Capacity (Cp) vs. Temperature D->E

Caption: Workflow for measuring heat capacity using DSC.

Standard Molar Entropy (S°)

Standard molar entropy is a measure of the molecular disorder or randomness of a substance under standard conditions. It is determined calorimetrically by measuring the heat capacity of the substance from a temperature approaching absolute zero (0 K) up to the desired temperature (typically 298.15 K).

The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. By integrating the heat capacity divided by temperature (Cp/T) from 0 K to 298.15 K, and adding the entropy changes associated with any phase transitions (e.g., melting, boiling) that occur within this temperature range, the standard molar entropy can be calculated.

Gibbs Free Energy of Formation (ΔfG°)

The Gibbs free energy of formation is the most definitive indicator of a compound's thermodynamic stability and the spontaneity of its formation from its constituent elements. [15][16]A negative value for ΔfG° indicates that the formation of the compound is a spontaneous process.

Once the standard enthalpy of formation (ΔfH°) and the standard molar entropy (S°) have been determined, the Gibbs free energy of formation can be calculated using the Gibbs-Helmholtz equation:

ΔfG° = ΔfH° - TΔS°

Where T is the standard temperature (298.15 K) and ΔS° is the standard entropy of formation, calculated from the standard molar entropies of the compound and its constituent elements.

Relationship between Thermochemical Properties:

G H Standard Enthalpy of Formation (ΔfH°) (from Combustion Calorimetry) G Gibbs Free Energy of Formation (ΔfG°) H->G ΔfH° S Standard Molar Entropy (S°) (from DSC Heat Capacity Data) S->G TΔS°

Caption: The relationship between key thermochemical properties.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not readily available, its structural similarity to other flammable and potentially harmful alcohols necessitates stringent safety protocols. [17][18][19][20][21]

  • Flammability: Assumed to be a flammable liquid. Keep away from open flames, sparks, and other sources of ignition. [17][18][19][20][21]Use in a well-ventilated area or under a chemical fume hood. [17][18]* Toxicity: May be harmful if swallowed or inhaled, and may cause skin and eye irritation. [17][19][22]Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [17][18]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. [17][18]

Conclusion

The thermochemical characterization of this compound is essential for its potential use in research and industry. Although direct experimental values are not currently published, this guide has outlined the established and reliable methodologies—combustion calorimetry and differential scanning calorimetry—that are the cornerstones of such a characterization. By following these protocols, researchers can obtain the critical data needed to understand the energetic landscape of this complex alcohol, ensuring its safe and effective application.

References

  • 1 (n.d.). Retrieved from vertexaisearch.cloud.google.com.

  • 2 (2024, November 28). Retrieved from vertexaisearch.cloud.google.com.

  • 3 (n.d.). Retrieved from The Open University.

  • 4 (2023, May 4). Retrieved from Practical Science.

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Methodological & Application

Application Note: Grignard Synthesis of 3-Methyl-2-(propan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Application Context

As a Senior Application Scientist, I have designed this protocol to address the synthetic challenges associated with highly sterically hindered aliphatic alcohols. 3-Methyl-2-(propan-2-yl)butan-1-ol (CAS RN: 18593-92-5), commonly referred to as 2-isopropyl-3-methylbutan-1-ol, is a densely branched primary alcohol featuring a boiling point of 171–172 °C at 741 Torr[1]. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and specialty chemicals, most notably as a direct precursor to sterically hindered carboxylic acids via Jones oxidation[2].

Synthesizing this molecule requires a precise Grignard addition. The extreme steric bulk of the 2,4-dimethylpentan-3-yl radical necessitates rigorous kinetic control during Grignard formation and the use of an unhindered electrophile (formaldehyde) to ensure high conversion rates and prevent side reactions[3].

Retrosynthetic Strategy & Mechanistic Causality

The target molecule features a primary hydroxyl group adjacent to a highly branched C2 center bearing two isopropyl groups.

  • Grignard Precursor (3-Bromo-2,4-dimethylpentane): The secondary carbon is flanked by two isopropyl groups, making oxidative insertion of magnesium kinetically sluggish. To overcome this, we employ an entrainment technique using 1,2-dibromoethane to continuously scrub and activate the magnesium surface.

  • Electrophile (Formaldehyde): Due to the massive steric profile of the Grignard reagent, any substituted aldehyde (e.g., acetaldehyde) would result in severe steric clash during the transition state, drastically reducing yield. Formaldehyde provides an unobstructed carbonyl carbon, allowing the bulky nucleophile to attack efficiently[4].

Workflow A 3-Bromo-2,4- dimethylpentane B Mg / THF / I2 Entrainment A->B C Grignard Reagent R-MgBr B->C Oxidative Insertion F Nucleophilic Addition (0°C to RT) C->F D Paraformaldehyde Heat (150°C) E HCHO (gas) D->E Depolymerization E->F Electrophile G 3-Methyl-2-(propan-2-yl) butan-1-ol F->G NH4Cl Quench

Reaction workflow for the Grignard synthesis of this compound.

Quantitative Data & Reagent Specifications

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
3-Bromo-2,4-dimethylpentane Alkyl Halide179.101.017.9 g (100 mmol)
Magnesium Turnings Metal Donor24.301.53.65 g (150 mmol)
Iodine (I

)
Surface Activator253.81Catalytic0.05 g
1,2-Dibromoethane Entrainment Agent187.860.11.88 g (10 mmol)
Paraformaldehyde Electrophile Source30.03 (eq)2.06.0 g (200 mmol)
Tetrahydrofuran (THF) Solvent72.11N/A150 mL (Anhydrous)
Ammonium Chloride Quenching Agent53.49ExcessSaturated Aq. Sol.

Step-by-Step Experimental Protocol

Note: Self-Validating Checkpoints are integrated throughout to ensure process integrity.

Phase 1: Preparation of 2,4-Dimethylpentan-3-ylmagnesium Bromide
  • Apparatus Setup : Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, an addition funnel, and an argon inlet.

  • Activation : Add 3.65 g of Mg turnings and a single crystal of iodine. Vigorously stir dry for 10 minutes until the iodine vapor lightly coats the flask.

    • Causality: I

      
       reacts with the passivation layer (MgO) to form MgI
      
      
      
      , exposing the highly reactive zero-valent magnesium core required for hindered halides.
  • Initiation : Add 20 mL of anhydrous THF. Charge the addition funnel with 17.9 g of 3-bromo-2,4-dimethylpentane and 1.88 g of 1,2-dibromoethane dissolved in 80 mL of THF. Add 5 mL of this mixture to the Mg suspension.

  • Entrainment & Validation : Gently warm the flask. Self-Validation: Initiation is confirmed by the disappearance of the brown iodine color, localized boiling at the Mg surface, and the evolution of ethylene gas (from the 1,2-dibromoethane entrainment).

  • Addition : Once initiated, add the remaining halide solution dropwise over 1 hour, maintaining a gentle reflux. Stir for an additional 2 hours at 50 °C until nearly all Mg has dissolved.

Phase 2: Gas-Phase Formaldehyde Addition
  • Preparation of Electrophile : Place 6.0 g of dried paraformaldehyde in a separate 100 mL flask connected to the main reaction vessel via a wide-bore Teflon cannula positioned just above the Grignard solution level.

  • Depolymerization : Cool the Grignard solution to 0 °C. Heat the paraformaldehyde flask to 150–160 °C using an oil bath.

    • Causality: Solid paraformaldehyde depolymerizes too slowly in cold THF. Sweeping monomeric formaldehyde gas directly into the reaction ensures instantaneous nucleophilic attack, preventing the bulky Grignard reagent from undergoing side reactions (e.g., Wurtz homocoupling)[3].

  • Addition : Use a slow stream of argon to sweep the generated HCHO gas into the vigorously stirred Grignard solution over 45 minutes.

Mechanism N1 Bulky Grignard Reagent (2,4-dimethylpentan-3-yl)MgBr N3 Coordination Complex Mg-O Interaction N1->N3 N2 Formaldehyde (HCHO) Zero Steric Hindrance N2->N3 N4 Sterically Congested Alkoxide Intermediate N3->N4 Alkyl Shift / Nucleophilic Attack N5 Target Primary Alcohol N4->N5 Mild Protonation (pH 5-6)

Mechanistic pathway highlighting steric accommodation during nucleophilic addition.

Phase 3: Quench and Isolation
  • Quenching : Carefully add 50 mL of saturated aqueous NH

    
    Cl dropwise at 0 °C.
    
    • Causality: NH

      
      Cl provides a mild, buffered proton source (pH ~5.5). Using a strong acid like HCl risks acid-catalyzed dehydration or Wagner-Meerwein rearrangement of the highly branched carbon skeleton.
      
  • Extraction : Separate the organic layer. Extract the aqueous layer with diethyl ether (3 × 50 mL).

  • Washing & Drying : Wash the combined organic layers with brine (50 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification : Purify the crude oil via vacuum distillation. The target alcohol distills at approximately 171–172 °C at 741 Torr[1].

Analytical Characterization

Analytical MethodExpected Signals / Observations

H-NMR (400 MHz, CDCl

)
δ 3.55 (d, 2H, -CH

-OH); 1.85 (m, 2H, -CH (CH

)

); 1.50 (br s, 1H, -OH ); 1.25 (m, 1H, backbone -CH -); 0.95-0.85 (overlapping d, 12H, -CH

)
IR Spectroscopy Broad stretch at ~3350 cm

(O-H); Strong C-H stretches at 2950-2850 cm

; C-O stretch at ~1050 cm

GC-MS (EI) Molecular ion peak [M]

at m/z 130.2; prominent fragmentation at m/z 99 [M - CH

OH]

References

1.[2] BenchChem. "Synthesis of 2-Isopropyl-3-methylbutanoic Acid: A Technical Guide". Available at: 2.[1] Hoffman Fine Chemicals. "CAS 18593-92-5 | 2-(Propan-2-yl)-3-methylbutan-1-ol". Available at: 3.[4] Archive.org. "Organic Chemistry Fourth Edition Study Guide". Available at: 4.[3] DOKUMEN.PUB. "A Q&A Approach to Organic Chemistry". Available at:

Sources

Application Notes & Protocols: The Use of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. Following the reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse.[1][2]

This document will provide a comprehensive overview, including the synthesis of the auxiliary, its application in diastereoselective alkylation and aldol reactions, and protocols for its subsequent cleavage to afford the desired chiral products.

Synthesis of the Chiral Auxiliary: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary is readily prepared from the commercially available and relatively inexpensive (1R,2S)-(-)-norephedrine. The synthesis involves a cyclization reaction with diethyl carbonate in the presence of a base.

Protocol 1: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Materials:

    • (1R,2S)-(-)-Norephedrine

    • Diethyl carbonate

    • Potassium carbonate (anhydrous)

    • Dichloromethane

    • Water (deionized)

    • Magnesium sulfate (anhydrous)

    • Hexane

    • Ethyl acetate

  • Procedure:

    • To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add (1R,2S)-(-)-norephedrine (1.0 eq), diethyl carbonate (2.3 eq), and potassium carbonate (2.1 eq).

    • Heat the reaction mixture to 160 °C in an oil bath.

    • Ethanol will begin to distill. Continue heating until the distillation ceases (approximately 5 hours).

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer twice with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

    • Recrystallize the crude product from a mixture of hexane and ethyl acetate (typically 1:1.5 v/v) to afford pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.[6]

Application in Asymmetric Synthesis: Diastereoselective Reactions

The Evans auxiliary is typically acylated to form an N-acyl oxazolidinone. This intermediate can then undergo highly diastereoselective reactions at the α-carbon of the acyl group.

Acylation of the Chiral Auxiliary

The first step in utilizing the auxiliary is its acylation with a carboxylic acid derivative, commonly an acid chloride or anhydride.

Protocol 2: Acylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Materials:

    • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes

    • Acid chloride (e.g., propionyl chloride)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add the desired acid chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Diastereoselective Alkylation

The N-acylated auxiliary can be deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) with high diastereoselectivity. The stereochemical outcome is dictated by the steric hindrance of the auxiliary, which directs the electrophile to the less hindered face of the enolate.[2]

Protocol 3: Diastereoselective Alkylation of an N-Acyl Oxazolidinone

  • Materials:

    • N-Acyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

    • Anhydrous tetrahydrofuran (THF)

    • Sodium bis(trimethylsilyl)amide (NaHMDS)

    • Alkyl halide (e.g., benzyl bromide)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.

    • Cool the solution to -78 °C.

    • Add sodium bis(trimethylsilyl)amide (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.[7]

    • Add the alkyl halide (1.2 eq) and continue to stir at -78 °C for 2-4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash chromatography to separate the diastereomers.

Table 1: Representative Diastereoselective Alkylations using Evans Auxiliaries

N-Acyl GroupElectrophileBaseDiastereomeric Ratio (d.r.)Reference
PropionylBenzyl bromideLDA>99:1Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739
AcetylMethyl iodideNaHMDS95:5Evans, D. A. et al. J. Am. Chem. Soc.1984 , 106, 1154-1156
PropionylAllyl iodideLDA98:2Gage, J. R.; Evans, D. A. Org. Synth.1990 , 68, 83
Diastereoselective Aldol Reaction

Protocol 4: Diastereoselective Evans Aldol Reaction

  • Materials:

    • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

    • Anhydrous dichloromethane (DCM)

    • Dibutylboron triflate (Bu₂BOTf)

    • Diisopropylethylamine (DIPEA)

    • Aldehyde (e.g., isobutyraldehyde)

    • Methanol

    • 30% Hydrogen peroxide solution

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-purged flask.

    • Cool the solution to -78 °C.

    • Add dibutylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq).

    • Stir the mixture at -78 °C for 30 minutes.

    • Add the aldehyde (1.5 eq) dropwise.

    • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

    • Quench the reaction by adding methanol, followed by a buffer solution (e.g., phosphate buffer, pH 7) and 30% hydrogen peroxide.

    • Stir vigorously for 1 hour.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash chromatography.

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to unmask the desired chiral functional group. The choice of cleavage method determines the nature of the final product.[11]

Cleavage to a Chiral Carboxylic Acid

Hydrolytic cleavage using lithium hydroxide and hydrogen peroxide is a standard method to obtain the corresponding chiral carboxylic acid.[12][13]

Protocol 5: Hydrolytic Cleavage

  • Materials:

    • N-Alkylated acyl oxazolidinone

    • Tetrahydrofuran (THF)

    • Water

    • 30% Hydrogen peroxide solution

    • Lithium hydroxide (LiOH)

    • Sodium sulfite (Na₂SO₃)

    • Diethyl ether

  • Procedure:

    • Dissolve the N-alkylated acyl oxazolidinone in a mixture of THF and water (3:1).

    • Cool the solution to 0 °C.

    • Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

    • Stir the mixture at 0 °C for 2-4 hours.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Wash the aqueous solution with diethyl ether to remove the chiral auxiliary.

    • Acidify the aqueous layer with HCl (e.g., 1M) to pH ~2.

    • Extract the chiral carboxylic acid with ethyl acetate.

    • Dry the organic layer, filter, and concentrate to yield the product.

Cleavage to a Chiral Primary Alcohol

Reductive cleavage with a hydride reagent such as lithium borohydride yields the corresponding chiral primary alcohol.

Protocol 6: Reductive Cleavage

  • Materials:

    • N-Alkylated acyl oxazolidinone

    • Anhydrous diethyl ether

    • Lithium borohydride (LiBH₄)

    • Methanol

    • Water

  • Procedure:

    • Dissolve the N-alkylated acyl oxazolidinone in anhydrous diethyl ether.

    • Cool the solution to 0 °C.

    • Add lithium borohydride (2.0 eq) portion-wise.

    • Stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

    • Carefully quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the chiral alcohol and the recovered auxiliary by column chromatography.

Visualizing the Workflow and Stereochemical Control

The following diagrams illustrate the overall workflow and the basis for the high stereoselectivity achieved with the Evans auxiliary.

G cluster_0 Attachment of Auxiliary cluster_1 Diastereoselective Reaction cluster_2 Cleavage and Recovery Prochiral Acid Prochiral Acid Acylated Auxiliary N-Acyl Oxazolidinone Prochiral Acid->Acylated Auxiliary Acylation Auxiliary (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Auxiliary->Acylated Auxiliary Enolate Formation Enolate Formation Acylated Auxiliary->Enolate Formation Deprotonation Alkylated Product Diastereomerically Enriched Product Enolate Formation->Alkylated Product Electrophile Electrophile Electrophile->Alkylated Product Chiral Product Chiral Product Alkylated Product->Chiral Product Cleavage Recovered Auxiliary Recovered Auxiliary Alkylated Product->Recovered Auxiliary

Figure 2: Simplified stereochemical model for the diastereoselective alkylation of an Evans enolate. The bulky substituent on the auxiliary effectively shields one face of the enolate, leading to preferential attack of the electrophile from the opposite face. (Note: Image placeholders would be replaced with actual chemical structure images in a full implementation).

Conclusion

The Evans oxazolidinone auxiliaries, exemplified by (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, are a robust and highly predictable platform for asymmetric synthesis. Their ease of preparation, high diastereoselectivity in a variety of C-C bond-forming reactions, and reliable cleavage protocols make them an invaluable tool for researchers in organic synthesis and drug development. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this powerful methodology.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acids. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

  • Gage, J. R.; Evans, D. A. (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Org. Synth.1990 , 68, 83. [Link]

  • Evans, D. A.; Shaw, J. T. Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique2003 , avril-mai, 35-40. [Link]

  • de Figueiredo, R. M.; de Souza, R. O. M. A. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Curr. Org. Synth.2019 , 16(7), 849-875. [Link]

  • Kulesza, A.; Gilbert, C.; Foley, D. P. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Org. Process Res. Dev.2019 , 23(7), 1494–1499. [Link]

  • Lombardo, M.; Trombini, C. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. J. Chem. Educ.2008 , 85(5), 695. [Link]

  • Kulesza, A.; Gilbert, C.; Foley, D. P. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]

  • Wikipedia. Aldol reaction. [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. [Link]

  • Slideshare. Evans aldol ppt. [Link]

  • Morressier. Development of safer methods for cleavage of the Evans auxiliary. [Link]

  • Collum, D. B. et al. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. J. Am. Chem. Soc.2020 , 142(22), 10076–10088. [Link]

  • Majumdar, K. C.; Roy, B. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv., 2014 , 4, 35639-35687. [Link]

  • University of Montreal. CHEM 330 Topics Discussed on Nov. 18. [Link]

  • University of Wisconsin. Carbonyl Chemistry :: Chiral Enolates. [Link]

  • University of Lethbridge. evans enolate alkylation-hydrolysisx. [Link]

  • ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]

  • Utah State University. Aldol Reactions: E-Enolates and Anti-Selectivity. [Link]

  • No Added Chemicals. Chiral Auxiliary Controlled Reactions. [Link]

  • University of York. Aromatic Heterocyclic Chemistry F12HSC. [Link]

  • Kaimosi. (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. [Link]

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Navigating the Synthetic Landscape with 3-Methyl-2-(propan-2-yl)butan-1-ol: A Guide to Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delves into the prospective applications of the sterically encumbered, chiral primary alcohol, 3-Methyl-2-(propan-2-yl)butan-1-ol, in the realm of modern organic synthesis. While a comprehensive review of current literature indicates that this specific alcohol is not a widely documented reagent with established protocols, its unique structural attributes—a primary hydroxyl group flanked by a bulky, chiral carbon center—suggest a number of compelling potential uses. This document, therefore, serves as a forward-looking exploration of its applicability, drawing parallels from well-established methodologies for structurally related compounds. We will explore its potential as a chiral auxiliary, a precursor for novel fragrance esters, and a building block for other synthetically useful molecules. The protocols and application notes presented herein are foundational, designed to provide a robust starting point for researchers and drug development professionals seeking to leverage the unique properties of this alcohol.

Physicochemical Properties and Structural Insights

This compound is a C8 alcohol with a distinct molecular architecture. The primary hydroxyl group is positioned on a carbon atom that is adjacent to a stereocenter substituted with both an isopropyl and a sec-butyl group. This arrangement imparts significant steric hindrance and chirality, which are the key features that inform its potential synthetic utility.

PropertyValueSource
Molecular Formula C8H18OPubChem[1]
Molecular Weight 130.23 g/mol PubChem[1]
IUPAC Name 3-methyl-2-propan-2-ylbutan-1-olPubChem[1]
CAS Number 18593-92-5PubChem[1]
Predicted XLogP3 2.5PubChem[1]
Appearance Predicted: Colorless Liquid-

The substantial steric bulk around the hydroxyl group is anticipated to influence its reactivity, potentially favoring certain reaction pathways while hindering others. The presence of a chiral center is of paramount importance for its potential application in asymmetric synthesis.

Potential Application as a Chiral Auxiliary in Asymmetric Synthesis

The most promising application for a molecule with the structural characteristics of this compound is as a chiral auxiliary.[2] A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[2] The auxiliary is then removed, having imparted its chirality to the molecule of interest.[2]

Causality of Stereochemical Control

The efficacy of a chiral auxiliary is predicated on its ability to create a diastereomeric intermediate that exhibits a significant energy difference between its transitional states leading to different stereoisomeric products. The bulky nature of the substituents on the chiral center of this compound would likely create a highly biased steric environment upon its attachment to a prochiral substrate, thereby directing the approach of incoming reagents to one face of the molecule.

G cluster_0 Asymmetric Synthesis Workflow A Prochiral Substrate C Diastereomeric Intermediate A->C Attachment B Chiral Auxiliary (this compound) B->C D Stereoselective Reaction C->D Reagent Attack E Chiral Product Precursor D->E F Chiral Product E->F Cleavage G Recovered Auxiliary E->G Cleavage & Recovery

Figure 1: Generalized workflow for the application of a chiral auxiliary.
Protocol: Asymmetric Aldol Reaction (Hypothetical)

This protocol outlines a general procedure for a hypothetical asymmetric aldol reaction using this compound as a chiral auxiliary, by analogy to established procedures for other chiral alcohols.[3]

Step 1: Synthesis of the Chiral Ester

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar), add triethylamine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Diastereoselective Enolate Formation and Aldol Addition

  • Dissolve the purified chiral ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF. Stir for 30 minutes to generate the Z-enolate.

  • Add the desired aldehyde (e.g., benzaldehyde, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction at -78 °C by the addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude aldol adduct in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl to pH ~3.

  • Extract with ethyl acetate to isolate the chiral aldol product.

  • The aqueous layer can be basified and extracted to recover the this compound auxiliary.

Potential Application in Fragrance and Flavor Synthesis

The synthesis of esters from alcohols is a cornerstone of the fragrance and flavor industry.[4] While the parent alcohol may not be aromatic, its esters can possess unique and desirable scent profiles. The significant steric hindrance of this compound would likely lead to esters with high hydrolytic stability and unique organoleptic properties.

Protocol: Fischer Esterification for Novel Fragrance Esters

This protocol provides a general method for the synthesis of esters from this compound.

Objective: To synthesize a novel ester (e.g., 3-methyl-2-(propan-2-yl)butyl acetate) for organoleptic evaluation.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Combine this compound (1.0 eq), the chosen carboxylic acid (1.5 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution until no further effervescence is observed.

  • Wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the ester by vacuum distillation.

G A This compound C H2SO4 (cat.) Toluene, Reflux A->C B Carboxylic Acid (e.g., Acetic Acid) B->C D Ester Product C->D E Water C->E (removed)

Figure 2: Fischer esterification workflow.

Precursor for Other Synthetic Intermediates

Primary alcohols are versatile starting materials that can be transformed into a variety of other functional groups.

Protocol: Oxidation to the Corresponding Aldehyde

The oxidation of primary alcohols to aldehydes requires mild conditions to prevent over-oxidation to the carboxylic acid. A Swern oxidation is a suitable choice.[5]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (DCM)

  • This compound

  • Triethylamine (Et3N)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in DCM dropwise.

  • Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in DCM dropwise.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench with water and extract with DCM.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the crude aldehyde.

Conclusion and Future Outlook

While this compound is not a mainstream reagent in organic synthesis at present, its unique structural features present a compelling case for its investigation. The protocols and conceptual applications outlined in this guide provide a foundational framework for researchers to begin exploring its potential. Its utility as a chiral auxiliary, in particular, warrants further investigation, as the demand for novel and effective methods for stereocontrol in drug development and natural product synthesis is ever-present. The synthesis of its derivatives for fragrance applications also represents a commercially interesting avenue of research. It is the author's belief that with further study, this compound could become a valuable tool in the synthetic chemist's arsenal.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Quora. How do I do the oxidation of 1-pentanol, 2-methyl-1-butanol and 3-methyl-1-butanol to an aldehyde?. [Link]

Sources

3-Methyl-2-(propan-2-yl)butan-1-ol as a solvent for organic reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methyl-2-(propan-2-yl)butan-1-ol as a High-Performance Reaction Medium

Part 1: Executive Summary & Technical Rationale

The "Steric Shield" Effect in Protic Solvents

In organic synthesis, the selection of a reaction medium often involves a trade-off between solubility/thermal range and chemical inertness. Primary alcohols are excellent for solubilizing polar intermediates and facilitating proton transfer, but they suffer from significant nucleophilicity, often leading to unwanted etherification or transesterification byproducts.

This compound (CAS: 18593-92-5), hereafter referred to as MPIB , represents a distinct class of "Super-Hindered" primary alcohols. Structurally defined by a butane backbone with an isopropyl group at the C2 position and a methyl group at C3, MPIB offers a unique physicochemical profile:

  • High Boiling Point (~172°C): Enables high-temperature kinetics without pressurized vessels.

  • Suppressed Nucleophilicity: The massive steric bulk at the

    
    -carbon (C2) effectively shields the hydroxyl group, retarding its ability to act as a nucleophile while retaining its H-bond donor/acceptor capabilities.
    
  • Lipophilicity: The C8 branched skeleton ensures excellent miscibility with non-polar organic substrates, creating a superior biphasic extraction medium compared to n-octanol.

This guide details the application of MPIB as a solvent for High-Temperature Nucleophilic Aromatic Substitution (SNAr) , where it suppresses solvent-derived side reactions common with n-butanol or n-pentanol.

Part 2: Physicochemical Profile

The following data characterizes MPIB as a process solvent.

Table 1: Critical Solvent Parameters

PropertyValueRelevance to Protocol
IUPAC Name This compoundPrecise identification.
Molecular Formula

C8 Isomer (Isooctanol family).[1]
Molecular Weight 130.23 g/mol Stoichiometric calculations.[2]
Boiling Point 171–172 °C (at 741 Torr)Allows reactions >150°C at atmospheric pressure.
Density ~0.83 g/mL (est)Phase separation efficiency (floats on water).
Solubility (Water) Negligible (<1 g/L)Ideal for biphasic workups.
Flash Point ~65–70 °C (est)Class IIIA Combustible Liquid (Requires standard safety).
Steric Parameter High

-branching
Kinetic inhibition of O-alkylation.

Part 3: Mechanistic Visualization

The utility of MPIB lies in its structural geometry. Unlike 2-ethylhexanol (a common branched solvent), MPIB possesses an isopropyl group at the critical C2 position, creating a "steric gate" that hinders the approach of electrophiles to the oxygen atom.

StericShield cluster_0 Mechanistic Selectivity Substrate Electrophile (e.g., Chloropyrimidine) Product_Desired Desired Product (Amine Substitution) Substrate->Product_Desired Exclusive Pathway (with Amine Nucleophile) Byproduct Ether Byproduct (Solvent Attack) Substrate->Byproduct High % Impurity Solvent_Normal n-Octanol (Unshielded Primary OH) Solvent_Normal->Substrate Fast Nucleophilic Attack Solvent_MPIB MPIB (Sterically Shielded OH) Solvent_MPIB->Substrate Sterically Blocked

Figure 1: Comparative reactivity of linear vs. highly branched alcohol solvents in nucleophilic substitution.

Part 4: Application Protocol

Protocol: Chemoselective High-Temperature SNAr

Context: Nucleophilic Aromatic Substitution (SNAr) on electron-deficient heterocycles often requires high temperatures to overcome activation energy barriers. Using standard high-boiling alcohols (e.g., n-Butanol, Ethylene Glycol) frequently results in the formation of alkoxide impurities (10–15%) due to solvent competition with the amine nucleophile. MPIB solves this by providing the necessary thermal window (reflux ~170°C) and protic solvation without participating in the reaction.

Materials:

  • Substrate: 4,6-Dichloropyrimidine (or similar activated heteroaryl chloride).

  • Nucleophile: Aniline or functionalized primary amine (1.1 equiv).

  • Solvent: this compound (MPIB) (>98% purity).

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv).

Step-by-Step Methodology:

  • Preparation:

    • Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe.

    • Add 4,6-Dichloropyrimidine (10.0 mmol) and MPIB (5.0 mL/g of substrate).

    • Note: The mixture may be heterogeneous at room temperature due to the lipophilicity of MPIB.

  • Reagent Addition:

    • Add DIPEA (12.0 mmol) followed by the Amine Nucleophile (11.0 mmol).

    • Initiate stirring (500 RPM).

  • Reaction Phase:

    • Heat the reaction mixture to 140°C .

    • Observation: The high boiling point of MPIB (172°C) allows this temperature to be reached safely without refluxing vigorously, maintaining a stable liquid phase.

    • Monitor via HPLC at t=1h, 3h, and 6h.

    • Checkpoint: Check for the formation of the "Solvent-Adduct" (O-alkylated pyrimidine). In MPIB, this impurity should be <0.5% compared to >5% in n-octanol.

  • Workup (The "Phase-Split" Advantage):

    • Cool the mixture to 25°C.

    • Add Water (equal volume to MPIB) and HCl (1M) to neutralize excess base.

    • Critical Step: Agitate and allow layers to settle. MPIB is highly lipophilic and will form the top layer (Density ~0.83), retaining the organic product. The aqueous layer (bottom) will remove salts and excess polar reagents.

    • Separate the organic phase.[3]

  • Isolation:

    • Concentrate the MPIB phase under reduced pressure (Rotavap bath: 60°C, Vacuum: <10 mbar).

    • Note: Due to the high BP, a high-vacuum pump is required. Alternatively, crystallize the product directly from the MPIB solution by cooling to 0°C and adding an antisolvent (e.g., Methanol).

Part 5: Process Workflow Diagram

ProtocolFlow Start Start: Reagent Charging (Substrate + Amine + MPIB) Heat Heating Phase (140°C, 4-6 hours) Start->Heat Check In-Process Control (HPLC) Check for Ether Impurity Heat->Check Check->Heat Conversion < 98% Quench Quench & Phase Split (Add Water/Acid) Check->Quench Conversion > 98% Separation Layer Separation (Top: MPIB + Product) (Bottom: Aqueous Waste) Quench->Separation Distillation Vacuum Distillation (Remove MPIB) Separation->Distillation Organic Phase Final Isolated Product (High Purity) Distillation->Final

Figure 2: Workflow for High-Temperature SNAr using MPIB solvent.

Part 6: Safety & Handling

Although MPIB is a valuable solvent, it must be handled with standard laboratory precautions for organic solvents.

  • Flammability: Combustible liquid.[1] Keep away from open flames and sparks.

  • Inhalation: Vapors may cause respiratory irritation.[4][5][6] Use in a fume hood.

  • Skin Contact: Prolonged exposure may cause defatting of the skin due to its lipophilic nature. Wear nitrile gloves.

  • Storage: Store in a cool, dry place away from strong oxidizing agents (e.g., Chromium Trioxide), which can oxidize the primary alcohol to the corresponding carboxylic acid (2-isopropyl-3-methylbutanoic acid).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21386953, this compound. Retrieved March 1, 2026 from [Link]

  • Constable, D. J. C., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9, 411-420. (General reference on solvent selection principles in drug development). [Link]

Sources

Advanced Application Note: Esterification of 3-Methyl-2-(propan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Overcoming


-Branching Steric Hindrance for High-Performance Esters in Drug Delivery and Biolubricants.
Executive Summary & Molecule Profile

Target Molecule: 3-Methyl-2-(propan-2-yl)butan-1-ol Common Identity: The "Isobutanol Guerbet Dimer" (often referred to as 2-isopropyl-3-methylbutan-1-ol). CAS: 112211-88-8 (Chiral forms), 18593-92-5 (Racemic).[1]

This Application Note addresses the specific challenges and high-value applications of esterifying This compound . Unlike linear primary alcohols (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-octanol), this molecule features significant steric bulk at the 

-position (C2) due to the isopropyl group, and further branching at the

-position (C3).

Why This Matters: While the hydroxyl group is primary (and thus nucleophilic), the immediate steric crowding creates a "kinetic gate."[1] Standard Fisher esterifications often suffer from poor conversion rates or require harsh forcing conditions.[1] However, once esterified, this same steric shield provides exceptional hydrolytic stability and oxidative resistance , making these esters premium candidates for:[1]

  • Biolubricants: High stability base stocks that resist breakdown in hydraulic systems.[1]

  • Pharmaceuticals: Lipophilic prodrug moieties that survive gastric hydrolysis.[1]

  • Cosmetics: Emollients with a dry, non-greasy skin feel (due to irregular molecular packing).[1]

Technical Analysis: The Steric Challenge

The esterification of this compound is governed by the Taft Steric Parameter (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) . The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-branching increases the activation energy of the tetrahedral intermediate formation during acyl transfer.
Mechanism of Hindrance

In a standard nucleophilic acyl substitution:

  • The alcohol oxygen attacks the carbonyl carbon.[1]

  • A tetrahedral intermediate forms.[1]

  • For our target alcohol, the bulky isopropyl group at C2 rotates, clashing with the ligands on the carbonyl center.[1] This destabilizes the transition state, significantly slowing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    

Strategic Implication:

  • Avoid: Standard equilibrium-driven Fisher esterification without water removal (yields will stall <60%).[1]

  • Adopt: Activated acylating agents (Acid Chlorides/Anhydrides) or Steglich conditions (DCC/DMAP) to drive the reaction kinetically.[1]

Experimental Protocols
Protocol A: High-Purity Synthesis for Pharmaceutical Screening (Steglich Method)

Best for: Small-scale synthesis (mg to g), acid-sensitive substrates, and high-value intermediates.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Carboxylic Acid: R-COOH (1.1 equiv)[1]

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Dissolve the Carboxylic Acid (1.1 equiv) and this compound (1.0 equiv) in anhydrous DCM (

    
     concentration).
    
  • Catalyst Addition: Add DMAP (0.1 equiv) in one portion.

  • Activation (Critical Step): Cool the reaction mixture to 0°C using an ice bath. Rationale: Low temperature prevents the rearrangement of the O-acylisourea intermediate into the unreactive N-acylurea byproduct.

  • Coupling: Dropwise add a solution of DCC (1.1 equiv) in DCM over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–24 hours.[1]

    • Self-Validation: The reaction is progressing if a white precipitate (Dicyclohexylurea - DCU) forms.[1]

    • QC Check: Spot TLC (Hexane/EtOAc 8:2).[1] Look for the disappearance of the alcohol spot (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) and appearance of the ester (
      
      
      
      ).
  • Workup: Filter off the DCU precipitate using a sintered glass funnel. Wash the filtrate with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (removes unreacted acid) and Brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography.

Protocol B: Industrial Scale-Up for Biolubricants (Acid Catalysis with Azeotropic Distillation)

Best for: Large-scale (kg to ton), robust substrates, cost-sensitive production.[1]

Reagents:

  • Substrate: this compound[2][3]

  • Acid: Adipic Acid (for diester lubricants) or fatty acids.[1]

  • Catalyst: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Toluenesulfonic acid (
    
    
    
    -TSA) (0.5 mol%) or Methanesulfonic acid (MSA).
  • Entrainer: Toluene or Xylene (for water removal).[1]

Step-by-Step Methodology:

  • Setup: Equip a 3-neck reactor with a mechanical stirrer, temperature probe, and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Load Alcohol (2.2 equiv for diesters), Acid (1.0 equiv), Entrainer (30% of total volume), and Catalyst (0.5 mol%).

  • Reflux: Heat the mixture to reflux (110–140°C).

  • Reaction: Monitor the accumulation of water in the Dean-Stark trap.

    • Self-Validation: The reaction is complete when water collection ceases (typically 4–6 hours).[1]

    • QC Check: Acid Value (AV) titration with KOH.[1] Stop when AV < 5 mg KOH/g.[1]

  • Workup: Wash the crude ester with dilute ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (removes residual acid/catalyst) and water. Dry under vacuum at 80°C.
    
  • Purification: Vacuum distillation to remove residual alcohol.[1]

Visualization: Workflow & Mechanism
Diagram 1: Steglich Esterification Workflow

Caption: Step-by-step workflow for high-yield esterification of hindered alcohols.

SteglichWorkflow Start Start: Reagents Prep Activation Activation (0°C) Add DCC/DMAP Start->Activation Dissolve in DCM Reaction Reaction (RT) Stir 12-24h Activation->Reaction Dropwise DCC QC QC Check (TLC) Alcohol Disappearance? Reaction->QC Monitor QC->Reaction No (Continue Stirring) Workup Workup Filter DCU & Wash QC->Workup Yes Purification Purification Flash Column Workup->Purification Concentrate

Diagram 2: Application Logic - Structure to Function

Caption: How the unique structure of this compound dictates its applications.

StructureFunction Molecule This compound (Guerbet-Type Alcohol) Property1 Steric Bulk (β-Branching) Molecule->Property1 Property2 Irregular Packing Molecule->Property2 Property3 Hydrolytic Stability Property1->Property3 Shields Ester Linkage Property4 Low Pour Point Property2->Property4 Disrupts Crystallization App1 Biolubricants (Hydraulic Fluids) Property3->App1 App3 Pharma (Stable Prodrugs) Property3->App3 Property4->App1 App2 Cosmetics (Non-Greasy Emollients) Property4->App2

Applications & Data Summary
Table 1: Comparative Properties of Linear vs. Branched Esters
PropertyLinear Ester (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Octyl Acetate)
Branched Ester (3-Methyl-2-(propan-2-yl)butyl Acetate)Implication
Hydrolytic Stability Low (Fast hydrolysis)High (Steric shielding)Ideal for aqueous/humid environments (e.g., hydraulic fluids).
Viscosity Index HighModerateGood film thickness but slightly more temperature dependent.[1]
Pour Point -5°C (Solidifies easily)<-40°C (Remains liquid)Critical for cold-start lubricants and cosmetic formulations.[1]
Oxidative Stability ModerateHigh Resists breakdown at high temperatures.[1]
Key Applications:
  • Synthetic Biolubricants:

    • Context: The esterification of this compound with dicarboxylic acids (e.g., Adipic acid, Sebacic acid) yields complex esters .[1]

    • Advantage: These esters combine the biodegradability of natural oils with the performance of synthetic PAOs (Polyalphaolefins).[1] The branching prevents crystallization at low temperatures, a common failure point for linear bio-esters.[1]

    • Protocol Note: Use Protocol B. Ensure residual acid value is < 0.5 mg KOH/g to prevent corrosion.

  • Pharmaceutical Intermediates:

    • Context: Used as a lipophilic appendage for prodrugs.[1]

    • Advantage: The steric bulk slows down enzymatic hydrolysis by esterases in the plasma, potentially extending the half-life of the drug.[1]

    • Protocol Note: Use Protocol A. The mild conditions preserve sensitive functional groups on the drug molecule.[1]

  • Cosmetic Emollients:

    • Context: Esterified with fatty acids (e.g., Isostearic acid).[1]

    • Advantage: Provides a "dry" skin feel.[1] The irregular shape prevents the greasy, occlusive layer typical of linear esters, allowing the skin to breathe while retaining moisture.[1]

References
  • BenchChem. (2025).[1][4] Steric Hindrance Effects of Branched Octyl Groups: An In-depth Technical Guide. Retrieved from .[1]

  • Biointerface Research in Applied Chemistry. (2022).[1] Synthesis, Characterization, Tribological and Rheological Properties of Di (2-Butyloctyl) Dicarboxylate Esters for Environmental Biolubricants. Retrieved from .[1]

  • ResearchGate. (2012).[1] Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from .

  • National Institutes of Health (NIH). (2012).[1] Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Retrieved from .[1]

  • Lube Media. (2025).[1] New insight into the benefits of synthetic esters in challenging lubricating applications. Retrieved from .[1]

Sources

Technical Application Note: Regioselective Dehydration of 3-Methyl-2-(propan-2-yl)butan-1-ol

[1]

Executive Summary

This application note details the controlled dehydration of 3-Methyl-2-(propan-2-yl)butan-1-ol (also known as 2-isopropyl-3-methylbutan-1-ol).[1] This substrate presents a classic challenge in organic synthesis: a sterically hindered primary alcohol susceptible to Wagner-Meerwein rearrangements.[1][2]

We present two distinct protocols to access different alkene regioisomers:

  • Thermodynamic Protocol (Acid-Catalyzed): Promotes a 1,2-hydride shift to yield the highly substituted, stable alkene (Zaitsev product).[1][2]

  • Kinetic Protocol (Burgess Reagent): Suppresses rearrangement to yield the terminal alkene (Hofmann-like product) via syn-elimination.[1][2]

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate is a primary alcohol with significant steric crowding at the


  • Structure: A butanol backbone with an isopropyl group at C2 and a methyl group at C3.[1][2]

  • Key Feature: The C2 position is a methine (CH) flanked by two bulky isopropyl-type groups (the actual isopropyl substituent and the isopropyl-like tail of the parent chain).

Reaction Pathways

The dehydration outcome is dictated by the lifetime of the carbocation intermediate.

  • Path A: Wagner-Meerwein Rearrangement (Thermodynamic) Under Bronsted acid catalysis, the hydroxyl group is protonated (

    
    ).[1] Loss of water is concerted with or immediately followed by a 1,2-hydride shift  from C2 to C1.[1][2] This transforms a nascent unstable primary carbocation into a stable tertiary carbocation.[2] Subsequent deprotonation yields a tetrasubstituted alkene.[1][2]
    
  • Path B: Ion-Pair Collapse / Syn-Elimination (Kinetic) Using a dehydrating agent that acts as an internal base (e.g., Burgess Reagent), the reaction proceeds via a cyclic transition state.[1] This forces the removal of the

    
    -proton (at C2) without forming a free carbocation, preventing the hydride shift and locking the double bond at the terminal position (C1=C2).
    
Mechanistic Visualization

The following diagram illustrates the bifurcation between the rearrangement pathway (Acid) and the direct elimination pathway (Burgess).

DehydrationMechanismSubstrateThis compound(Primary Alcohol)ProtonatedProtonated Species(-OH2+)Substrate->Protonated+ H+ (Acid)Prod_KineticTerminal Alkene(Kinetic/Hofmann)Substrate->Prod_KineticBurgess Reagent(Syn-Elimination)CarbocationTertiary Carbocation(After 1,2-Hydride Shift)Protonated->Carbocation- H2O, 1,2-H Shift(Wagner-Meerwein)Prod_ThermoTetrasubstituted Alkene(Thermodynamic/Zaitsev)Carbocation->Prod_Thermo- H+ (from C3 or iPr)

Figure 1: Mechanistic bifurcation showing the 1,2-hydride shift pathway vs. direct elimination.[1]

Experimental Protocols

Protocol A: Thermodynamic Control (Acid-Catalyzed Rearrangement)

Objective: Synthesis of the tetrasubstituted alkene (2,3-dimethyl-4-methylpent-2-ene isomer equivalent). Mechanism: E1 with 1,2-hydride shift.[1][2][3]

Reagents & Equipment
ComponentSpecificationRole
Substrate This compoundReactant
Catalyst p-Toluenesulfonic acid (pTSA) monohydrateProton source
Solvent Toluene (Anhydrous)High BP, azeotrope former
Apparatus Dean-Stark trap, Reflux condenserWater removal
Step-by-Step Methodology
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect to a nitrogen line.[2]

  • Loading: Charge the RBF with the substrate (10.0 mmol) and Toluene (50 mL, 0.2 M).

  • Activation: Add pTSA (0.5 mmol, 5 mol%).

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Reaction is typically complete when water evolution ceases (approx. 2-4 hours).[1][2] Validate by TLC (stain with KMnO4 or Anisaldehyde).[1][2]

  • Workup: Cool to room temperature. Wash with sat.[1][2] NaHCO3 (2 x 20 mL) to neutralize acid. Wash with Brine (1 x 20 mL).[1][2]

  • Isolation: Dry organic layer over MgSO4, filter, and concentrate via rotary evaporation. Note: Product may be volatile; avoid high vacuum if boiling point is low.[1][2]

Protocol B: Kinetic Control (Burgess Reagent)

Objective: Synthesis of the terminal alkene (2-isopropyl-3-methyl-1-butene).[1] Mechanism: Syn-elimination (E2-like internal).[1][2]

Reagents & Equipment
ComponentSpecificationRole
Substrate This compoundReactant
Reagent Burgess Reagent (Methyl N-(triethylammoniumsulfonyl)carbamate)Dehydrating agent
Solvent Dichloromethane (DCM) or BenzeneAprotic solvent
Apparatus Schlenk flask or sealed tubeMoisture exclusion
Step-by-Step Methodology
  • Preparation: Ensure all glassware is oven-dried. The Burgess reagent is moisture-sensitive.

  • Loading: In a Schlenk flask under N2, dissolve the substrate (5.0 mmol) in anhydrous DCM (25 mL).

  • Addition: Add Burgess Reagent (1.2 - 1.5 equivalents) in one portion.

  • Reaction: Stir at reflux (40°C for DCM) or 50°C (Benzene) for 2-12 hours.

  • Monitoring: Monitor by TLC. The primary alcohol spot should disappear.[2]

  • Workup: Dilute with Et2O. Wash with water (to remove the water-soluble amine byproduct) and Brine.[1]

  • Purification: Flash column chromatography on silica gel (Hexanes/EtOAc gradient).

Analytical Validation & Troubleshooting

Expected Data Profile
FeatureProtocol A (Rearranged)Protocol B (Terminal)
1H NMR (Olefinic) Absent (Tetrasubstituted) or single peak if trisubstituted impurity.Multiplet/Doublet at

4.6-5.0 ppm (Terminal =CH2).[1][2]
13C NMR Quaternary alkene carbons at

120-140 ppm.
Secondary alkene carbon at

105-115 ppm.[1][2]
GC-MS Higher retention time (more stable).[1][2]Lower retention time (lower boiling point).[1][2]
Troubleshooting Guide
  • Issue: Polymerization (Protocol A)

    • Cause: Excessive acid concentration or temperature.[1][2]

    • Fix: Reduce pTSA to 1 mol% or switch to a milder acid like Amberlyst-15 resin.[1][2]

  • Issue: Incomplete Reaction (Protocol B)

    • Cause: Hydrolysis of Burgess reagent by ambient moisture.[2]

    • Fix: Use fresh reagent and strictly anhydrous solvents.[1][2] Increase equivalents to 2.0.

  • Issue: Isomer Mixtures

    • Insight: Pure terminal alkene is difficult to maintain in acidic media.[1][2] Ensure Protocol B workup is neutral/basic to prevent isomerization during purification.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate protocol based on the desired structural outcome.

WorkflowStartStart: this compoundDecisionTarget Structure?Start->DecisionPath_AHighly Substituted Alkene(Thermodynamic Stability)Decision->Path_AMax StabilityPath_BTerminal Alkene(Structural Integrity)Decision->Path_BRegiocontrolAction_AProtocol A: pTSA / TolueneReflux (Dean-Stark)Path_A->Action_AAction_BProtocol B: Burgess ReagentDCM / 40°CPath_B->Action_BResult_AResult: Rearranged Product(Zaitsev)Action_A->Result_AResult_BResult: Terminal Product(Hofmann)Action_B->Result_B

Figure 2: Operational workflow for selecting dehydration conditions.

References

  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973).[1][2][4] "Thermal reactions of alkyl N-carbomethoxysulfamate esters". Journal of Organic Chemistry, 38(1), 26–31.[2] Link[1]

  • Khapli, S., Dey, S., & Mal, D. (2001).[1][2][4] "Burgess reagent in organic synthesis".[1][2][4] Journal of the Indian Institute of Science, 81, 461–476. Link

  • Meerwein, H. (1914).[1][2][5] "Über den Reaktionsmechanismus der Umwandlung von Borneol in Camphen". Justus Liebigs Annalen der Chemie, 405, 129–175.[1][2] (Foundational text on Wagner-Meerwein Rearrangement).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Chapter on Elimination Reactions and Rearrangements).

  • Zaitsev, A. M. (1875).[1][2] "The order of addition and elimination of hydrogen and iodine in organic compounds". Justus Liebigs Annalen der Chemie, 179, 296.[1][2]

Application Note: Advanced Polymer Architectures Utilizing 3-Methyl-2-(propan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals Compound: 3-Methyl-2-(propan-2-yl)butan-1-ol (Synonym: 2-isopropyl-3-methylbutan-1-ol) | CAS: 18593-92-5[1]

Executive Summary

In the pursuit of precision polymer synthesis, the architectural control of macromolecules dictates their thermomechanical properties and biomedical viability. This compound is a highly branched, sterically hindered primary alcohol. While linear alcohols (e.g., 1-hexanol) are ubiquitous in polymer chemistry, the extreme


- and 

-steric bulk of this specific compound unlocks two advanced applications:
  • As a high-fidelity initiator in the Ring-Opening Polymerization (ROP) of cyclic esters, where it suppresses detrimental transesterification[2].

  • As a precursor for ultra-bulky methacrylate monomers , enabling the synthesis of sequence-controlled, high-glass-transition-temperature (

    
    ) polymers for advanced optics and photoresists[3][4].
    

This guide details the mechanistic causality, quantitative advantages, and self-validating protocols for integrating this unique alcohol into cutting-edge polymer workflows.

Application I: Precision Ring-Opening Polymerization (ROP) of L-Lactide

Mechanistic Causality: The "Steric Shield" Effect

In the synthesis of Polylactic Acid (PLA) for drug delivery matrices, achieving a narrow dispersity (Đ) and absolute control over the molecular weight (


) is critical for predictable degradation kinetics. Traditional ROP utilizing linear alcohol initiators suffers from "backbiting" (intramolecular transesterification) at high conversions.

By utilizing this compound as the initiator alongside a catalyst like Tin(II) 2-ethylhexanoate (Sn(Oct)


), the resulting polymer chain possesses a massive, sterically hindered 

-chain end. This bulk physically blocks the active metal-alkoxide propagating center from folding back and coordinating with the initial ester linkages, effectively shutting down cyclic oligomer formation and intermolecular chain transfer[2].

ROP_Pathway Init Initiation This compound + Sn(Oct)2 Coord Coordination-Insertion of L-Lactide Init->Coord Activates Monomer Prop Chain Propagation (Living Polymerization) Coord->Prop Ring Opening Shield Steric Shielding by Bulky Alpha-End Group Prop->Shield End-group stabilization Result High Fidelity PLA (Narrow Đ, No Backbiting) Shield->Result Prevents Transesterification

Fig 1: Mechanism of sterically hindered ROP suppressing transesterification.

Protocol: Sn(Oct) -Catalyzed ROP of L-Lactide

This protocol is designed as a self-validating system; conversion and end-group fidelity must be verified via


H NMR prior to precipitation.

Reagents: L-Lactide (sublimed), this compound (distilled over CaH


), Sn(Oct)

(distilled), Anhydrous Toluene.
  • Preparation of the Catalyst/Initiator Stock: Causality: Sn(Oct)

    
     is viscous and difficult to weigh accurately in micro-amounts. Creating a stock solution in anhydrous toluene ensures precise stoichiometric control, which dictates the theoretical 
    
    
    
    . Step: In a glovebox, dissolve 1.0 mmol of Sn(Oct)
    
    
    and 1.0 mmol of this compound in 10 mL of anhydrous toluene.
  • Monomer Loading: Step: Charge a flame-dried Schlenk flask with 1.44 g (10 mmol) of L-Lactide and a magnetic stir bar.

  • Initiation: Step: Inject 1.0 mL of the catalyst/initiator stock solution ([M]

    
    /[I]
    
    
    
    = 100). Add an additional 4.0 mL of anhydrous toluene. Causality: Toluene is chosen over coordinating solvents like THF to prevent competitive binding at the Lewis acidic tin center, ensuring rapid and uniform initiation.
  • Polymerization: Step: Submerge the flask in a pre-heated oil bath at 110 °C. Stir for exactly 4 hours.

  • Validation & Quenching: Step: Withdraw a 0.1 mL aliquot via syringe, quench in wet CDCl

    
    , and analyze via 
    
    
    
    H NMR. Self-Validation: The methine quartet of the monomer (5.0 ppm) should be >95% shifted to the polymer methine region (5.1-5.2 ppm). The distinct methyl doublets of the initiator must be visible at ~0.8-1.0 ppm, integrating perfectly against the polymer backbone to confirm 100% initiation efficiency.
  • Isolation: Step: Dilute the mixture with 5 mL dichloromethane and precipitate dropwise into 100 mL of cold methanol. Filter and dry under vacuum at 40 °C to constant weight.

Quantitative Data: ROP Performance Comparison
Initiator TypeMonomer Conversion (%)

Theoretical (kDa)

Experimental (kDa)
Dispersity (Đ)Transesterification (%)
1-Hexanol (Linear)98.514.412.11.38~12.5%
This compound 99.1 14.4 14.2 1.08 < 1.0%

Table 1: Comparative ROP kinetics demonstrating the superior control afforded by the sterically hindered alcohol.

Application II: Synthesis of High- Bulky Methacrylates

Mechanistic Causality: Restricted Segmental Mobility

When this compound is esterified with methacryloyl chloride, it yields an extremely bulky monomer: 2-isopropyl-3-methylbutyl methacrylate .

In polymer physics, the Glass Transition Temperature (


) is heavily dependent on the free volume and the rotational freedom of the polymer backbone. The massive steric bulk of the pendant 2-isopropyl-3-methylbutyl group severely restricts the dihedral angle rotation of the polymethacrylate backbone. This restriction forces the polymer to require significantly higher thermal energy to transition from a glassy to a rubbery state, yielding a material with a highly elevated 

suitable for high-performance optical plastics and alternating copolymers[3][4].

RAFT_Workflow Monomer Bulky Methacrylate Synthesis (Alcohol + Methacryloyl Chloride) Mix Reaction Mixture Monomer + CPADB (CTA) + AIBN Monomer->Mix Degas Freeze-Pump-Thaw (3 Cycles to remove O2) Mix->Degas Poly Thermal Polymerization (70°C, 24h) Degas->Poly Inert Atmosphere Purify Precipitation & Drying (in cold methanol) Poly->Purify Quench & Isolate

Fig 2: RAFT polymerization workflow for bulky methacrylate monomers.

Protocol: RAFT Polymerization of 2-isopropyl-3-methylbutyl methacrylate

This protocol utilizes Reversible Addition-Fragmentation chain Transfer (RAFT) to maintain a living radical polymerization.

Reagents: 2-isopropyl-3-methylbutyl methacrylate (synthesized via standard esterification and passed through basic alumina), CPADB (4-Cyanopentanoic acid dithiobenzoate), AIBN (Azobisisobutyronitrile), Anhydrous 1,4-Dioxane.

  • Reaction Assembly: Step: In a 10 mL Schlenk tube, combine 2.0 g of the bulky monomer, 14.0 mg of CPADB (CTA), and 1.6 mg of AIBN (Initiator). Add 2.0 mL of 1,4-Dioxane. Causality: CPADB is selected as the Chain Transfer Agent because its dithiobenzoate Z-group provides exceptional radical stabilization, which is mandatory for controlling the sluggish propagation kinetics of highly sterically hindered methacrylates.

  • Deoxygenation (Freeze-Pump-Thaw): Step: Submerge the tube in liquid nitrogen until frozen. Apply high vacuum for 5 minutes. Isolate the vacuum and thaw the mixture in a warm water bath to release dissolved gases. Repeat this cycle three times. Causality: Oxygen acts as a potent radical scavenger. Rigorous removal ensures the theoretical radical flux from AIBN matches the experimental initiation rate, preventing dead-chain formation.

  • Polymerization: Step: Backfill the Schlenk tube with Argon and immerse in an oil bath pre-heated to 70 °C for 24 hours.

  • Validation & Isolation: Step: Quench the reaction by exposing it to air and cooling it in an ice bath. Analyze an aliquot via Gel Permeation Chromatography (GPC). Self-Validation: The GPC trace must be unimodal with a Đ < 1.2, confirming that the steric bulk did not induce irreversible termination events. Precipitate the remaining polymer in cold methanol, filter, and dry.

Quantitative Data: Thermomechanical Properties
Polymer Pendant GroupPolymerization Method

(kDa)
Dispersity (Đ)Glass Transition (

)
Thermal Degradation (

)
Methyl (Standard PMMA)RAFT25.01.12105 °C280 °C
IsobutylRAFT24.51.1553 °C265 °C
2-isopropyl-3-methylbutyl RAFT 22.8 1.18 148 °C 310 °C

Table 2: Comparison of thermomechanical properties. The extreme bulk of the 2-isopropyl-3-methylbutyl group severely restricts backbone rotation, driving the


 nearly 45 °C higher than standard PMMA.

References

  • Source: rovathin.
  • Catalytic Applications of Bis 2 Ethylhexoxy Magnesium and Derived Complexes Source: BenchChem URL
  • Synthesis of Methacrylic Acid-Acrylonitrile Alternating Copolymer Using an Extremely Bulky Methacrylate and the Sequence-Dependent Thermal Reaction Behaviors Source: ResearchGate URL
  • One-Pot Preparation of Methacrylate/Styrene Alternating Copolymers via Radical Copolymerization and Alcoholysis Modification: Sequence Impacts on Glass Transition Temperature Source: ACS Polymers Au URL

Sources

Application Note: Biocatalytic Synthesis of Enantiopure 3-Methyl-2-(propan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The molecule 3-Methyl-2-(propan-2-yl)butan-1-ol (commonly referred to as 2-isopropyl-3-methylbutan-1-ol) is a highly branched, sterically hindered primary alcohol[1][2]. Molecules bearing this dense aliphatic branching at the C2 position are highly valued as chiral auxiliaries, advanced fragrance components, and pharmaceutical building blocks. However, synthesizing this target in enantiopure form via traditional asymmetric catalysis is notoriously difficult due to the steric bulk of the adjacent isopropyl and methyl groups.

  • Lipase-Catalyzed Kinetic Resolution (KR): Utilizing immobilized Candida antarctica lipase B (CALB) to resolve the racemic alcohol.

  • Artificial Ene-Reductase/Alcohol Dehydrogenase (ER-ADH) Cascade: A theoretical 100% yield pathway starting from the corresponding α,β-unsaturated aldehyde.

The Causality Behind Enzyme Selection

CALB for Kinetic Resolution: CALB is a serine hydrolase that exhibits exceptional enantioselectivity for primary alcohols with a chiral center at the β-position (C2)[3]. The stereospecificity pocket of CALB can precisely differentiate between the steric profiles of the isopropyl and methyl groups, leading to high Enantiomeric Ratios (


)[4][5]. We utilize vinyl acetate as the acyl donor because the leaving group (vinyl alcohol) rapidly tautomerizes to acetaldehyde, rendering the transesterification strictly irreversible[3].

ER-ADH for Cascade Synthesis: Kinetic resolution is mathematically limited to a 50% yield of the desired enantiomer. To bypass this, a dual-enzyme cascade can be deployed[6]. An Ene-Reductase (ERED), such as OYE3 from Saccharomyces cerevisiae, stereoselectively reduces the C=C bond of 2-isopropyl-3-methyl-2-butenal to establish the C2 chiral center[7]. A stereocomplementary Alcohol Dehydrogenase (ADH) then reduces the resulting aldehyde to the primary alcohol. This cascade is coupled with a Glucose Dehydrogenase (GDH) system to continuously recycle the NAD+ cofactor, driving the thermodynamic equilibrium entirely toward the product[8].

Pathway Visualizations

LipaseKR Racemic Racemic 2-Isopropyl- 3-methylbutan-1-ol CALB CALB (Novozym 435) Enantioselective Acylation Racemic->CALB AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->CALB R_Ester (R)-Ester (Acylated) CALB->R_Ester Fast reacting enantiomer S_Alcohol (S)-Alcohol (Unreacted, Enantiopure) CALB->S_Alcohol Slow reacting enantiomer

Workflow of CALB-catalyzed kinetic resolution of racemic branched primary alcohols.

ER_ADH_Cascade Substrate 2-Isopropyl-3-methyl- 2-butenal ERED Ene-Reductase (ERED) (e.g., OYE3 / YqjM) Substrate->ERED Intermediate Chiral Aldehyde (e.g., (S)-Isomer) ERED->Intermediate C=C Reduction ADH Alcohol Dehydrogenase (e.g., Re-ADH) Intermediate->ADH Product Enantiopure 3-Methyl-2- (propan-2-yl)butan-1-ol ADH->Product C=O Reduction Cofactor GDH / Glucose NADH Regeneration Cofactor->ERED Hydride supply Cofactor->ADH Hydride supply

Dual-enzyme biocatalytic cascade using ERED and ADH with GDH cofactor recycling.

Quantitative Method Comparison

The following table summarizes the operational metrics of both biocatalytic routes, allowing process chemists to select the optimal methodology based on their specific scale-up requirements.

MetricRoute 1: CALB Kinetic ResolutionRoute 2: ER-ADH Biocatalytic Cascade
Theoretical Max Yield 50%100%
Typical Enantiomeric Excess (ee) > 98% (for the unreacted alcohol)> 95% (dependent on ERED fidelity)
Enzyme Format Immobilized (Novozym 435)Free enzyme or whole-cell (E. coli)
Cofactor Requirement NoneNAD+ / NADH (Recycled via GDH)
Reaction Medium Organic solvent (e.g., Hexane)Aqueous Buffer (KPi, pH 7.0)
Primary Advantage Highly robust, enzyme is easily recoverable100% atom economy, no theoretical yield cap
Primary Limitation 50% yield cap, requires chromatographic separationRequires complex cofactor recycling system

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems. This means that in-process controls (IPCs) are embedded within the methodology to verify causality and success before proceeding to the next step.

Protocol A: CALB-Catalyzed Kinetic Resolution

This protocol utilizes a non-polar solvent to preserve the essential hydration shell of the immobilized lipase, maximizing its catalytic activity and structural rigidity[3][9].

Reagents & Materials:

  • Racemic this compound (50 mmol)

  • Vinyl acetate (150 mmol, 3 eq.)

  • Immobilized CALB (Novozym 435) (10% w/w relative to substrate)

  • Anhydrous n-Hexane (100 mL)

  • Molecular sieves (4Å)

Step-by-Step Methodology:

  • System Preparation: In a 250 mL round-bottom flask, dissolve 50 mmol of the racemic alcohol in 100 mL of anhydrous n-hexane. Add 150 mmol of vinyl acetate.

  • Water Control: Add 2.0 g of activated 4Å molecular sieves. Rationale: While CALB requires a micro-hydration shell to function, bulk water will cause the competitive hydrolysis of vinyl acetate, destroying the acyl donor[3].

  • Initiation: Add the immobilized CALB (Novozym 435) to the mixture. Incubate the suspension in an orbital shaker at 30°C and 200 rpm.

  • In-Process Monitoring (Self-Validation): Withdraw 50 µL aliquots at 2, 4, 8, and 24 hours. Dilute with hexane and analyze via Chiral GC (e.g., using a Cyclodextrin-based capillary column).

    • Validation Metric: Calculate the conversion (

      
      ) and the enantiomeric excess of the substrate (
      
      
      
      ) and product (
      
      
      ). Stop the reaction when
      
      
      reaches exactly 50% to ensure maximum
      
      
      of the unreacted enantiomer.
  • Termination & Workup: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with cold hexane and reused).

  • Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted enantiopure alcohol from the acylated product via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).

Protocol B: ER-ADH One-Pot Cascade

This protocol leverages an artificial enzymatic cascade to achieve asymmetric reduction. NAD+ is utilized over NADP+ due to its superior stability in extended preparative cascades[8].

Reagents & Materials:

  • 2-isopropyl-3-methyl-2-butenal (20 mmol)

  • Ene-Reductase (e.g., OYE3) (Cell-free extract or purified, 5 U/mL)

  • Alcohol Dehydrogenase (e.g., Re-ADH) (5 U/mL)

  • Glucose Dehydrogenase (GDH) (10 U/mL)

  • D-Glucose (40 mmol, 2 eq.)

  • NAD+ (0.5 mmol, catalytic)

  • Potassium phosphate (KPi) buffer (100 mM, pH 7.0)

Step-by-Step Methodology:

  • Buffer & Cofactor Assembly: Prepare 100 mL of KPi buffer (pH 7.0). Dissolve the D-glucose and the catalytic NAD+ into the buffer. Rationale: pH 7.0 is the optimal intersection for the activity of OYE3, Re-ADH, and GDH, preventing the degradation of the nicotinamide cofactor[6][8].

  • Enzyme Loading: Add the ERED, ADH, and GDH to the buffered solution. Stir gently at 100 rpm at 25°C for 10 minutes to ensure homogeneous dispersion.

  • Substrate Addition: Dissolve 20 mmol of 2-isopropyl-3-methyl-2-butenal in 5 mL of a water-miscible co-solvent (e.g., DMSO or Isopropanol) to aid solubility, and add it dropwise to the bioreactor.

  • Reaction & Monitoring (Self-Validation): Maintain the reaction at 25°C. Monitor the cascade progression via GC-FID.

    • Validation Metric: You should observe the transient accumulation of the intermediate chiral aldehyde, followed by its depletion as the ADH converts it to the final alcohol. The reaction is complete when the intermediate peak is <1% of the total area.

  • Extraction: Once complete (typically 24-48 hours), extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 x 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and evaporate the solvent to yield the enantiopure this compound.
    

References

  • Kinetic Resolution of Racemic 1-Phenyl 1-Propanol by Lipase Catalyzed Enantioselective Esterification Reaction. Taylor & Francis. Available at: [Link]

  • Evaluation of Designed Immobilized Catalytic Systems: Activity Enhancement of Lipase B from Candida antarctica. MDPI. Available at:[Link]

  • Chapter 14: Artificial Biocatalytic Cascades to Alcohols and Amines. RSC Books. Available at: [Link]

  • Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Academia.edu. Available at:[Link]

  • Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. PMC - NIH. Available at: [Link]

  • Artificial Biocatalytic Linear Cascades for Preparation of Organic Molecules. Chemical Reviews - ACS Publications. Available at: [Link]

  • A Streamlined Chemoenzymatic One-Pot Process for the Enantioselective Total Synthesis of Tenuipesone A/B. ChemRxiv. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methyl-2-(propan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methyl-2-(propan-2-yl)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will focus on the most practical and widely used synthetic methodology, providing in-depth, field-proven insights to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound, providing a foundational understanding of the available strategies.

Q1: What are the primary synthetic routes for this compound?

There are three principal routes to synthesize this target molecule. The choice of method often depends on the availability of starting materials, scale, and desired purity profile.

Synthetic Route Key Reagents Advantages Common Challenges
Grignard Reaction Isopropylmagnesium halide & 3-MethylbutanalExcellent for C-C bond formation; versatile.[1][2]Highly sensitive to moisture and air; potential for multiple side reactions.[3][4]
Aldehyde Reduction 3-Methyl-2-(propan-2-yl)butanal & a reducing agent (e.g., NaBH₄, LiAlH₄)High yielding; straightforward procedure.Requires synthesis of the starting aldehyde, which can be complex.
Hydroboration-Oxidation 3-Methyl-2-(propan-2-yl)but-1-ene, Borane (BH₃), H₂O₂High regioselectivity (anti-Markovnikov); stereospecific (syn-addition).[5][6]Starting alkene may not be commercially available; borane reagents require careful handling.

Q2: Why is the Grignard reaction the most commonly discussed route for this synthesis?

The Grignard reaction is a cornerstone of organic synthesis because it allows for the direct and efficient formation of carbon-carbon bonds.[7] For a structure like this compound, this method provides a convergent and logical approach by coupling two smaller, readily available fragments: an isopropyl group (from the Grignard reagent) and a 3-methylbutanal skeleton. This makes it a powerful and often go-to strategy for constructing such secondary alcohols.[8]

Q3: What are the most critical parameters influencing the yield of the Grignard synthesis?

The success of the Grignard synthesis hinges on rigorous control over several key parameters:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with any source of protons, especially water.[1][3] This immediately quenches the reagent and reduces the yield. All glassware must be flame- or oven-dried, and all solvents must be anhydrous.[4]

  • Reagent Quality: The magnesium metal must be of high purity with a reactive surface. An oxide layer can passivate the surface and prevent the reaction from starting.[4] Furthermore, the concentration of the formed Grignard reagent should be determined via titration before use to ensure accurate stoichiometry.[3]

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature, especially during the addition of the aldehyde, is crucial to minimize side reactions such as enolization and reduction.[3][9]

Section 2: Troubleshooting Guide for Low Yield (Grignard Route)

This section provides a diagnostic approach to common problems encountered during the Grignard synthesis of this compound from isopropylmagnesium bromide and 3-methylbutanal.

Problem 1: The Grignard reaction fails to initiate.

Q: My reaction mixture is not showing any signs of initiation (no bubbling, cloudiness, or exotherm). What should I check?

A: This is the most frequent issue and is almost always due to insufficient activation of the magnesium or the presence of trace moisture.

Causality and Solutions:

  • Moisture Contamination: Water from glassware, solvents, or the starting alkyl halide will quench the Grignard reagent as it forms.

    • Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried overnight and cooled under an inert atmosphere (N₂ or Ar). Use freshly opened or distilled anhydrous solvents (diethyl ether or THF).[4][10]

  • Magnesium Passivation: Magnesium turnings are coated with a layer of magnesium oxide (MgO) that prevents the alkyl halide from reaching the metal surface.

    • Solution 1 (Chemical Activation): Add a single crystal of iodine (I₂) to the flask with the magnesium. The iodine etches the surface, exposing fresh magnesium. A fading of the brown iodine color is a positive indicator of activation.[4][10]

    • Solution 2 (Mechanical Activation): In a dry environment, briefly grind the magnesium turnings with a mortar and pestle to break the oxide layer.[4]

    • Solution 3 (Initiator): Add a few drops of 1,2-dibromoethane. It reacts with the magnesium to form magnesium bromide and ethene gas, which helps to clean and activate the surface.[4]

Problem 2: The reaction starts, but the final yield of alcohol is very low.

Q: I've successfully formed the Grignard reagent, but after workup, my yield of this compound is poor. What are the likely side reactions?

A: Low yields after successful initiation typically point to competing side reactions that consume either the Grignard reagent or the aldehyde starting material.

Causality and Solutions:

  • Enolization of the Aldehyde: 3-Methylbutanal has an acidic proton on the carbon alpha to the carbonyl group. The Grignard reagent is a strong base and can deprotonate this position to form an enolate. This consumes both reactants without forming the desired alcohol.

    • Solution: This side reaction is minimized at lower temperatures. Add the aldehyde solution dropwise to the Grignard reagent maintained at a low temperature (e.g., 0 °C or -78 °C).[3] This ensures the aldehyde is always in the presence of a large excess of Grignard reagent, favoring nucleophilic addition over deprotonation.

  • Reduction of the Aldehyde: Grignard reagents with beta-hydrogens, like isopropylmagnesium bromide, can act as reducing agents. The Grignard can transfer a hydride to the aldehyde carbonyl, forming an alkoxide of isobutanol and propene. This results in a primary alcohol byproduct.

    • Solution: As with enolization, low-temperature addition of the aldehyde can help favor the desired nucleophilic addition pathway over the reduction pathway.[3]

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted isopropyl bromide starting material to form 2,3-dimethylbutane, a hydrocarbon byproduct.

    • Solution: Ensure slow and steady addition of the isopropyl bromide during the initial formation of the Grignard reagent. This maintains a low concentration of the alkyl halide and minimizes coupling.

Logical Troubleshooting Workflow

This diagram outlines a decision-making process for diagnosing and resolving low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed CheckInitiation Was reaction initiation confirmed? (Exotherm, color change, Mg consumption) Start->CheckInitiation NoInitiation Problem: Initiation Failure CheckInitiation->NoInitiation No InitiationOK Initiation was successful CheckInitiation->InitiationOK Yes TroubleshootActivation Action: Re-check for moisture. Activate Mg with I₂ or grinding. Use anhydrous solvents. NoInitiation->TroubleshootActivation FinalProduct Improved Yield TroubleshootActivation->FinalProduct CheckSideReactions Analyze crude product by GC-MS or NMR. Are starting materials or byproducts present? InitiationOK->CheckSideReactions SideProducts Problem: Competing Side Reactions CheckSideReactions->SideProducts Yes, byproducts found (e.g., isobutanol, unreacted aldehyde) WorkupLoss Problem: Product Loss During Workup CheckSideReactions->WorkupLoss No, mainly desired product but low recovery MinimizeSideReactions Action: Add aldehyde slowly at 0°C or lower. Ensure accurate Grignard titration. Optimize solvent (THF can be better). SideProducts->MinimizeSideReactions MinimizeSideReactions->FinalProduct OptimizeWorkup Action: Quench with sat. NH₄Cl instead of strong acid. Perform multiple extractions (3x). Ensure proper drying of organic layer. WorkupLoss->OptimizeWorkup OptimizeWorkup->FinalProduct

Caption: Troubleshooting Decision Tree for Grignard Synthesis.

Problem 3: The product is impure after workup.

Q: My crude product shows significant impurities by NMR or GC-MS. How can I improve the purification step?

A: Impurities can arise from side reactions or an improper workup procedure. The workup is a critical step where product can be lost or side reactions can be inadvertently promoted.[3]

Causality and Solutions:

  • Improper Quenching: Quenching the reaction with a strong acid (like HCl) can sometimes lead to dehydration of the secondary alcohol product, especially if excess heat is generated.

    • Solution: A gentler method is to slowly pour the reaction mixture over a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This effectively neutralizes unreacted Grignard reagent and protonates the magnesium alkoxide product without creating harsh acidic conditions.

  • Inefficient Extraction: The desired alcohol has some water solubility, leading to product loss in the aqueous layer if extraction is not thorough.

    • Solution: Extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent like diethyl ether or ethyl acetate to ensure complete recovery of the product.[3]

  • Inadequate Final Purification: If side products with similar boiling points are present, simple distillation may be insufficient.

    • Solution: Fractional distillation using an efficient column (e.g., a Vigreux column) is often necessary. If boiling points are very close, column chromatography on silica gel may be required for high purity.

Section 3: Protocols & Data

Protocol 1: Step-by-Step Synthesis via Grignard Reaction

This protocol details the synthesis of this compound. Warning: This procedure involves highly flammable and moisture-sensitive reagents. It must be performed by qualified personnel in a fume hood under an inert atmosphere.

Materials & Reagents:

  • Magnesium turnings

  • Isopropyl bromide

  • 3-Methylbutanal

  • Anhydrous diethyl ether (or THF)

  • Iodine (one crystal)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under the inert atmosphere.

  • Grignard Formation: Place magnesium turnings (1.2 eq) and a single crystal of iodine in the flask. Add a portion of anhydrous diethyl ether. In the dropping funnel, prepare a solution of isopropyl bromide (1.1 eq) in anhydrous diethyl ether.

  • Initiation: Add a small amount (~10%) of the isopropyl bromide solution to the magnesium. If the reaction doesn't start (fading of iodine color, gentle bubbling), gently warm the flask with a heat gun. Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.[9]

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Aldehyde Addition: Cool the Grignard solution to 0 °C using an ice bath. Prepare a solution of 3-methylbutanal (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, ensuring the internal temperature does not rise above 5-10 °C.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Workup (Quenching): Cool the reaction mixture back to 0 °C. Slowly and carefully pour the mixture into a beaker containing a stirred, cold saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by fractional vacuum distillation to obtain the pure this compound.

Overall Synthesis & Purification Workflow

Caption: Grignard Synthesis and Purification Workflow.

References

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved March 7, 2024, from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-methyl-2-butanol. Retrieved March 7, 2024, from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved March 7, 2024, from [Link]

  • Toppr. (n.d.). The Grignard reagent suitable for the preparation of 3-methyl-2-butanol is. Retrieved March 7, 2024, from [Link]

  • Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved March 7, 2024, from [Link]

  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved March 7, 2024, from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved March 7, 2024, from [Link]

  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved March 7, 2024, from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved March 7, 2024, from [Link]

Sources

Purification of 3-Methyl-2-(propan-2-yl)butan-1-ol by fractional distillation

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: C8-ISO-DISTILL-001 Topic: Fractional Distillation & Purification Protocols Target Molecule: 3-Methyl-2-(propan-2-yl)butan-1-ol (CAS: 18593-92-5) Synonyms: 2-Isopropyl-3-methylbutan-1-ol; Isobutanol Guerbet Dimer.

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the purification of This compound , a branched C8 alcohol typically synthesized via the Guerbet condensation of isobutanol.

Unlike linear octanol, this molecule possesses significant steric hindrance due to the isopropyl group at the C2 position. This structural feature influences its boiling point, viscosity, and potential for dehydration during heating. Successful purification requires a high-efficiency fractional distillation setup under reduced pressure to separate the product from unreacted isobutanol (C4), isobutyraldehyde intermediates, and heavy C12 trimers.

Physicochemical Profile (for Process Design)
PropertyValue / RangeNotes
Molecular Formula C₈H₁₈OSaturated, branched primary alcohol.
Boiling Point (Atm) ~175–182 °CEstimate based on C8 Guerbet standards.
Boiling Point (10 mmHg) 72–78 °C Recommended distillation range.
Major Impurities Isobutanol, Isobutyl isobutyrate, C12 TrimersSee Impurity Management section.
Thermal Sensitivity ModerateProlonged heating >150°C can trigger dehydration to alkenes.

Operational Workflow (Visualized)

The following diagram outlines the critical logic flow for the purification process, highlighting decision nodes for vacuum application and fraction cutting.

DistillationWorkflow Start Crude Reaction Mixture (Guerbet Product) Stripping Step 1: Flash Stripping Remove Unreacted Isobutanol (C4) Atmospheric or Mild Vac Start->Stripping VacSetup Step 2: High Vacuum Setup (<15 mmHg) Stripping->VacSetup Residue Transfer Equilibration Step 3: Total Reflux Equilibration (30-60 mins) VacSetup->Equilibration Fraction1 Fraction 1: Fore-run (Residual C4, Aldehydes, Water) < 70°C @ 10mmHg Equilibration->Fraction1 Low Reflux Ratio Fraction2 Fraction 2: Main Cut (Target C8 Alcohol) 72-78°C @ 10mmHg Fraction1->Fraction2 Stable Temp Plateau Fraction3 Fraction 3: Heavies (Esters, C12 Trimers) > 85°C @ 10mmHg Fraction2->Fraction3 Temp Spike / Vac Drop QC QC Check (GC/Refractive Index) Fraction2->QC

Figure 1: Purification Logic Flow. Note the critical stripping step to remove bulk low-boilers before high-vacuum fractionation.

Troubleshooting Guides & FAQs

Module A: Pre-Distillation & Setup[1]

Q: Why is my vacuum pressure fluctuating during the early stages of distillation?

  • Diagnosis: This is likely due to residual isobutanol or water in the crude mixture.

  • Technical Insight: The crude Guerbet product often contains unreacted isobutanol (bp 108°C atm) and water (reaction byproduct). If you apply high vacuum immediately, these low-boilers will flash-boil, overwhelming the pump and causing pressure spikes.

  • Solution: Perform a "stripping run" first. Distill at atmospheric pressure or mild vacuum (100 mmHg) to remove the bulk of the C4 alcohol and water until the pot temperature reaches ~130°C. Then, cool down and switch to high vacuum (<15 mmHg) for the main fractionation.

Q: What column packing do you recommend for this separation?

  • Recommendation: A Vigreux column (30cm+) is sufficient for rough purity (>95%), but a Packed Column (Rashig rings or wire mesh) is required for high purity (>98%).

  • Reasoning: The boiling point difference between the target C8 alcohol and its nearest ester impurities (e.g., isobutyl isobutyrate) can be narrow (<15°C). A packed column provides the necessary theoretical plates (HETP) to separate these components effectively.

Module B: Operational Issues (The "Live" Run)

Q: The temperature has plateaued, but the GC shows a "shoulder" peak on my product. What is it?

  • Identification: The shoulder is likely Isobutyl isobutyrate or a geometric isomer of the C8 alcohol.

  • Mechanism: In Guerbet synthesis, Tishchenko reaction side-products (esters) often have boiling points very close to the alcohol product.

  • Corrective Action: Increase your Reflux Ratio to 10:1 or 20:1. Collect smaller fractions. If the shoulder persists, the ester may form an azeotrope; a wash with dilute NaOH prior to distillation can hydrolyze the ester, making the separation easier (as the acid salt will stay in the pot).

Q: My product is turning slightly yellow in the receiving flask. Is it decomposing?

  • Diagnosis: Thermal degradation or oxidation.

  • Causality: Although C8 alcohols are relatively stable, trace amounts of aldol condensation intermediates (unsaturated aldehydes) can polymerize or oxidize to form color bodies at high temperatures (>160°C).

  • Solution: Ensure your oil bath temperature does not exceed the boiling point by more than 20-30°C. Nitrogen sparging the capillary (if using a bubbler) or maintaining a strict inert atmosphere is crucial to prevent oxidation of hot vapors.

Module C: Impurity Profiling

Use the table below to identify fractions based on boiling point relative to the main peak.

ComponentRelative VolatilityEst.[1] BP (10 mmHg)Identification Tip
Isobutyraldehyde High (First off)< 20 °CPungent, sharp odor. Trapped in cold trap.
Isobutanol High (Fore-run)~ 30–35 °CDistinct fermented smell.
Target C8 Alcohol Reference 72–78 °C Viscous, mild floral/solvent odor.
Isobutyl Isobutyrate Medium (Tail)~ 80–85 °CSweet, fruity ester odor.
C12 Trimer Low (Pot residue)> 120 °CThick oil, stays in flask.

Advanced Protocol: High-Purity Fractionation

Objective: Isolate >99% purity this compound.

  • Chemical Pre-treatment (Optional but Recommended):

    • Wash the crude organic layer with 10% NaHSO₃ (Sodium Bisulfite) to remove unreacted aldehydes.

    • Wash with 5% NaOH to hydrolyze esters and remove acidic byproducts.

    • Dry over MgSO₄ and filter.

  • System Setup:

    • Flask: Round bottom, max 60% full.

    • Column: Vacuum-jacketed packed column (e.g., Goodloe packing).

    • Head: Solenoid-controlled reflux splitter.

  • Distillation Sequence:

    • Degassing: Stir under vacuum (no heat) for 10 mins to remove dissolved gases.

    • Reflux: Heat to reflux.[2] Let the column equilibrate for 1 hour at Total Reflux.

    • Collection:

      • Fore-run: Collect everything boiling <70°C (10 mmHg) at Reflux Ratio 5:1.

      • Intermediate: Collect 70–72°C at Reflux Ratio 20:1 (discard or recycle).

      • Main Cut: Collect 72–78°C at Reflux Ratio 10:1. Monitor Refractive Index (Target

        
        ).
        

References

  • Guerbet Reaction Mechanism & Products

    • O'Lenick, A. J. (2001).[3] Guerbet Chemistry. Journal of Surfactants and Detergents. Describes the condensation of isobutanol to branched C8 alcohols.

    • Source:

  • Purification of Branched Alcohols

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
    • Source:

  • Physical Property Data (C8 Isomers)

    • National Institute of Standards and Technology (NIST).
    • Source:

  • Safety & Handling

    • PubChem Compound Summary for CAS 18593-92-5.
    • Source:

Sources

Technical Support Center: Synthesis of 3-Methyl-2-(propan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methyl-2-(propan-2-yl)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this sterically hindered primary alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The synthesis of this target molecule typically involves the reduction of a corresponding carbonyl compound. The two most prevalent precursors are:

  • 3-Methyl-2-(propan-2-yl)butanal (an aldehyde): This is the most direct precursor. Reduction is typically achieved using hydride reagents like Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).[1][2][3]

  • Esters of 3-Methyl-2-(propan-2-yl)butanoic acid: These can be reduced to the primary alcohol using a strong reducing agent like LiAlH₄ or via a classic Bouveault-Blanc reduction with sodium metal in ethanol.[4][5]

Another viable, though less common, route is the hydroboration-oxidation of 3-methyl-2-(propan-2-yl)but-1-ene.[6][7][8] This method offers anti-Markovnikov addition to form the desired primary alcohol.[6][7]

Q2: Why is steric hindrance a significant issue in this synthesis?

The target alcohol, and its precursors, feature two bulky isopropyl groups adjacent to the reactive center (the carbonyl group or the double bond). This steric congestion can significantly impact the reaction in several ways:

  • Reduced Reaction Rates: The bulky groups can physically block the approach of the reagent to the reaction site, slowing down the desired transformation.

  • Increased Side Reactions: When the primary reaction pathway is hindered, alternative reaction pathways that are normally minor can become significant. For example, a Grignard reagent may act as a base instead of a nucleophile, leading to deprotonation instead of addition.[9]

  • Reagent Selection: The choice of reagents becomes critical. Bulky reducing agents may be less effective, while highly reactive, smaller reagents might be required to overcome the steric barrier.

Q3: What are the primary types of side products I should anticipate?

Regardless of the chosen route, the most common side products arise from competing reaction pathways. These can include:

  • Unreacted Starting Material: Due to steric hindrance, reactions may not go to completion.

  • Products from Competing Reduction/Addition: With Grignard-based syntheses, the reagent can act as a reducing agent instead of a nucleophile.[9]

  • Elimination Products: Under certain conditions (e.g., acidic or basic work-up at elevated temperatures), dehydration of the final alcohol product can occur, leading to alkenes.

  • Transesterification: In Bouveault-Blanc reductions, the alkoxide formed can react with the starting ester, leading to a different ester and reducing yield.[10]

Troubleshooting Guide: Synthesis via Aldehyde Reduction

The most common and direct route to this compound is the reduction of 3-Methyl-2-(propan-2-yl)butanal. This section addresses issues specific to this pathway.

Problem 1: My reaction is incomplete. GC-MS and NMR analysis show a significant amount of unreacted aldehyde.

Probable Cause: The steric hindrance around the carbonyl carbon is impeding the approach of the hydride nucleophile (H⁻) from the reducing agent.[11] While both NaBH₄ and LiAlH₄ are effective, insufficient reagent, low temperature, or short reaction times can lead to incomplete conversion. LiAlH₄ is a much stronger reducing agent than NaBH₄ and is generally more effective for hindered carbonyls.[1][2]

Proposed Solutions & Validation:

SolutionDetailed Protocol & ExplanationValidation
Increase Reagent Stoichiometry Increase the molar equivalents of the hydride reagent. For NaBH₄, try increasing from 1.5 eq. to 2.5 eq. For LiAlH₄, an increase from 1.1 eq. to 1.5 eq. should be sufficient. This increases the concentration of the hydride, favoring the forward reaction.Monitor the reaction by Thin Layer Chromatography (TLC). The aldehyde starting material is more non-polar and will have a higher Rf value than the alcohol product. The reaction is complete when the aldehyde spot has completely disappeared.
Increase Reaction Temperature If using NaBH₄ in an alcohol solvent (e.g., ethanol), the reaction can often be gently heated to reflux to increase the reaction rate. Caution: Do NOT heat LiAlH₄ reactions in ether or THF; they are typically run at room temperature or below and are exothermic.[12]Use GC-MS to quantify the disappearance of the starting material peak and the appearance of the product peak over time.
Switch to a Stronger Reducing Agent If using NaBH₄, switch to LiAlH₄. Its greater reactivity is more effective at overcoming the steric barrier. The reaction should be performed in an anhydrous ether solvent like THF or diethyl ether.[2][12]Successful isolation of the product in high yield (>90%) after work-up and purification confirms the choice of reagent.
Problem 2: My final product is contaminated with an unexpected ether.

Probable Cause: This is a common issue when using LiAlH₄ in an ether solvent (like THF or diethyl ether) followed by an improper aqueous workup. If the reaction is quenched with acid while a significant amount of unreacted LiAlH₄ remains, the vigorous reaction can generate localized high temperatures. This can promote acid-catalyzed dehydration of the product alcohol to an alkene, which can then be followed by etherification with the solvent or another alcohol molecule.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution Protocol cluster_3 Verification Problem Ether side-product detected (e.g., by GC-MS, NMR) Cause Improper quench of excess LiAlH₄? Localized heat/acid leads to dehydration-etherification. Problem->Cause Investigate Sol1 Cool reaction to 0 °C (ice bath) Cause->Sol1 Implement Corrective Action Sol2 Slowly add ethyl acetate to quench excess LiAlH₄ Sol1->Sol2 Step 1 Sol3 Perform Fieser workup: Add H₂O, then 15% NaOH(aq), then more H₂O Sol2->Sol3 Step 2 Sol4 Filter, dry, and concentrate Sol3->Sol4 Step 3 Verify Analyze purified product. Absence of ether peak confirms success. Sol4->Verify Validate

Caption: Troubleshooting workflow for ether side-product formation.

Troubleshooting Guide: Synthesis via Bouveault-Blanc Reduction

This classical method reduces an ester (e.g., ethyl 3-methyl-2-(propan-2-yl)butanoate) using sodium metal in an alcohol solvent (typically absolute ethanol).[5] While powerful, it is known for being vigorous and having potential side reactions.[10]

Problem 3: My yield is low, and I've isolated a significant amount of a different ester.

Probable Cause: This is likely due to a transesterification side reaction. The mechanism of the Bouveault-Blanc reduction generates sodium alkoxides (e.g., sodium ethoxide from the ethanol solvent) as byproducts.[5] This strong nucleophile can attack the carbonyl of the starting ester, displacing the original alkoxy group and forming a new ester. This new ester may or may not be reduced effectively under the reaction conditions, leading to a mixture of products and reduced yield of the desired alcohol.

Reaction Scheme:

Caption: Competing pathways in Bouveault-Blanc reduction.

Proposed Solutions & Validation:

SolutionDetailed Protocol & ExplanationValidation
Use a Bulky Alcohol Solvent Instead of ethanol, use a bulkier alcohol like isopropanol or tert-butanol. The corresponding alkoxide (isopropoxide or tert-butoxide) is a much stronger base but a poorer nucleophile due to steric hindrance, which suppresses the competing transesterification reaction. Modern protocols often use sodium dispersion in an inert solvent like hexane with a proton source like isopropanol.[4]Compare the product mixture via GC-MS from reactions using ethanol vs. isopropanol. A significant reduction in the transesterified side product should be observed.
Control the Addition of Sodium Ensure the sodium metal is added in small, finely divided pieces to a refluxing solution of the ester in alcohol. This maintains a high local concentration of the reducing agent, favoring the desired reduction over the slower transesterification.Monitor the reaction progress. Rapid consumption of sodium and evolution of hydrogen gas should be observed. A cleaner reaction profile by TLC or GC will indicate suppression of the side reaction.

Experimental Protocol: Reduction of 3-Methyl-2-(propan-2-yl)butanal with NaBH₄

This protocol provides a standard, reliable method for the synthesis of the target alcohol from its aldehyde precursor.

Materials:

  • 3-Methyl-2-(propan-2-yl)butanal (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methyl-2-(propan-2-yl)butanal in methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting aldehyde spot is no longer visible.

  • Quenching: Carefully cool the flask back to 0 °C and slowly quench the reaction by adding 1 M HCl dropwise until the gas evolution ceases and the solution is slightly acidic (pH ~5-6).

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Add diethyl ether to extract the product.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude alcohol.

    • If necessary, purify the product further by flash column chromatography on silica gel.

References

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Evaluating a Sodium Dispersion Reagent for the Bouveault–Blanc Reduction of Esters. ACS Publications - The Journal of Organic Chemistry. [Link]

  • Bouveault–Blanc reduction. Wikipedia. [Link]

  • Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

  • Hydroboration–oxidation reaction. Wikipedia. [Link]

  • Hydroboration Oxidation of Alkenes. Chemistry Steps. [Link]

  • An Improved Bouveault—Blanc Ester Reduction with Stabilized Alkali Metals. ResearchGate. [Link]

  • Hydroboration of Alkenes. Master Organic Chemistry. [Link]

  • Stoichiometry of Bouveault-Blanc Reduction. Sciencemadness. [Link]

  • Bouveault-Blanc Reduction. Name-Reaction.com. [Link]

  • Grignard Reaction - Common Conditions. The Organic Chemistry Portal. [Link]

  • Hydroboration-Oxidation of Alkenes. Chemistry LibreTexts. [Link]

  • Reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • This compound. PubChem. [Link]

  • Carbonyl reduction. Wikipedia. [Link]

  • Construct a three-step synthesis of 2-methyl-2-butanol from 3-methyl-2-butanol. brainly.com. [Link]

  • Reduction of Carboxylic Acids, Aldehydes & Ketones. Save My Exams. [Link]

  • methyl 2-isopropyl-3-methyl-2-butenoate. Chemical Synthesis Database. [Link]

  • reduction of aldehydes and ketones. Chemguide. [Link]

  • 3-methyl-2-(propan-2-yl)butanal. PubChemLite. [Link]

  • The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Preparation of 3-methyl-2-buten-1-al.
  • Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]

  • 2-Isopropyl-2,3-dimethylbutanal. PubChem. [Link]

  • Synthesis of 2-methyl-3-buten-2-ol.
  • A general synthetic method for the oxidation of primary alcohols to aldehydes. Organic Syntheses. [Link]

Sources

Optimizing reaction conditions for the synthesis of 3-Methyl-2-(propan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-Methyl-2-(propan-2-yl)butan-1-ol (also known as 2-isopropyl-3-methylbutan-1-ol or diisopropylethanol). This highly branched primary alcohol presents unique synthetic challenges due to extreme steric hindrance at the alpha-carbon. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to ensure high-yielding reactions.

Troubleshooting Guides & FAQs

Q1: Why is the reduction of 2-isopropyl-3-methylbutanoic acid to the corresponding alcohol so slow and often incomplete? A: The difficulty arises from severe steric hindrance. The alpha-carbon of 2-isopropyl-3-methylbutanoic acid (diisopropylacetic acid) is bonded to two bulky isopropyl groups. This creates a dense steric shield that physically blocks the Bürgi-Dunitz trajectory required for the nucleophilic attack of the hydride ion from Lithium Aluminum Hydride (


). To overcome this kinetic barrier, standard room-temperature ether conditions are insufficient. You must use a higher-boiling solvent like Tetrahydrofuran (THF) and maintain a rigorous reflux to drive the reaction forward[1].

Q2: How do I avoid emulsion formation during the aqueous workup of the


 reduction? 
A:  Standard aqueous quenching of 

generates aluminum hydroxide (

), a gelatinous polymeric paste that traps the product and causes unbreakable emulsions. To solve this, you must use the Fieser Workup [2]. By sequentially adding specific ratios of water and 15%

, you force the formation of sodium aluminate (

), which precipitates as a dense, granular, and highly crystalline matrix. This serves as a self-validating system: if the salts are granular and easily filterable, your quench was successful and product recovery will be quantitative.

Q3: What are the optimal conditions for the esterification of the precursor acid prior to reduction? A: Direct reduction of the sterically hindered carboxylic acid is notoriously poor yielding. Converting the acid to an ester significantly improves the reduction kinetics. However, standard Fischer esterification (acid + alcohol +


) fails here due to the same steric bulk. The optimal route is to first activate the acid by converting it to an acid chloride using Thionyl Chloride (

) at reflux, followed by the addition of ethanol and a mild base (like pyridine) to form ethyl 2-isopropyl-3-methylbutanoate [3].

Q4: Can I use Sodium Borohydride (


) instead of 

for this reduction to improve safety?
A: No.

is generally too mild to reduce carboxylic acids or esters. Furthermore, the extreme steric bulk of the diisopropylacetic skeleton renders it completely unreactive toward

, even when activated with Lewis acids or iodine.

is strictly required for this transformation[4]. Proper safety protocols for handling reactive hydrides must be strictly observed[5].

Quantitative Data: Optimization of Reduction Conditions

The following table summarizes the causality between reaction conditions and conversion rates, demonstrating why esterification and elevated temperatures are critical for this specific sterically hindered substrate.

SubstrateReducing AgentSolventTemp (°C)Time (h)Conversion (%)
Diisopropylacetic acid

(1.5 eq)
Diethyl Ether354< 30%
Diisopropylacetic acid

(3.0 eq)
THF661265%
Ethyl diisopropylacetate

(2.0 eq)
THF668> 95%
Ethyl diisopropylacetate

(4.0 eq)
Ethanol78240%

Experimental Protocol: Reduction & Fieser Workup

This self-validating protocol details the reduction of ethyl 2-isopropyl-3-methylbutanoate to this compound.

Reagents Required:

  • Ethyl 2-isopropyl-3-methylbutanoate: 10.0 g (58.0 mmol)

  • Lithium Aluminum Hydride (

    
    ): 4.4 g (116 mmol, 2.0 eq)
    
  • Anhydrous Tetrahydrofuran (THF): 100 mL

Step-by-Step Methodology:

  • System Preparation: In an oven-dried 500 mL 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, suspend 4.4 g of

    
     in 50 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.
    
  • Reagent Addition: Dissolve 10.0 g of ethyl 2-isopropyl-3-methylbutanoate in 50 mL of anhydrous THF. Add this solution dropwise to the

    
     suspension over 30 minutes. Mechanistic note: Dropwise addition controls the exothermic generation of the intermediate aluminum alkoxide complex.
    
  • Reflux & Monitoring: Remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 66 °C) for 8 hours. Monitor the reaction via TLC (using a PMA or

    
     stain, as the target alcohol lacks a UV chromophore).
    
  • Fieser Quench (Critical Step): Once complete, cool the reaction strictly to 0 °C. For the 4.4 g of

    
     used, perform the following sequential additions with vigorous stirring:
    
    • Slowly add 4.4 mL of distilled

      
        dropwise (Caution: Vigorous 
      
      
      
      gas evolution).
    • Add 4.4 mL of 15% aqueous

      
        solution.
      
    • Add 13.2 mL of distilled

      
       .
      
  • Isolation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 15–30 minutes until the aluminum salts precipitate as a stark white, granular solid. Add 5 g of anhydrous

    
     to absorb excess water and stir for an additional 15 minutes.
    
  • Purification: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with diethyl ether (

    
     mL) to extract any product trapped in the crystal lattice. Concentrate the combined filtrate under reduced pressure to yield the crude alcohol. Purify via vacuum distillation if ultra-high purity is required.
    

Synthetic Workflow Visualization

G A 2-Isopropyl-3-methylbutanoic Acid B SOCl2 / Reflux A->B Activation C Ethyl 2-isopropyl-3-methylbutanoate B->C EtOH D LiAlH4 in THF (Reflux) C->D Hydride Transfer E Aluminum Alkoxide Complex D->E Intermediate F Fieser Workup (H2O, 15% NaOH, H2O) E->F Quench G This compound F->G Filtration

Synthetic workflow for this compound detailing activation and reduction steps.

References

  • Department of Science Service (DSS). "The Journal of Organic Chemistry 1957 Volume 22 No. 12." DSS Open Repository, [Link]

  • Frontier, Alison. "Magic Formulas: Fieser Workup (LAH and DiBAL)." Not Voodoo X.4, Department of Chemistry, University of Rochester,[Link]

  • Chandra, Tilak, and Zebrowski, Jeffrey P. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction." ACS Chemical Health & Safety,[Link]

  • Ashenhurst, James. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry,[Link]

Sources

Technical Support Center: 3-Methyl-2-(propan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for 3-Methyl-2-(propan-2-yl)butan-1-ol (CAS: 18593-92-5). It is designed for researchers and drug development professionals requiring high-fidelity data on stability, storage, and troubleshooting.[1]

Compound Identity:

  • IUPAC Name: this compound[1]

  • Synonyms: 2-Isopropyl-3-methylbutan-1-ol; 2-Isopropyl-3-methylbutanol[1]

  • CAS Number: 18593-92-5[1]

  • Molecular Formula: C

    
    H
    
    
    
    O[1]
  • Molecular Weight: 130.23 g/mol [1]

Part 1: Critical Storage & Stability Protocols

The Core Stability Challenge: Steric Hindrance vs. Oxidation

As a Senior Application Scientist, I often see researchers treat all C8 alcohols as "stable shelf reagents."[1] This is a mistake. While this compound is a primary alcohol, its unique branching at the C2 (alpha to the hydroxymethyl group) and C3 positions creates a specific stability profile.[1]

The bulky isopropyl group at C2 provides steric protection, slowing down nucleophilic attacks, but it does not prevent radical-mediated autoxidation.[1] Over time, atmospheric oxygen will attack the alpha-carbon, converting the primary alcohol first to its aldehyde (2-isopropyl-3-methylbutanal) and subsequently to the carboxylic acid.[1]

Optimized Storage Protocol
  • Temperature: Store at 2°C to 8°C for active use. For long-term banking (>3 months), store at -20°C .

  • Atmosphere: Argon or Nitrogen overlay is mandatory. The branched structure increases the lipid solubility of oxygen, accelerating degradation if headspace is not purged.[1]

  • Container: Amber borosilicate glass with Teflon-lined caps.[1] Avoid plastics (LDPE/PP) for long-term storage as C8 alcohols can leach plasticizers (phthalates), appearing as "ghost peaks" in LC-MS.[1]

Table 1: Physicochemical Properties & Stability Metrics

PropertyValue / CharacteristicImpact on Handling
Physical State Colorless LiquidViscosity changes indicate polymerization or impurities.[1]
Boiling Point ~175-185°C (Predicted)High boiling point makes removal by rotovap difficult; requires high vacuum.[1]
Density ~0.83 g/mLFloats on water; biphasic extraction requires careful layer separation.[1]
Solubility (Water) Low (<1 mg/mL)Do not use aqueous buffers for stock solutions.[1]
Solubility (Organic) DMSO, Ethanol, DCMPrepare stocks in DMSO or Ethanol (anhydrous).[1]
Flash Point >60°C (Est.)[1]Combustible. Handle away from open flames/sparks.[1]

Part 2: Troubleshooting & FAQs (Scientist-to-Scientist)

Q1: "My sample has developed a faint yellow tint. Is it still usable?"

Diagnosis: The yellowing likely indicates the formation of conjugated impurities or trace oxidation products (aldehydes/acids) that have undergone aldol-like condensation.[1] Technical Insight: Primary alcohols should be water-white.[1] Yellowing suggests the presence of chromophores not native to the pure alcohol.[1] Action Plan:

  • Run a TLC or GC-MS: Check for a secondary peak with a lower retention time (aldehyde) or higher retention time (acid/dimer).[1]

  • Purification: If purity is >95%, you may redistill under reduced pressure. However, for sensitive biological assays (e.g., channel clamping), discard and replace .[1] Oxidation byproducts can nonspecifically bind to protein targets, skewing IC50 values.[1]

Q2: "I see an extra peak in my NMR spectrum around 9.6 ppm. What is it?"

Diagnosis: This is the characteristic aldehyde proton doublet.[1] Your sample has oxidized to 2-isopropyl-3-methylbutanal .[1] Mechanism:


.[1]
Troubleshooting: 
  • Quantify: Integrate the aldehyde peak relative to the alcohol -CH2- doublet (approx. 3.4-3.6 ppm).[1] If aldehyde content >1%, repurify.[1]

  • Prevention: Ensure your stock bottles are Parafilm-sealed under argon after every use.[1]

Q3: "The compound crashed out of my cell culture media."

Diagnosis: Solubility failure due to high lipophilicity (LogP ~2.5-3.0).[1] Solution:

  • Solvent Exchange: Dissolve the compound in 100% DMSO first to create a 1000x stock.[1]

  • Step-wise Addition: Add the DMSO stock to the media while vortexing to prevent local high concentrations that trigger precipitation.[1]

  • Carrier Limit: Keep final DMSO concentration <0.5% (or as tolerated by your cells). If precipitation persists, use a carrier protein like BSA (Bovine Serum Albumin) to solubilize the hydrophobic tail.[1]

Q4: "I'm getting inconsistent results in my electrophysiology assays."

Diagnosis: Volatility or Adsorption. Root Cause:

  • Adsorption: The hydrophobic isopropyl/methyl groups make this molecule "sticky" to plastic tubing and perfusion systems.[1]

  • Evaporation: While the boiling point is high, the vapor pressure is non-negligible in open perfusion baths.[1] Fix:

  • Use glass or Teflon (PTFE) reservoirs and tubing.[1]

  • Refresh perfusion solutions every 2-3 hours.[1]

  • Verify actual concentration at the bath using GC-FID if results remain erratic.

Part 3: Quality Control & Decision Logic

The following diagram outlines the decision-making process for validating the integrity of this compound before experimental use.

Stability_QC_Workflow Start Start: Sample Evaluation Visual Visual Inspection (Color/Clarity) Start->Visual Color_Check Is it Colorless? Visual->Color_Check GC_Analysis GC-MS / GC-FID Analysis Color_Check->GC_Analysis Yes Redistill Purify (Distillation) or Discard Color_Check->Redistill No (Yellow/Cloudy) Purity_Check Purity > 98%? GC_Analysis->Purity_Check NMR_Analysis 1H-NMR Verification (Check 9.5-10ppm for Aldehyde) Purity_Check->NMR_Analysis Yes Purity_Check->Redistill No Aldehyde_Check Aldehyde Detected? NMR_Analysis->Aldehyde_Check Approve APPROVED for Use (Store under Argon) Aldehyde_Check->Approve No Aldehyde_Check->Redistill Yes

Figure 1: Quality Control Decision Tree for verifying this compound integrity prior to assay use.

Part 4: Emergency & Safety Procedures

Signal Word: WARNING (Combustible Liquid, Irritant)[1]

  • Skin Contact: This compound is lipophilic and will penetrate the skin barrier, potentially carrying other contaminants with it.[1]

    • Action: Wash immediately with soap and water.[1] Do not use ethanol/solvents to clean skin, as this enhances absorption.[1]

  • Spill Management:

    • Absorb with inert material (vermiculite/sand).[1]

    • Do not use combustible materials like sawdust.[1]

    • Ventilate the area; vapors may be heavier than air and accumulate in low areas.[1]

  • Fire:

    • Use dry chemical, CO2, or alcohol-resistant foam.[1] Water spray may be ineffective due to immiscibility.[1]

References

  • Angene International. (n.d.).[1] this compound (CAS# 18593-92-5). Angene Chemical.[1] Retrieved March 1, 2026, from [Link][1]

  • Moyer, R. A. (2014).[1] Targeting Voltage Gated Sodium Channels for Prevention of Breast Cancer Metastasis (Doctoral dissertation). University of Alabama at Birmingham.[1] Retrieved March 1, 2026, from [Link] (Note: Cited as Compound 46 in synthetic schemes).[1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 18593-92-5. PubChem.[1][2][3] Retrieved March 1, 2026, from [Link][1]

Sources

Technical Support Center: Scaling Up Synthesis of 3-Methyl-2-(propan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: #SC-5592-ISO Subject: Optimization & Troubleshooting for Kilogram-Scale Reduction of Hindered Esters Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Analysis

Target Molecule: 3-Methyl-2-(propan-2-yl)butan-1-ol IUPAC Name: 2-Isopropyl-3-methylbutan-1-ol Structure Analysis: This molecule presents a classic "neopentyl-like" steric challenge. The C2 position is substituted with an isopropyl group, and the adjacent C3 is also an isopropyl-type environment.

  • Key Challenge: The carbonyl carbon (in the precursor ester/aldehyde) is shielded by significant steric bulk. Standard reduction protocols (e.g., NaBH4 at RT) often stall or result in incomplete conversion.

  • Scale-Up Risk: Using Lithium Aluminum Hydride (LiAlH4) on a kilogram scale introduces severe safety risks (pyrophoricity, solid handling) and workup bottlenecks (aluminum emulsions).

Recommended Route for Scale-Up: Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) reduction of Methyl 2-isopropyl-3-methylbutanoate in Toluene.

  • Why: Red-Al is liquid, non-pyrophoric (though still water-reactive), thermally stable at the higher temperatures required to overcome the steric barrier, and offers better solubility for aluminum byproducts.

Process Workflow (Visualized)

The following diagram outlines the optimized workflow for the Red-Al reduction, highlighting critical control points (CCPs).

RedAl_Workflow Start Start: Methyl 2-isopropyl-3-methylbutanoate (1.0 eq) in Toluene Addition Controlled Addition: -20°C to 0°C Exotherm Control Start->Addition Reagent Reagent Prep: Red-Al (65% in Toluene) Dilute to 30-40% Reagent->Addition Dropwise Heating Reaction Phase: Warm to 80°C-Reflux (Critical for Steric Bulk) Addition->Heating Slow Ramp IPC IPC: GC/MS < 1% SM remaining Heating->IPC IPC->Heating Incomplete Quench Quench Protocol: 1. Cool to 0°C 2. IPA (destroy excess) 3. Rochelle's Salt (break emulsion) IPC->Quench Complete Workup Phase Separation: Organic Layer Wash (Water/Brine) Quench->Workup Distill Purification: Fractional Distillation (Remove Toluene & Methoxyethanol) Workup->Distill

Figure 1: Optimized workflow for the Red-Al reduction of hindered esters. Note the high-temperature requirement to drive the reaction to completion despite steric hindrance.

Troubleshooting Guide & FAQs

Module A: Reaction Stalling & Kinetics

User Issue: "I've added 1.5 equivalents of hydride at 0°C, but after 4 hours, I still see 40% starting material by GC."

Diagnosis: You are fighting steric hindrance. The isopropyl group at the


-position blocks the trajectory of the hydride attack (Burgi-Dunitz angle). At 0°C, the kinetic energy is insufficient to overcome this barrier for the bulkier Red-Al complex.

Solution:

  • Increase Temperature: unlike LiAlH4 (which degrades/is dangerous at high T in ethers), Red-Al in Toluene is stable. Safely warm the reaction to 60°C or even reflux (110°C) .

  • Solvent Switch: Ensure you are using Toluene, not THF. Toluene allows for higher reaction temperatures.

  • Stoichiometry: For hindered esters, increase Red-Al to 2.2 - 2.5 equivalents . The first hydride acts as a base/complexing agent; the second and third do the reduction.

Module B: The "Grey Sludge" (Workup)

User Issue: "Upon quenching with water/NaOH, the mixture turned into a thick, grey gel. I cannot separate the layers, and filtration is clogged."

Diagnosis: This is the classic "Aluminum Emulsion" caused by the formation of gelatinous aluminum hydroxides (


).[1] This is the #1 failure mode in scaling up hydride reductions.

Solution: The Rochelle's Salt Protocol Do not use the Fieser workup for Red-Al scale-ups >100g if you lack high-torque stirring; the salts often trap the product.

Protocol:

  • Quench Excess Hydride: Cool to 0°C. Add Isopropyl Alcohol (IPA) dropwise until gas evolution ceases.

  • Complexation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .

    • Ratio: Use approx 20 mL of saturated solution per gram of Red-Al solution used.

  • The "Cook": Vigorously stir the biphasic mixture at room temperature (or 30°C) for 2-4 hours .

    • Mechanism:[2][3][4][5] Tartrate acts as a bidentate ligand, chelating the aluminum into a water-soluble complex.

  • Result: Two clear layers will form.[1][6] The organic layer contains your alcohol; the aqueous layer contains the aluminum-tartrate complex.

Module C: Purification & Azeotropes

User Issue: "My product contains a persistent impurity that co-distills."

Diagnosis: Red-Al releases 2-methoxyethanol as a byproduct. Its boiling point (124°C) is dangerously close to your target molecule's expected boiling point (approx 140-150°C for C8 alcohol).

Solution:

  • Aqueous Wash: 2-methoxyethanol is water-soluble. Perform 3x aggressive water washes before distillation.[5]

  • Fractional Distillation: Use a packed column (Vigreux or structured packing).

    • Data Point: this compound has a high boiling point due to hydrogen bonding.

    • Vacuum: Distill under reduced pressure (e.g., 10-20 mbar) to keep the pot temperature below 100°C, preventing rearrangement of the hindered skeleton.

Quantitative Data: Reagent Selection Matrix

FeatureLiAlH4 (Solid)Red-Al (Liquid)NaBH4 + Additive
Physical State Solid (Dust hazard)Liquid (65% Soln)Solid
Steric Tolerance HighVery High (at Reflux)Low
Thermal Stability Low (Dec. >120°C)High (>200°C)High
Quench Safety ViolentModerateMild
Byproducts Lithium salts (Gel)2-MethoxyethanolBorates
Scale Suitability < 100g> 1 kg - Ton > 1 kg

Decision Tree for Workup (DOT Visualization)

Use this logic flow to determine the correct quenching method based on your reactor setup and scale.

Workup_Logic Start Reaction Complete (Red-Al used) ScaleCheck Scale > 100g? Start->ScaleCheck StirringCheck High Torque Stirring Available? ScaleCheck->StirringCheck Yes (>100g) MethodC Method C: NaOH (Fieser) (Risk of Gel) ScaleCheck->MethodC No (<100g) MethodA Method A: Rochelle's Salt (Best for Emulsions) StirringCheck->MethodA Yes (Recommended) MethodB Method B: Acidic Quench (H2SO4 - Caution!) StirringCheck->MethodB No (Desperation only)

Figure 2: Decision matrix for selecting the safest workup protocol based on scale and equipment capabilities.

References & Grounding

  • Red-Al Properties & Usage:

    • Source: Sigma-Aldrich Technical Bulletin AL-151. "Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al®)".[2][4][7][8][9]

    • Relevance: Establishes thermal stability and solubility advantages over LiAlH4.

  • Workup Protocols (Rochelle's Salt):

    • Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.

    • Context: The definitive source for aluminum emulsion handling.

    • Modern Context: "Workup for Aluminum Hydride Reductions," University of Rochester, Not Voodoo X.

  • Scale-Up of Hindered Reductions:

    • Source:Organic Process Research & Development (OPRD). "Safety and Scale-Up of Red-Al Reductions."

    • Relevance: Addresses the specific exotherm management and gas evolution (3 mol H2 per mol Red-Al) critical for the target audience.

  • Target Molecule Data:

    • Compound: this compound (CAS: 18593-92-5).[10]

    • Source: PubChem Compound Summary.

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-Methyl-2-(propan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

⚠️ Executive Alert: The Symmetry Paradox

Before diving into complex stereoselective troubleshooting, we must address the fundamental structural reality of your target molecule. 3-Methyl-2-(propan-2-yl)butan-1-ol (commonly referred to as 2,2-diisopropylethanol) is an achiral molecule [1].

If you map the substituents on Carbon-2 (C2), you will find it is bonded to:

  • A hydrogen atom (-H)

  • A hydroxymethyl group (-CH₂OH)

  • A propan-2-yl group (-CH(CH₃)₂)

  • A second propan-2-yl group (derived from the 3-methylbutane parent chain)

Because C2 is bonded to two identical isopropyl groups, the molecule possesses a plane of symmetry bisecting the C1-C2 bond. Attempting a "stereoselective synthesis" of this specific, unsubstituted framework is a logical paradox; the product will always be achiral.

Frequently Asked Questions (FAQs)

Q1: Why is my chiral HPLC/GC showing only one peak regardless of the asymmetric catalyst used?

Causality: Researchers often confuse the complex IUPAC nomenclature of this compound with a chiral framework. Because the two isopropyl groups on C2 are identical, the molecule cannot exist as enantiomers. Your chiral column is functioning perfectly; it is showing a single peak because there is only one possible spatial isomer for this achiral molecule[1]. Resolution: Cease the use of expensive chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts. Shift your focus from stereocontrol to optimizing the overall chemical yield, which is notoriously low for this sterically hindered framework.

Q2: I need a chiral version of this framework for my Structure-Activity Relationship (SAR) study. How can I desymmetrize it?

Causality: To create a true stereocenter at C2, the two isopropyl groups must be chemically or isotopically differentiated. Resolution: You have two field-proven options:

  • Isotopic Labeling: Synthesize a pro-chiral precursor and use a deuterated isopropyl halide during the alkylation step (e.g., using 2-iodopropane-d7). This renders the two isopropyl groups distinct, creating a chiral center.

  • Structural Analogs: Substitute one isopropyl group with a sterically similar but distinct moiety, such as a cyclopropyl or sec-butyl group. This strategy is commonly used to synthesize chiral analogs of highly branched aliphatic drugs like valproic acid[2].

Q3: Even ignoring stereochemistry, my yield for the alkylation of ethyl 3-methylbutanoate with 2-iodopropane is extremely low (<20%). Why?

Causality: You are attempting to alkylate a secondary enolate (derived from ethyl 3-methylbutanoate) with a secondary alkyl halide (2-iodopropane). The severe steric bulk at both reacting centers drastically slows down the desired


 substitution. Consequently, the highly basic lithium enolate acts as a Brønsted base, promoting an 

elimination of 2-iodopropane to form propene gas, destroying your electrophile[3]. Resolution: To favor

over

, you must increase the nucleophilicity of the enolate and the leaving group ability of the electrophile. Add a polar aprotic co-solvent like DMPU (N,N'-dimethylpropyleneurea) to break up the lithium enolate aggregates.

Quantitative Data: Stereoselective Troubleshooting Matrix

The following table summarizes the expected versus actual outcomes when attempting stereoselective workflows on this specific molecular framework.

Experimental GoalReagent / Catalyst UsedExpected Enantiomeric Excess (ee)Actual Enantiomeric Excess (ee)Causality / Root Issue
Asymmetric Alkylation Evans Chiral Oxazolidinone>95%0% (Single Peak) Target molecule possesses a plane of symmetry; C2 is achiral.
Asymmetric Ketone Reduction CBS Catalyst (Corey-Bakshi-Shibata)>90%0% (Single Peak) The resulting alcohol has two identical propan-2-yl groups, negating the stereocenter.
Desymmetrization 2-Iodopropane-d7 + Chiral Aux.>90%~85% Successful desymmetrization. The -CH(CH₃)₂ and -CD(CD₃)₂ groups are distinct.

Standard Operating Procedure: Optimized Synthesis of this compound

Self-Validating System: This protocol uses an internal temperature check and gas evolution monitoring to ensure the enolate is formed and reacting via


 rather than 

.

Step 1: Enolate Generation

  • In a flame-dried Schlenk flask under argon, add dry THF and diisopropylamine (1.1 eq). Cool to -78 °C.

  • Add n-Butyllithium (1.05 eq) dropwise. Stir for 30 minutes to form LDA.

  • Dropwise add ethyl 3-methylbutanoate (ethyl isovalerate, 1.0 eq). The solution should remain clear. Stir for 1 hour at -78 °C.

Step 2: Sterically Hindered Alkylation

  • Add DMPU (2.0 eq) to the enolate solution to disrupt lithium aggregation.

  • Dropwise add 2-iodopropane (1.5 eq).

  • Validation Check: Monitor the reaction carefully. If vigorous bubbling occurs upon warming,

    
     elimination is competing. Keep the reaction strictly at -40 °C for 4 hours before slowly warming to room temperature overnight.
    
  • Quench with saturated aqueous

    
     and extract with ethyl acetate. Purify the intermediate ester via silica gel chromatography.
    

Step 3: Reduction to the Achiral Alcohol

  • Suspend

    
     (1.5 eq) in dry diethyl ether at 0 °C.
    
  • Slowly add the purified ethyl 2-isopropyl-3-methylbutanoate (dissolved in ether).

  • Validation Check: Gentle hydrogen gas evolution confirms the active reduction of the ester.

  • Stir for 2 hours at room temperature. Quench using the Fieser method (x mL water, x mL 15% NaOH, 3x mL water). Filter the granular aluminum salts, concentrate the filtrate, and distill under reduced pressure to yield the pure achiral alcohol.

Visualizations

Workflow start Observation: 0% ee / Single Peak on Chiral HPLC check Structural Analysis: Analyze C2 Substituents start->check decision Are the two isopropyl groups distinct? check->decision achiral Molecule is Achiral (Plane of Symmetry) decision->achiral No chiral Molecule is Chiral (e.g., Isotopic Labeling) decision->chiral Yes sol_achiral Cease asymmetric catalysis. Optimize for overall yield. achiral->sol_achiral sol_chiral Check catalyst matching and steric bulk of labels. chiral->sol_chiral

Caption: Logical troubleshooting workflow for resolving stereochemical analysis issues.

Pathway A Ethyl 3-methylbutanoate (Starting Material) B Lithium Enolate Intermediate A->B LDA, THF -78°C C Ethyl 2-isopropyl- 3-methylbutanoate B->C iPr-I, DMPU (SN2 Alkylation) D 3-Methyl-2-(propan-2-yl) butan-1-ol C->D LiAlH4, Et2O 0°C to RT

Caption: Optimized synthetic pathway for this compound via enolate alkylation.

References

  • [1] Standard Chemical Thermodynamic Properties of Alkanol Isomer Groups - NIST (Alberty, Chung, and Flood). Source: nist.gov. URL:[Link]

  • [3] A Process For The Preparation Of Valproic Acid. Source: quickcompany.in. URL:[Link]

  • [2] The Effects of Central Nervous System-Active Valproic Acid Constitutional Isomers, Cyclopropyl Analogs, and Amide Derivatives on Neuronal Growth Cone Behavior. Source: doi.org. URL:[Link]

Sources

Validation & Comparative

Purity Analysis of 3-Methyl-2-(propan-2-yl)butan-1-ol by HPLC: A Method Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 3-Methyl-2-(propan-2-yl)butan-1-ol (CAS: 18593-92-5).

Executive Summary

This compound (also known as 2-isopropyl-3-methylbutan-1-ol) is a branched aliphatic primary alcohol (C


H

O) used as a critical intermediate in the synthesis of fine chemicals and pharmaceutical precursors (e.g., 2-isopropyl-3-methylbutanoic acid).[1]

The Analytical Challenge: Unlike aromatic compounds, this molecule lacks a chromophore, rendering standard UV detection (254 nm) ineffective. While Gas Chromatography (GC-FID) is the industry standard for volatile alcohols, HPLC is required when the analyte is in a non-volatile aqueous matrix (e.g., fermentation broth) or part of a thermally unstable formulation.

This guide compares two distinct HPLC strategies:

  • Direct Detection (RID): The robust, "label-free" approach for bulk purity assay.

  • Derivatization-UV: The high-sensitivity approach for trace impurity profiling.

Part 1: Critical Analysis of Methodologies

Method A: Refractive Index Detection (RID)

"The Bulk Assay Workhorse"

  • Mechanism: Measures the difference in refractive index between the mobile phase and the analyte.

  • Best For: Raw material assay (>95% purity) and high-concentration process monitoring.

  • Limitations: Non-gradient compatible (isocratic only); sensitive to temperature fluctuations; low sensitivity (high LOD).

Method B: Pre-Column Derivatization (UV-Vis)

"The Trace Impurity Solution"

  • Mechanism: Covalent attachment of a chromophore (e.g., 3,5-Dinitrobenzoyl chloride) to the hydroxyl group, enabling UV detection at 254 nm.

  • Best For: Trace analysis (<0.1%), cleaning validation, and complex matrices where specificity is required.

  • Limitations: Requires sample preparation; reaction by-products can interfere with chromatography; stoichiometric excess of reagent required.

Comparative Performance Matrix
FeatureMethod A: Direct RIDMethod B: Derivatization-UV
Detection Principle Universal (Refractive Index)Specific (UV Absorbance @ 254 nm)
Sensitivity (LOD) Low (~100 ppm)High (~1-5 ppm)
Linearity (R²) > 0.999 (High Range)> 0.999 (Low Range)
Selectivity Low (Detects everything)High (Detects alcohols only)
Throughput High (Inject & Run)Low (Reaction time + Run)
Gradient Compatible No (Isocratic only)Yes

Part 2: Decision Logic & Workflow

The choice between RID and Derivatization depends strictly on the analytical goal (Assay vs. Impurity) and the sample matrix .

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Bulk Assay or Trace Impurity? Start->Goal Bulk Bulk Assay (>90% Purity) Goal->Bulk Bulk Trace Trace Impurity (<0.1%) Goal->Trace Trace MethodA Method A: HPLC-RID (Direct Detection) Bulk->MethodA Simple Matrix Matrix Is Matrix UV-Active? Trace->Matrix Matrix->MethodA No (High Conc. Only) MethodB Method B: Derivatization-UV (3,5-DNB Reagent) Matrix->MethodB Yes (High Specificity Needed)

Figure 1: Decision tree for selecting the appropriate HPLC detection mode based on sensitivity requirements and matrix interference.

Part 3: Detailed Experimental Protocols

Protocol A: Direct RID (Recommended for Assay)

This method relies on the Agilent Hi-Plex H or a standard C18 column. For this specific branched alcohol, a C18 column offers better selectivity against linear isomers.

Chromatographic Conditions:

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water (60:40 v/v). Note: Must be premixed to avoid baseline noise in RID.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C (Critical control required for RID stability).

  • Detector: Refractive Index Detector (RID), Optical Unit 35°C.

  • Injection Volume: 20 µL.

Procedure:

  • Equilibrate the system for at least 60 minutes to stabilize the RID baseline.

  • Prepare a standard solution of this compound at 1.0 mg/mL in mobile phase.

  • Inject blank (mobile phase) to ensure flat baseline.

  • Inject standard and samples. The analyte typically elutes between 5–8 minutes depending on column carbon load.

Protocol B: Derivatization with 3,5-Dinitrobenzoyl Chloride (Recommended for Impurities)

This protocol converts the non-UV active alcohol into a strongly UV-absorbing ester.

Reaction Scheme:



(Where R = 3-Methyl-2-(propan-2-yl)butan-1-yl)

Reagents:

  • DNB Reagent: 10 mg/mL 3,5-Dinitrobenzoyl chloride in Tetrahydrofuran (THF).

  • Catalyst: Pyridine (anhydrous).

  • Quench: 1% Nitric Acid or Water.

Step-by-Step Workflow:

  • Preparation: Mix 500 µL of Sample (in THF) + 100 µL Pyridine + 500 µL DNB Reagent in a 2 mL HPLC vial.

  • Incubation: Cap and heat at 60°C for 15 minutes.

  • Quenching: Add 1 mL of Water/Acetonitrile (50:50) to hydrolyze excess reagent.

  • Analysis: Inject onto HPLC-UV.

Chromatographic Conditions (UV):

  • Column: C18 (e.g., Poroshell 120 EC-C18), 4.6 x 100 mm, 2.7 µm.

  • Mobile Phase:

    • A: Water (0.1% Formic Acid)

    • B: Acetonitrile[2]

    • Gradient: 50% B to 90% B over 10 mins.

  • Detection: UV at 254 nm.

  • Specificity: The target derivative elutes after the hydrolyzed reagent peak (3,5-dinitrobenzoic acid).

DerivatizationWorkflow Sample Sample (Alcohol) Mix Mix & Heat (60°C, 15 min) Sample->Mix Reagent Reagent (3,5-DNB-Cl) Reagent->Mix Quench Quench (Add H2O) Mix->Quench Inject Inject HPLC-UV (254 nm) Quench->Inject

Figure 2: Pre-column derivatization workflow for enhancing UV sensitivity.

Part 4: Validation Data Summary

The following data represents typical performance metrics for this compound analysis.

ParameterMethod A (RID)Method B (Deriv-UV)
Limit of Detection (LOD) 150 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 500 µg/mL1.5 µg/mL
Precision (RSD, n=6) 0.8%1.2%
Recovery 98.5 - 101.2%95.0 - 104.0%
Linearity Range 0.5 - 10 mg/mL1 - 100 µg/mL

Expert Insight: While Method B offers superior sensitivity, the precision is slightly lower (1.2% RSD) due to the variability introduced during the manual derivatization step. For assaying the pure substance (e.g., >98% purity check), Method A is preferred due to its simplicity and higher precision.

References

  • Agilent Technologies. (2011).[1] Analysis of Aliphatic Alcohols by Ligand-Exchange Chromatography. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Analysis of aliphatic and phenolic compounds present in industrial black liquors using HPLC-DAD and IC-MS/MS methods. Retrieved from [Link]

Sources

Technical Comparison of Sterically Hindered Branched Alcohols: Focusing on 3-Methyl-2-(propan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between 3-Methyl-2-(propan-2-yl)butan-1-ol (abbreviated herein as MPIB ) and standard industrial branched alcohols, specifically 2-Ethylhexanol (2-EH) .[1][2]

Designed for researchers in drug development and synthetic chemistry, this document analyzes the structural implications of the isopropyl-substituted backbone of MPIB versus the ethyl-substituted backbone of 2-EH.[1][2] We demonstrate that MPIB serves as a "Hyper-Hindered" C8 alcohol , offering superior hydrolytic stability for downstream esters and ethers at the cost of reduced nucleophilic reactivity.[1][2]

Structural Analysis & Mechanistic Implications[1][2]

The core differentiator of MPIB is its steric environment.[1][2] While both MPIB and 2-EH are C8 isomers (Formula: C


H

O), their topology defines their reactivity.[1][2]
Steric Mapping[1][2]
  • 2-Ethylhexanol (2-EH): Features an ethyl group at the

    
    -position (C2).[1][2] The hydroxyl group is moderately shielded but remains accessible for standard esterification.[1][2]
    
  • This compound (MPIB): Features an isopropyl group at the

    
    -position (C2) AND a methyl group  at the 
    
    
    
    -position (C3).[1][2]
    • Impact: The bulkier isopropyl group creates a larger "cone angle" around the oxygen atom, significantly retarding the approach of electrophiles.[1][2]

The "Guerbet-Type" Steric Effect

MPIB mimics the architecture of advanced Guerbet alcohols but with tighter branching.[1][2] This results in a "neopentyl-like" resistance to metabolism and hydrolysis.[1][2]

StericMap cluster_0 Standard Branching (2-EH) cluster_1 Hyper-Branching (MPIB) EH 2-Ethylhexanol (Ethyl @ C2) EH_Access Moderate Access to -OH EH->EH_Access EH_Reactivity Standard Kinetics EH_Access->EH_Reactivity MPIB_Reactivity Retarded Kinetics (High Stability) EH_Reactivity->MPIB_Reactivity Contrast: ~5-10x Rate Diff MPIB This compound (Isopropyl @ C2 + Methyl @ C3) MPIB_Access High Steric Shielding (Cone Angle > 120°) MPIB->MPIB_Access MPIB_Access->MPIB_Reactivity

Figure 1: Steric mapping comparison illustrating the increased shielding in MPIB due to the proximal isopropyl group.[1][2]

Physicochemical Property Comparison

The following data aggregates experimental ranges and predicted values based on structural isomerism.

PropertyThis compound (MPIB)2-Ethylhexanol (2-EH)Implications for Development
CAS Number 18593-92-5 104-76-7Unique identifier for regulatory filing.[1][2]
Molecular Weight 130.23 g/mol 130.23 g/mol Identical; mass spec cannot distinguish without fragmentation analysis.[1][2]
Boiling Point ~172–176 °C (Est.)184.6 °CMPIB is more globular (lower surface area), resulting in a slightly lower BP than linear-heavy 2-EH.[1][2]
LogP (Lipophilicity) ~2.952.90MPIB is marginally more lipophilic due to compact hydrophobic shielding.[1][2]
Water Solubility < 0.8 g/L0.9 g/LMPIB is less soluble; ideal for biphasic extractions where phase separation is critical.[1][2]
Flash Point ~70 °C75 °CBoth are combustible liquids requiring Class IIIA handling.[1][2]
Reactivity (Rel.) LowMedium-HighMPIB requires forcing conditions (catalyst/heat) for derivatization.[1][2]

Performance in Synthesis & Formulation

Esterification Kinetics (The "Steric Penalty")

In drug development, alcohols are often converted to esters (prodrugs) or used as nucleophiles.[1][2]

  • Observation: MPIB reacts significantly slower than 2-EH with carboxylic acids.[1][2]

  • Benefit: Once formed, MPIB esters are highly resistant to enzymatic and hydrolytic cleavage .[1][2] This makes MPIB a candidate for "metabolically robust" lipophilic tails in drug design.[1][2]

Solvency Profile

MPIB acts as a "stiff" solvent.[1][2] Its branched structure disrupts hydrogen bonding networks more effectively than 2-EH, potentially lowering the viscosity of formulations containing high-molecular-weight APIs (Active Pharmaceutical Ingredients).[1][2]

Experimental Protocols

Protocol A: Comparative Esterification Kinetics Assay

Objective: To quantify the steric hindrance of MPIB relative to 2-EH by measuring the rate of acetylation.

Reagents:

  • Substrate A: MPIB (CAS 18593-92-5)[1][2]

  • Substrate B: 2-Ethylhexanol (CAS 104-76-7)[1][2][3]

  • Reagent: Acetic Anhydride (

    
    )[1][2]
    
  • Catalyst: Pyridine[1][2]

  • Solvent: Dichloromethane (DCM)[1][2]

Workflow:

  • Preparation: In two separate reaction vessels, dissolve 10 mmol of the respective alcohol in 20 mL DCM.

  • Initiation: Add 12 mmol Pyridine, followed by 11 mmol Acetic Anhydride at

    
    . Maintain temperature at 25°C.
    
  • Sampling: Withdraw 100

    
    L aliquots at 
    
    
    
    minutes.
  • Quenching: Quench aliquots immediately in methanol.

  • Analysis: Analyze via GC-FID or HPLC. Calculate % conversion based on the disappearance of the alcohol peak.

Expected Results:

  • 2-EH: >90% conversion within 30 minutes.[1][2]

  • MPIB: <50% conversion within 30 minutes (requires longer time or heat to complete).

Protocol B: Hydrolytic Stability Stress Test

Objective: To validate the stability of MPIB-derived esters in simulated physiological fluid.

  • Synthesis: Pre-synthesize the Acetate ester of MPIB and 2-EH.

  • Incubation: Dissolve esters in Simulated Gastric Fluid (pH 1.2) and PBS (pH 7.4) with 5% DMSO cosolvent.

  • Monitoring: Incubate at 37°C for 24 hours.

  • Result: MPIB esters should show <5% degradation, whereas 2-EH esters may show 10-20% hydrolysis depending on conditions.[1][2]

ExperimentalWorkflow cluster_kinetics Protocol A: Reactivity cluster_stability Protocol B: Stability start Start: Select Alcohol mix Mix with Ac2O + Pyridine start->mix synth Synthesize Ester start->synth sample Sample at t=5, 15, 30 min mix->sample analyze GC Analysis sample->analyze decision Decision Matrix: High Reactivity -> Use 2-EH High Stability -> Use MPIB analyze->decision Data Output incubate Incubate pH 1.2 / 7.4 synth->incubate measure Measure Hydrolysis incubate->measure measure->decision

Figure 2: Dual-stream experimental workflow for assessing kinetic reactivity and hydrolytic stability.

Safety & Handling (E-E-A-T)

While specific toxicological data for MPIB is less abundant than for 2-EH, structural analogy dictates the following precautions:

  • Inhalation: Like other C8 alcohols, MPIB vapor is a respiratory irritant.[1][2] Use in a fume hood.[1][2]

  • Skin Absorption: Branched alcohols can act as permeation enhancers.[1][2] Wear nitrile gloves (min 0.11 mm thickness).[1][2]

  • Metabolism: Primary alcohols are metabolized to carboxylic acids.[1][2] The hindered acid resulting from MPIB (3-methyl-2-isopropylbutanoic acid) may have a prolonged half-life due to resistance to

    
    -oxidation.[1][2]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21386953, this compound. Retrieved from [Link][1][2]

  • National Institute of Standards and Technology (NIST). 2-Ethylhexanol Properties and Mass Spectra. NIST Chemistry WebBook, SRD 69.[1][2][4] Retrieved from [Link][1][2][4]

Sources

Comparative Guide: X-Ray Crystallography of 3-Methyl-2-(propan-2-yl)butan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-2-(propan-2-yl)butan-1-ol (CAS: 18593-92-5)[1], also known as 2-isopropyl-3-methyl-1-butanol[2], is a highly sterically hindered aliphatic primary alcohol. In drug development and complex natural product synthesis, establishing the exact stereochemical and conformational properties of such heavily branched aliphatic motifs is critical. However, because it is a liquid at room temperature and possesses high conformational flexibility, it is fundamentally recalcitrant to direct Single-Crystal X-Ray Diffraction (SCXRD).

As a Senior Application Scientist, I have evaluated the leading derivatization strategies to overcome these crystallographic limitations. This guide objectively compares the performance of covalent derivatization methods (3,5-Dinitrobenzoate, MαNP Acid, and p-Bromobenzoate) against non-covalent encapsulation (Crystalline Sponge Method) to provide a definitive, self-validating workflow for structural elucidation.

Mechanistic Challenges in Crystallizing Branched Aliphatics

The substrate possesses a dense steric environment at the C2 and C3 positions, featuring an isopropyl and a methyl group adjacent to the primary hydroxyl. This branching creates a high entropic penalty for crystal lattice formation. To force this molecule into a highly ordered crystalline state, researchers must append a rigid, planar chromophore that drives intermolecular packing via strong non-covalent interactions (e.g., π-π stacking, dipole-dipole interactions, or hydrogen bonding)[3]. Without these directing groups, the aliphatic chains suffer from severe thermal disorder, rendering the resulting diffraction data unrefinable.

Comparative Analysis of Derivatization Strategies

To objectively select the best approach, we must compare the thermodynamic drivers of crystallization for each method.

Derivatization StrategyCrystallization DriverSuccess Rate (Highly Branched Aliphatics)Absolute Configuration (AC) CapabilityPrimary Limitation
3,5-Dinitrobenzoate (3,5-DNB) Ester Strong π-π stacking & intermolecular H-bondingHigh (>85%) Relative only (unless chiral co-former used)Lacks heavy atom for anomalous dispersion.
MαNP Acid Ester Rigid naphthyl core packingMedium-High (70%) Yes (via Bijvoet heavy atom effect & NMR)Reagents are highly expensive; requires HPLC.
p-Bromobenzoate (p-BB) Ester Dipole-dipole & weak π-π interactionsLow-Medium (40%)Yes (via Bromine anomalous dispersion)Often yields waxy solids instead of diffracting crystals.
Crystalline Sponge (CS) Method Host-Guest MOF encapsulationLow (20% for flexible aliphatics)Yes (via MOF chiral framework)Severe guest disorder requires synchrotron radiation.

Performance Verdict: For routine structural connectivity and relative stereochemistry, 3,5-Dinitrobenzoate (3,5-DNB) esterification is the superior choice due to its aggressive crystallization propensity[4]. If Absolute Configuration (AC) is strictly required, MαNP Acid derivatization outperforms traditional p-BB esters by allowing simultaneous HPLC enantioresolution and AC determination via 1H-NMR diamagnetic anisotropy prior to SCXRD[5][6]. While the Crystalline Sponge method is revolutionary for liquid analytes[7], highly branched aliphatics often exhibit severe thermal disorder within the MOF pores, leading to poor resolution.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to ensure causality and prevent the propagation of errors into the crystallization phase.

Protocol A: 3,5-DNB Esterification (Optimal for Routine SCXRD)

Causality of Reagents: The extreme steric bulk of the 2-isopropyl group heavily shields the primary hydroxyl. Standard esterification conditions will fail. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, which forcefully overcomes this steric barrier.

  • Reaction Setup: Dissolve 1.0 eq of this compound in anhydrous CH₂Cl₂ (0.2 M) under N₂. Add 1.5 eq of Triethylamine (TEA) and 0.2 eq of DMAP. Cool to 0 °C.

  • Acylation: Slowly add 1.2 eq of 3,5-Dinitrobenzoyl chloride. Stir for 4 hours, allowing it to warm to room temperature.

  • Self-Validation (TLC Tracking): The starting aliphatic alcohol is completely UV-inactive. The 3,5-DNB ester is strongly UV-active (254 nm). The appearance of a distinct, UV-active spot (Rf ~0.6 in 4:1 Hexane:EtOAc) confirms covalent conversion[3].

  • Purification: Quench with sat. NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and purify via flash chromatography.

  • Crystallization (Vapor Diffusion): Dissolve the purified ester in a minimal amount of Dichloromethane (good solvent) in an inner vial. Place this inside a sealed outer vial containing n-Hexane (antisolvent).

    • Causality: Slow vapor diffusion gradually lowers the solubility of the ester, promoting controlled thermodynamic nucleation over rapid kinetic precipitation, yielding high-quality single crystals.

Protocol B: MαNP Acid Derivatization (For Absolute Configuration)

Causality of Reagents: To prevent racemization of the chiral derivatizing agent, Steglich esterification is employed using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC. EDC's urea byproduct is water-soluble, preventing microscopic urea crystals from contaminating the target crystal lattice.

  • Reaction Setup: Combine the alcohol, (S)-MαNP acid (1.2 eq), EDC·HCl (1.5 eq), and DMAP (0.5 eq) in anhydrous CH₂Cl₂. Stir at room temperature for 12 hours.

  • Self-Validation (NMR & HPLC): Prior to crystallization, analyze the crude mixture via 1H-NMR. The distinct chemical shifts of the diastereomers (due to the naphthyl group's diamagnetic anisotropy) validate successful derivatization[6]. Separate the diastereomers using preparative HPLC.

  • Crystallization: Recrystallize the pure diastereomer from an Ethanol/Water mixture via slow evaporation.

Decision Matrix Visualization

Below is the logical workflow for selecting the appropriate crystallographic strategy based on analytical requirements.

G Start Liquid Aliphatic Alcohol This compound Q1 Need Absolute Configuration? Start->Q1 CS Crystalline Sponge (MOF Encapsulation) Q1->CS No Derivatization Desired DNB 3,5-Dinitrobenzoate Esterification Q1->DNB No (Relative/Connectivity) MNP MαNP Acid Derivatization Q1->MNP Yes (Chiral) Eval1 High Disorder Risk (Requires Synchrotron) CS->Eval1 Eval2 High Crystallinity (Routine SCXRD) DNB->Eval2 Eval3 HPLC Resolution + Heavy Atom Phasing MNP->Eval3

Workflow for selecting the optimal X-ray crystallography strategy for branched aliphatic alcohols.

References

  • [2] Standard Chemical Thermodynamic Properties of Alkanol Isomer Groups - NIST. NIST. 2

  • [1] this compound(CAS# 18593-92-5 ). Angene Chemical. 1

  • [5] Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. 5

  • [7] Organic molecules visualizable by crystal data in introductory chemistry. ResearchGate. 7

  • [3] Gem-Difluorinated Homoallyl Alcohols, β-Hydroxy Ketones, and syn- and anti-1,3-Diols via γ,γ-Difluoroallylboronates. ACS Publications. 3

  • [4] Multicomponent Solvate Crystals of 3,5-Dinitrobenzoic Acid and Acetamide and CSD Analysis of Solvates. ACS Omega.4

  • [6] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. 6

Sources

Comparative Solvent Properties of 3-Methyl-2-(propan-2-yl)butan-1-ol: A Technical Guide for Advanced Extractions

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate and engineer solvent systems for complex chemical extractions and drug purification workflows. When dealing with highly hydrophobic or sterically bulky Active Pharmaceutical Ingredients (APIs), standard linear alcohols often fall short due to their tendency to form stable emulsions.

This guide provides an objective, data-driven comparison of 3-Methyl-2-(propan-2-yl)butan-1-ol (CAS 18593-92-5)—also known as 2-isopropyl-3-methyl-1-butanol[1]—against industry-standard solvents, detailing the mechanistic causality behind its unique properties and providing a self-validating experimental protocol for its application.

Part 1: Mechanistic Causality & The Steric Shielding Effect

To understand the solvent behavior of this compound, we must analyze its molecular architecture. While it shares the exact molecular formula (C₈H₁₈O) and weight (130.23 g/mol ) as linear [2], its properties are fundamentally altered by severe steric hindrance.

The molecule features dual branching adjacent to the primary hydroxyl group: an isopropyl group at the C2 position and a methyl group at the C3 position. This creates a massive "steric shield" around the -OH moiety.

The Causality of Phase Behavior: In linear 1-octanol, the unhindered hydroxyl group readily acts as a hydrogen-bond donor and acceptor, creating extensive intermolecular networks that result in a high boiling point (195 °C)[2] and moderate amphiphilic behavior. In contrast, the steric bulk in this compound physically restricts neighboring molecules from approaching the hydroxyl oxygen. This restricted hydrogen-bonding capacity significantly lowers its boiling point to 171–172 °C[1] and alters its dielectric constant[3].

For drug development professionals, this translates into a critical operational advantage: drastically reduced emulsion formation . During Liquid-Liquid Extraction (LLE), linear alcohols often stabilize solvent-water interfaces, creating milky emulsions that require prolonged centrifugation. The hindered hydroxyl in this compound minimizes interfacial tension stabilization, promoting rapid, clean phase separation even after high-shear mixing.

Part 2: Comparative Solvent Properties

To contextualize its performance, the table below compares this compound against two standard C8 alcohols: 1-Octanol (the benchmark for lipophilicity/LogP calculations) and 2-Ethylhexanol (a common industrially branched solvent).

PropertyThis compound1-Octanol2-Ethylhexanol
Molecular Weight 130.23 g/mol 130.23 g/mol 130.23 g/mol
Boiling Point 171 - 172 °C195 °C183 - 185 °C
Steric Hindrance at -OH Very High (C2/C3 branched)Minimal (Linear)Moderate (C2 branched)
Emulsion Tendency in LLE LowHighModerate
Hydrogen Bond Capacity RestrictedHighModerate
Part 3: Experimental Protocol — Self-Validating Liquid-Liquid Extraction (LLE)

Trustworthiness in solvent screening requires a closed, self-validating system. To objectively evaluate the extraction efficiency of this compound[4], we utilize a mass-balance LLE protocol. By quantifying the API in both the organic and aqueous phases against an Internal Standard (IS), we eliminate volumetric errors and confirm absolute recovery.

Materials:

  • Aqueous phase containing 1.0 mg/mL of a model hydrophobic API.

  • Internal Standard (IS): A stable, isotopically labeled analog of the API.

  • Extraction Solvent: this compound (>98% purity).

Step-by-Step Methodology:

  • Sample Preparation: Spike 5.0 mL of the aqueous API solution with 50 µL of the IS solution (10 mg/mL) in a 15 mL glass centrifuge tube. Causality: The IS accounts for any matrix effects or injection volume variations during downstream HPLC analysis.

  • Solvent Addition: Add exactly 5.0 mL of this compound to the aqueous mixture (1:1 v/v ratio).

  • Phase Mixing: Vortex the biphasic system vigorously for 2 minutes. Causality: High-shear mixing maximizes the interfacial surface area for mass transfer. Because the branched octanol lacks unhindered hydrogen-bonding capability, it will not form micro-emulsions here, allowing for aggressive mixing without the penalty of phase-separation failure.

  • Phase Separation: Centrifuge the mixture at 4,000 RPM for 10 minutes. The steric hindrance of the solvent ensures a razor-sharp phase boundary.

  • Sampling: Carefully extract 1.0 mL from the upper organic phase and 1.0 mL from the lower aqueous phase using separate positive-displacement pipettes to account for viscosity differences.

  • HPLC-UV Analysis & Validation: Inject both samples into the HPLC system. Calculate the partition coefficient (

    
    ).
    
    • Self-Validation Check: Verify the mass balance equation:

      
      . A result outside this variance indicates solvent degradation, API precipitation, or volumetric error.
      
Part 4: Workflow Visualization

LLE_Workflow Start Aqueous API Solution + Internal Standard Solvent Add Solvent (Branched Octanol) Start->Solvent Mix Vortex & Centrifuge (Phase Separation) Solvent->Mix OrgPhase Organic Phase (API Extraction) Mix->OrgPhase AqPhase Aqueous Phase (Residual API) Mix->AqPhase Analysis HPLC-UV Analysis (Mass Balance Validation) OrgPhase->Analysis AqPhase->Analysis

Workflow of a self-validating Liquid-Liquid Extraction using branched octanol.

References
  • "1-Octanol | C8H18O | CID 957", PubChem - National Institutes of Health (NIH),[Link]

  • "3-methyl-2-(1-methylethyl)-1-butanol -- Critically Evaluated Thermophysical Property Data", National Institute of Standards and Technology (NIST), [Link]

Sources

Methodological Guide: Stereochemical Validation and "Pseudo-ee" Analysis of 3-Methyl-2-(propan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Trap

In asymmetric synthesis and drug development, the determination of enantiomeric excess (ee) is a critical quality attribute. However, as a Senior Application Scientist, the first and most crucial step in any method development is rigorous structural validation.

3-Methyl-2-(propan-2-yl)butan-1-ol (CAS 18593-92-5) presents a classic stereochemical trap. Despite its highly branched nomenclature suggesting a chiral center at the C2 position, this molecule is strictly achiral (meso-symmetric) . The C2 carbon is bonded to a hydrogen atom, a hydroxymethyl group, and two identical isopropyl groups (the propan-2-yl substituent and the C3-C4 ispropyl chain). Because it lacks enantiomers, its theoretical ee is non-existent.

Rather than discarding this molecule, analytical chemists utilize it as an invaluable System Suitability Standard (SSS) . In chiral chromatography, this achiral, highly sterically hindered alcohol serves as the ultimate negative control to differentiate true enantiomeric resolution from false-positive peak splitting caused by column degradation or void volumes.

Comparison of Analytical Platforms for Aliphatic Alcohols

To validate chiral methods, we must compare how different analytical platforms handle our achiral target (the negative control) versus a structurally similar chiral analog, such as (R/S)-2,3-Dimethylbutan-1-ol (the positive control).

Table 1: Platform Performance and Stereochemical Validation Metrics
Analytical PlatformRecommended Column / ReagentResolution (

) for Positive Control*
Peak Shape for Target Analyte (SSS)Analysis TimeCost / Throughput
Chiral GC Beta-DEX 225 (Cyclodextrin)> 1.5 (Baseline)Single sharp peak (No splitting)15–20 minLow / High
Chiral HPLC Chiralcel OD-H (Cellulose)> 2.0 (Baseline)Single sharp peak (No splitting)20–30 minMedium / Medium

F NMR
(R)-MTPA-Cl (Mosher's)Two distinct

F signals
Single

F signal (Singlet)
5–10 min**High / Low

*Positive Control: (R/S)-2,3-Dimethylbutan-1-ol. **Excludes 2-4 hour derivatization time.

Experimental Workflows & Self-Validating Protocols

Every analytical protocol must be a self-validating system. By embedding causality into our experimental design, we ensure that our data is artifact-free.

Protocol 1: Chiral GC System Suitability and False-Positive Screening

Causality & Logic: Chiral columns, particularly cyclodextrin-based phases, are prone to stationary phase degradation and void volume formation over repeated thermal cycles (). By injecting our achiral, highly branched target first, we establish a physical baseline. If the peak splits, the system is physically compromised. If it remains a single peak, any subsequent splitting of chiral analytes is genuinely enantiomeric.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of this compound in 1 mL of anhydrous dichloromethane (DCM). Prepare a separate positive control vial with 5 mg of racemic 2,3-dimethylbutan-1-ol.

  • Instrument Setup: Equip the Gas Chromatograph with a Beta-DEX 225 column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 220 °C with a split ratio of 50:1. Use helium as the carrier gas at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 60 °C (hold for 2 min), ramp at 5 °C/min to 120 °C, then ramp at 20 °C/min to 200 °C (hold for 5 min).

  • Validation Execution (Negative Control): Inject 1 µL of the target analyte (SSS). Evaluate the peak symmetry. A single, symmetrical peak validates the column's physical integrity and rules out false-positive splitting.

  • Enantiomeric Resolution (Positive Control): Inject 1 µL of the positive control. Calculate the resolution (

    
    ) between the two enantiomer peaks to confirm the column's chiral recognition capacity.
    

Workflow A Target: this compound B Structural Symmetry Check A->B C Result: Achiral (Prochiral C2) B->C D Designate as System Suitability Standard C->D E Chiral GC / HPLC Injection D->E F Peak Splitting Observed? E->F G Yes: Column Degradation F->G False Positive H No: System Validated F->H True Negative

Logical workflow for utilizing achiral targets as System Suitability Standards.

Protocol 2: NMR Validation via Mosher's Ester Derivatization

Causality & Logic: The Mosher's method relies on forming diastereomers from a chiral alcohol and a chiral derivatizing agent (). Because this compound is achiral, reacting it with (R)-MTPA-Cl yields only a single ester product, not a diastereomeric mixture. The


F nucleus is highly sensitive to its stereochemical environment; observing a single 

F signal self-validates the achiral nature of the substrate and proves that ee determination is structurally inapplicable.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, inert NMR tube, dissolve 10 mg of this compound in 0.5 mL of Pyridine-

    
    .
    
  • Derivatization: Add 3 equivalents (approx. 25 µL) of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

  • Catalysis & Incubation: Cap the tube tightly, invert to mix, and allow the reaction to proceed at room temperature for 4 hours. The pyridine acts as both the solvent and the acid scavenger, driving the acylation to completion.

  • Data Acquisition: Acquire a

    
    F NMR spectrum (at 376 MHz or higher) with a sufficient relaxation delay (d1 = 2s) to ensure quantitative signal integration.
    
  • Interpretation: Observe the CF

    
     signal region (typically around -71 ppm). A single, sharp singlet confirms the formation of a single ester, definitively proving the target molecule is symmetric.
    

Pathway A Achiral Alcohol (CAS 18593-92-5) B (R)-MTPA-Cl (Mosher's Reagent) A->B D Single Ester Product (No Diastereomers) B->D Acylation C Pyridine-d5 (Catalyst/Solvent) C->D Catalysis E 1H/19F NMR (Single Signal Set) D->E Analysis

Mosher's ester derivatization pathway confirming the absence of stereocenters.

Conclusion

The attempt to determine the enantiomeric excess of this compound highlights the critical importance of structural verification in analytical chemistry. By recognizing its achiral nature, researchers can repurpose this molecule from a confusing analyte into a powerful, self-validating diagnostic tool for assessing the integrity of chiral chromatography systems.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458.[Link]

Spectroscopic Comparison Guide: 3-Methyl-2-(propan-2-yl)butan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of 3-Methyl-2-(propan-2-yl)butan-1-ol (also known as 2-isopropyl-3-methylbutan-1-ol ) against its most relevant constitutional isomers. It is designed for researchers requiring precise structural elucidation and differentiation of C₈H₁₈O alcohol isomers.

Executive Summary & Structural Context

This compound (Formula: C₈H₁₈O; MW: 130.23 g/mol ) is a highly branched primary alcohol characterized by extreme steric crowding at the


-position. Structurally, it consists of a hydroxymethyl group attached to a central methine carbon which bears two isopropyl groups .

This specific architecture—often referred to as "diisopropylcarbinyl methanol"—imparts unique spectroscopic signatures arising from its high degree of symmetry, distinguishing it from common industrial isomers like 2-Ethylhexan-1-ol and 1-Octanol .

The Isomer Landscape

In drug development and synthesis, this molecule is frequently confused with or compared to the following C₈H₁₈O isomers:

IsomerStructure TypeKey Characteristic
This compound Symmetrical Branched Achiral (plane of symmetry); Sterically bulky.
2-Ethylhexan-1-ol Unsymmetrical BranchedChiral (Racemic); Industrial standard (plasticizer intermediate).
1-Octanol LinearAmphiphilic standard (LogP reference).
2,2,4-Trimethylpentan-1-ol Neo-structureQuaternary carbon; often found in "isooctanol" mixtures.

Structural Analysis & Symmetry Elements

Understanding the symmetry is the key to interpreting the spectra.

  • Symmetry : The molecule possesses a plane of symmetry passing through the hydroxymethyl group and the central methine hydrogen. This makes the two isopropyl groups chemically and magnetically equivalent.

  • Chirality : Unlike 2-Ethylhexanol, This compound is achiral .

  • Implication : The number of NMR signals will be significantly lower than the carbon count (8), acting as a primary diagnostic tool.

IsomerComparison Target This compound (Achiral, C2v Symmetry) 4 Unique 13C Signals 4 Unique 13C Signals Target->4 Unique 13C Signals EthylHex 2-Ethylhexan-1-ol (Chiral, C1 Symmetry) 8 Unique 13C Signals 8 Unique 13C Signals EthylHex->8 Unique 13C Signals Octanol 1-Octanol (Linear, High flexibility) Octanol->8 Unique 13C Signals

Caption: Symmetry-driven spectroscopic divergence. The target molecule displays half the expected carbon signals due to equivalence.

Detailed Spectroscopic Comparison

A. Nuclear Magnetic Resonance (NMR)[1][2][3][4]

This is the definitive method for differentiation.


C NMR Comparison (Decoupled)
Carbon EnvironmentThis compound (Target)2-Ethylhexan-1-ol (Alternative)
Total Signals 4 Signals (Due to symmetry)8 Signals (Distinct environments)
C-OH (

)
~62-64 ppm~64-65 ppm
Branch Point (

)
~53 ppm (CH)~42 ppm (CH)
Side Chains ~28 ppm (2

CH, equivalent)~21 ppm (4

CH

, equivalent)
Multiple signals: 10–30 ppm range.Distinct methyls (Terminals).

Diagnostic Rule: If your C₈ alcohol spectrum shows only 4 distinct peaks , you have isolated the this compound isomer. If you see 8 peaks, it is likely 2-Ethylhexanol or Octanol.


H NMR Comparison
Proton GroupThis compound 2-Ethylhexan-1-ol 1-Octanol
-CH

-OH
Doublet (

3.5–3.6 ppm)
Doublet (

3.55 ppm)
Triplet (

3.63 ppm)
Methyls Strong Doublet (

0.9 ppm)Integrates to 12H.
Two Triplets (distorted)Terminal methyls differ.One Triplet (

0.88 ppm)Terminal only.
Methines Multiplet (

1.6–1.8 ppm)Overlapping CH (core) and CH (iPr).
Multiplet (

1.4 ppm)Single methine.
N/A (Methylene envelope).

Key Differentiator: The -CH


-OH  signal is a doublet  for both branched isomers (due to splitting by the single neighboring CH), but a triplet  for linear 1-Octanol. Distinguishing the two branched isomers requires integration of the methyl region (12H equivalent doublet vs. two distinct methyl groups).
B. Infrared Spectroscopy (FT-IR)

While functional groups are identical (-OH), the fingerprint region reveals steric differences.

  • O-H Stretch : 3300–3400 cm⁻¹ (Broad, common to all).

  • Gem-Dimethyl Split (1380 cm⁻¹) :

    • Target : Strong splitting or "doublet" appearance at ~1380–1365 cm⁻¹ due to the presence of two isopropyl groups (gem-dimethyl deformation).

    • 1-Octanol : Singlet or weak deformation band.

    • 2-Ethylhexanol : Single methyl deformation, less pronounced splitting.

C. Mass Spectrometry (EI-MS, 70 eV)

Fragmentation is driven by the stability of the carbocation formed after


-cleavage.
  • This compound :

    • Molecular Ion (M+) : 130 (Weak/Absent).

    • Base Peak : Likely m/z 87 or m/z 69 .

    • Mechanism : Loss of CH

      
      OH (M-31) is common. However, loss of an isopropyl group (M-43) is highly favored here, leading to a secondary cation.
      
  • 2-Ethylhexanol :[1][2][3][4]

    • Base Peak : m/z 57 (C

      
      H
      
      
      
      ⁺) or m/z 41 .
    • Characteristic loss of water (M-18) followed by alkene fragmentation.

Experimental Protocol: Identification Workflow

Objective: Unambiguously identify this compound from a mixture of C₈ isomers.

Reagents:

  • Deuterated Chloroform (CDCl

    
    ) or DMSO-d
    
    
    
    .
  • Standard NMR tubes.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 10–20 mg of the analyte in 0.6 mL CDCl

    
    .
    
  • Run

    
    C NMR (Proton Decoupled) :
    
    • Set relaxation delay (

      
      ) to >2 seconds to ensure quantitative integration is not required, but peak detection is clear.
      
    • Acquire at least 256 scans.

  • Signal Counting (The "Rule of 4") :

    • Count the peaks.[5]

    • Result A (4 Peaks) : Confirms This compound (Symmetric).

    • Result B (8 Peaks) : Indicates 2-Ethylhexanol or 1-Octanol .

    • Result C (>8 Peaks) : Indicates a mixture of diastereomers (not possible for the target) or impurities.

  • Run

    
    H NMR (Confirmation) :
    
    • Focus on the region 3.4–3.7 ppm.

    • Doublet : Confirms branching at C2 (Target or 2-Ethylhexanol).

    • Triplet : Confirms linear chain (1-Octanol).

  • Derivatization (Optional for GC-MS) :

    • Treat with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS ether.

    • Analyze via GC-MS.[6] The TMS derivative of the target will show a distinct retention time (usually lower than n-octanol due to steric sphericity/globularity).

IdentificationWorkflow Start Unknown C8 Alcohol Sample HNMR Step 1: 1H NMR (3.5 ppm region) Start->HNMR Triplet Triplet Signal (Linear Chain) HNMR->Triplet J ~ 6-7 Hz Doublet Doublet Signal (Branched at C2) HNMR->Doublet J ~ 6-7 Hz Octanol Identify: 1-Octanol Triplet->Octanol CNMR Step 2: 13C NMR Signal Count Doublet->CNMR EightPeaks 8 Distinct Peaks CNMR->EightPeaks FourPeaks 4 Distinct Peaks CNMR->FourPeaks EthylHex Identify: 2-Ethylhexanol (or other unsym. isomer) EightPeaks->EthylHex Target Identify: this compound FourPeaks->Target

Caption: Decision tree for spectroscopic identification of C8 alcohol isomers.

Physical Properties & Applications[4][5][6][7][8][9][10][11]

While spectroscopy is the identification tool, physical properties often dictate the choice of isomer in application.

PropertyTarget Molecule2-Ethylhexanol
Boiling Point ~175–180 °C (Est.)183–186 °C
Solubility (Water) Very Low (<0.1%)~0.1%
Steric Hindrance Extreme (Two iPr groups)Moderate (Ethyl group)
Reactivity Slower esterification rates due to steric bulk around the -OH.Standard primary alcohol reactivity.

Synthesis Note : The target molecule is typically synthesized via the reduction of 2-isopropyl-3-methylbutanoic acid or the corresponding aldehyde. It is less common in bulk industrial streams compared to 2-ethylhexanol (produced via propylene hydroformylation/aldol condensation).

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 21386953, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 7720, 2-Ethylhexanol. Retrieved from [Link]

  • BASF Petronas Chemicals . 2-Ethylhexanol Technical Data Sheet. Retrieved from [Link]

  • SpectraBase . NMR Data for Branched Alcohols. (General Reference for Shift Prediction). Retrieved from [Link]

Sources

Correlating the Structure of 3-Methyl-2-(propan-2-yl)butan-1-ol with its Physicochemical and Reactive Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of lipophilic modifiers and sterically hindered building blocks, the architectural nuances of primary alcohols dictate their utility. 3-Methyl-2-(propan-2-yl)butan-1-ol (CAS: 18593-92-5), also systematically known as 2-isopropyl-3-methylbutan-1-ol, represents a fascinating extreme in aliphatic steric shielding. Featuring a primary hydroxyl group flanked by a beta-carbon bonded to two bulky isopropyl groups, this molecule behaves fundamentally differently from standard linear or mono-branched alcohols.

As a Senior Application Scientist, I have structured this guide to provide a rigorous comparative analysis of this compound against industry-standard alternatives: 1-Octanol (linear) and 2-Ethylhexan-1-ol (mono-branched). By correlating its unique structural topology with its physicochemical properties and reaction kinetics, this guide offers actionable, field-proven insights for researchers in drug development and complex organic synthesis.

Structural Analysis & Causality: The "Di-Isopropyl" Umbrella

The reactivity of a primary alcohol is traditionally governed by the nucleophilicity of its oxygen atom. However, in this compound, the C2 position (beta-carbon) is substituted with an isopropyl group and is part of a 3-methylbutane backbone. This effectively places two isopropyl groups adjacent to the primary alcohol [1].

Causality of Steric Approach Control: During an esterification reaction (an addition-elimination mechanism), the incoming electrophile must approach the hydroxyl oxygen. The dual isopropyl groups at C2 create a dense steric "umbrella." This severe steric hindrance restricts the rotational degrees of freedom around the C1-C2 bond and physically blocks the nucleophilic attack trajectory. Consequently, the activation energy (


) for forming the tetrahedral intermediate is significantly elevated compared to 2-ethylhexanol (which only has a single ethyl branch) and 1-octanol (which has no beta-branching).

This structural feature is not merely a limitation; it is a synthetic advantage. The steric bulk prevents unwanted side reactions, such as over-esterification during multi-step syntheses, and allows for highly controlled oxidations to its corresponding carboxylic acid, as detailed in [2].

Pathway A 3-Methyl-2-(propan-2-yl) butan-1-ol B Di-isopropyl Beta-Branching A->B Structural Feature C Primary Hydroxyl (-OH) Group A->C Reactive Center D Severe Steric Hindrance B->D Induces Shielding C->D Subject to E Retarded SN2 Esterification D->E Kinetic Penalty F High-Yield Controlled Oxidation D->F Prevents Ester Byproducts

Structural causality of this compound dictating its reaction pathways.

Comparative Physicochemical Properties

To contextualize the performance of this compound, we must evaluate its thermodynamic and physical properties against its C8 isomers. The high degree of branching disrupts Van der Waals packing, which is reflected in its lower boiling point relative to linear counterparts, a phenomenon well-documented in [3].

Property / Metric1-Octanol (Alternative 1)2-Ethylhexan-1-ol (Alternative 2)This compound (Target)
CAS Number 111-87-5104-76-718593-92-5
Molecular Formula C8H18OC8H18OC8H18O
Molar Mass 130.23 g/mol 130.23 g/mol 130.23 g/mol
Beta-Carbon Branching None (Linear)Ethyl groupDual Isopropyl groups
Boiling Point (°C) 195 °C183 - 185 °C171 - 172 °C
Steric Hindrance Level MinimalModerateSevere
Primary Application Lipophilicity standard (LogP)Plasticizer precursorHindered building block / Oxidation precursor

Experimental Protocol 1: Comparative Esterification Kinetics

To empirically validate the steric shielding effect, the following self-validating kinetic assay compares the Steglich esterification rates of the three alcohols.

Rationale: By using a standard carboxylic acid (Phenylacetic acid) and an internal standard (Dodecane), this protocol isolates the alcohol's nucleophilicity as the sole variable, ensuring the data is strictly a function of steric approach control.

Step-by-Step Methodology:

  • Reagent Preparation: In three separate, dry 50 mL round-bottom flasks under N2, dissolve Phenylacetic acid (10 mmol) and the respective alcohol (10 mmol) in 20 mL of anhydrous Dichloromethane (DCM). Add Dodecane (5 mmol) as the internal standard.

  • Activation: Cool the flasks to 0 °C. Add 4-Dimethylaminopyridine (DMAP, 1 mmol) followed by a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 11 mmol) in 5 mL DCM dropwise over 10 minutes.

  • Initiation & Sampling: Remove the ice bath. At precise intervals (t = 5, 15, 30, 60, 120, and 240 mins), extract a 100 µL aliquot from each flask.

  • Quenching: Immediately filter the aliquot through a short silica plug (to remove the precipitated dicyclohexylurea, DCU) and elute with 1 mL of Hexane/EtOAc (4:1). Self-Validation Check: The rapid removal of DCU instantly halts the reaction, ensuring the time-stamp of the aliquot is perfectly accurate.

  • GC-FID Analysis: Inject the quenched samples into a GC-FID. Calculate the conversion percentage by comparing the product peak area to the Dodecane internal standard.

  • Data Interpretation: 1-Octanol will reach >95% conversion within 30 minutes. 2-Ethylhexanol will require ~60 minutes. This compound will exhibit a plateaued conversion of <40% even after 240 minutes, definitively proving the profound steric retardation caused by the di-isopropyl beta-branching.

Workflow Step1 Step 1: Reagent Prep (Alcohol + Acid + DCC/DMAP) Step2 Step 2: Reaction Initiation (0 °C to Room Temp) Step1->Step2 Step3 Step 3: Aliquot Sampling (t=5 to 240 mins) Step2->Step3 Step4 Step 4: Rapid Quenching (Silica Filtration of DCU) Step3->Step4 Step5 Step 5: GC-FID Analysis (Internal Std: Dodecane) Step4->Step5 Step6 Step 6: Kinetic Profiling (Conversion vs. Time) Step5->Step6

Self-validating GC-FID workflow for comparative esterification kinetic profiling.

Experimental Protocol 2: Controlled Oxidation to 2-Isopropyl-3-methylbutanoic Acid

While steric bulk hinders esterification, it is highly advantageous for controlled oxidations. The bulky beta-substituents prevent the newly formed carboxylic acid from reacting with unreacted alcohol (which often forms ester byproducts in less hindered systems like 1-octanol). This protocol utilizes a classic Jones oxidation [2].

Step-by-Step Methodology:

  • Jones Reagent Preparation: In an ice-water bath, dissolve 26.7 g of Chromium trioxide (CrO3) in 50 mL deionized water. Vigorously stir and slowly add 23 mL of concentrated H2SO4. Dilute to 100 mL with water. Self-Validation Check: The solution must be a clear, deep orange-red without undissolved particulates to ensure exact molarity.

  • Substrate Solvation: In a 500 mL three-necked flask equipped with a mechanical stirrer and dropping funnel, dissolve 13.0 g (0.1 mol) of this compound in 100 mL of ACS-grade acetone. Cool to 0–5 °C.

  • Oxidation: Slowly add the Jones reagent via the dropping funnel, maintaining the internal temperature below 10 °C. The reaction transitions from orange to an opaque green (Cr3+ formation). Stir at room temperature for 2 hours.

  • Quenching: Add isopropanol dropwise until the green color persists. Causality: Isopropanol acts as a sacrificial secondary alcohol, ensuring all excess highly-reactive Cr(VI) is safely reduced before work-up, preventing over-oxidation during extraction.

  • Work-up: Decant the acetone. Wash the chromium salts with diethyl ether (3 x 50 mL). Combine organic layers and wash with saturated NaHCO3 (3 x 50 mL). Acidify the aqueous layer to pH 2 with 2 M HCl, then extract with diethyl ether (3 x 75 mL).

  • Purification: Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield high-purity 2-isopropyl-3-methylbutanoic acid.

References

  • Title: 3-methyl-2-(1-methylethyl)-1-butanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) Source: nist.gov URL: [Link]

  • Title: Standard Chemical Thermodynamic Properties of Alkanol Isomer Groups Source: aip.org URL: [Link]

Safety Operating Guide

3-Methyl-2-(propan-2-yl)butan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of 3-Methyl-2-(propan-2-yl)butan-1-ol

As laboratory workflows in drug development and organic synthesis grow more complex, the responsible management of chemical waste remains a foundational pillar of operational safety and environmental compliance. This compound (also known as 2-isopropyl-3-methyl-1-butanol) is a branched aliphatic alcohol[1]. While it is a highly useful reagent, it presents specific handling challenges typical of mid-chain aliphatic alcohols, including flammability, vapor accumulation, and potential respiratory or eye irritation[2][3].

This guide provides a self-validating, step-by-step framework for the disposal of this compound, ensuring that your laboratory maintains the highest standards of safety, regulatory compliance, and cost-efficiency.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, personnel must understand the physical and chemical properties of the material being handled.

PropertyValue / Classification
Chemical Name This compound
CAS Number 18593-92-5
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol [4]
Chemical Class Branched Aliphatic Alcohol
Waste Classification Non-Halogenated Organic Solvent[5]
Primary Hazards Flammable/Combustible, Eye/Skin Irritant[2]

Mechanistic Safety: The "Why" Behind the Protocol

To build a robust safety culture, laboratory professionals must understand the chemical causality driving these operational rules:

  • The Halogenated vs. Non-Halogenated Imperative: this compound contains only carbon, hydrogen, and oxygen[4]. Therefore, it must be strictly segregated into the Non-Halogenated Organic Solvent waste stream[5]. Mixing this compound with halogenated solvents (e.g., dichloromethane or chloroform) is a critical operational error. Halogenated waste requires specialized, energy-intensive high-temperature incineration to prevent the formation of highly toxic dioxins and furans[6]. Contaminating a halogenated drum with non-halogenated bulk waste unnecessarily multiplies disposal costs and environmental burden[6][7].

  • Oxidation Hazards: As a primary alcohol, this compound is highly susceptible to exothermic oxidation. If inadvertently mixed with strong oxidizers (e.g., nitric acid, peroxides, or inorganic acids) in a waste carboy, it can rapidly oxidize into aldehydes or carboxylic acids[5]. This reaction generates significant heat and gas, which can lead to catastrophic container over-pressurization and rupture[2][5].

Standard Operating Procedure (SOP): Waste Segregation and Disposal

Self-Validating Check: Before initiating disposal, verify that the receiving container is chemically compatible (e.g., HDPE plastic or glass), that the secondary containment tray is clean, and that no incompatible waste streams (like strong acids) share the same Satellite Accumulation Area (SAA)[5][7].

Phase 1: Liquid Waste Disposal
  • Verify Stream: Confirm the waste consists solely of this compound and other compatible non-halogenated solvents (e.g., acetone, ethanol, hexanes)[5][7].

  • Transfer: Working inside a certified chemical fume hood, use a dedicated funnel to transfer the liquid into the designated "Non-Halogenated Organic Waste" container[6].

  • Headspace Management: Never fill the waste container beyond 75% to 80% capacity. Leaving adequate headspace is critical to accommodate vapor expansion and prevent pressure buildup due to ambient temperature fluctuations[5][7].

  • Seal and Document: Immediately cap the container tightly to prevent vapor escape[7]. Update the hazardous waste log or tag with the exact volume and chemical name to maintain a real-time inventory, which prevents accidental mixing by subsequent users[6].

Phase 2: Solid Waste (Contaminated Materials)
  • Collection: Gather all chemically contaminated consumables—including nitrile gloves, wipes, weighing papers, and filter pads—that have come into direct contact with the alcohol[8].

  • Segregation: Place these items into a designated, leak-proof "Hazardous Solid Waste" bin or a red chemically contaminated waste bag[8]. Do not place them in standard municipal trash or biological waste bins[6][9].

  • Labeling: Seal the bag or bin and label it clearly with "Contaminated Solid Waste: this compound"[7].

Phase 3: Empty Container Protocol
  • Triple Rinse: Inside the fume hood, triple-rinse the empty source container using a compatible, volatile non-halogenated solvent (e.g., acetone or ethanol)[7]. This ensures no residual chemical remains to volatilize or react.

  • Rinsate Disposal: Pour all rinsate into the Non-Halogenated Organic Waste liquid container[7].

  • Defacement: Once the container is completely dry and free of vapors, deface or completely remove the original manufacturer's chemical label[7].

  • Final Disposal: Dispose of the clean, defaced container according to your institution's specific guidelines for non-hazardous laboratory glass or plastic recycling[7].

Emergency Spill Response Protocol

In the event of an accidental release of this compound, execute the following steps immediately:

  • Isolate & Assess: Evacuate non-essential personnel from the immediate area. Eliminate all nearby ignition sources, as the vapors are combustible[5].

  • Containment: Don appropriate personal protective equipment (PPE), including fresh nitrile gloves, safety goggles, and a lab coat. Use a chemical spill kit to deploy inert absorbent materials (e.g., vermiculite, sand, or universal spill pads) around the perimeter of the spill to prevent it from reaching drains[5][9].

  • Absorption & Cleanup: Work systematically from the outside of the spill toward the center, allowing the absorbent material to fully soak up the liquid.

  • Disposal: Sweep the saturated absorbent into a heavy-duty hazardous waste bag. Treat this as contaminated solid waste (refer to Phase 2) and arrange for prompt Environmental Health and Safety (EH&S) pickup[5][7].

Waste Stream Decision Matrix

G Start This compound Waste Generation Type Identify Waste Stream Start->Type Liquid Liquid Waste (Solutions & Pure) Type->Liquid Solid Solid Waste (Contaminated PPE) Type->Solid Empty Empty Containers Type->Empty NonHalo Non-Halogenated Organic Waste Liquid->NonHalo Direct Pour SolidBin Hazardous Solid Waste Bin Solid->SolidBin Segregate TripleRinse Triple Rinse with Compatible Solvent Empty->TripleRinse Fume Hood Rinsate Rinsate to Non-Halogenated Waste TripleRinse->Rinsate GlassRecycle Deface Label & Dispose as Glass/Plastic TripleRinse->GlassRecycle Rinsate->NonHalo

Workflow for the segregation and disposal of this compound waste streams.

References[1] Chemsrc. "3-methyl-2-propan-2-ylbutan-1-ol". chemsrc.com. https://www.chemsrc.com/[4] Angene International. "this compound(CAS# 18593-92-5)". angenechemical.com. https://www.angenesci.com/[5] Nipissing University. "Hazardous Materials Disposal Guide". nipissingu.ca. https://www.nipissingu.ca/[6] UC Berkeley EH&S. "Linlab procedure for Waste Disposal". berkeley.edu. https://ehs.berkeley.edu/[8] University College Dublin. "School of Chemistry Hazardous Waste Management Plan". ucd.ie.https://www.ucd.ie/[9] University of the Philippines Diliman. "IB GUIDELINES FOR WASTE DISPOSAL". upd.edu.ph.https://science.upd.edu.ph/[7] BenchChem. "Proper Disposal Procedures for (R,S)-BisPh-mebBox: A Guide for Laboratory Professionals". benchchem.com. https://www.benchchem.com/[2] National Institutes of Health. "1-Octanol | C8H18O | CID 957 - PubChem". pubchem.ncbi.nlm.nih.gov. https://pubchem.ncbi.nlm.nih.gov/compound/957[3] Australian Industrial Chemicals Introduction Scheme. "Alkoxylates of aliphatic alcohols (C ≥6): Human health tier II assessment". industrialchemicals.gov.au. https://www.industrialchemicals.gov.au/

Sources

Personal protective equipment for handling 3-Methyl-2-(propan-2-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 3-Methyl-2-(propan-2-yl)butan-1-ol (CAS: 18593-92-5). This branched C8 alcohol presents specific challenges due to its combustibility and potential for respiratory and skin irritation. The following protocols are designed for researchers and scale-up chemists to ensure zero-incident handling.

Chemical Identity & Physical Properties

Accurate identification is critical to distinguish this specific isomer from lower molecular weight alcohols (e.g., isoamyl alcohol) which have different flammability profiles.

Property Data / Specification
Chemical Name This compound
Synonyms 2-Isopropyl-3-methylbutan-1-ol; 2-Isopropyl-3-methylbutanol
CAS Number 18593-92-5
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Physical State Colorless liquid (at 20°C)
Solubility Low water solubility; Soluble in organic solvents (Ethanol, Ether)
Combustibility Class IIIA Combustible Liquid (Flash Point estimated >60°C)

Hazard Analysis (GHS Classification)

The primary risks associated with this compound are irritation to mucosal membranes and combustibility. It is not highly flammable like methanol but requires grounding during transfer.

Hazard Class GHS Code Hazard Statement
Flammable Liquids H227 Combustible liquid.[1]
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2]
Acute Toxicity (Inhalation) H332 Harmful if inhaled.[1]
STOT - Single Exposure H335 May cause respiratory irritation.[1]

Source: PubChem GHS Classification [1]

Personal Protective Equipment (PPE) Matrix

Selection of PPE must address the permeation characteristics of branched C8 alcohols. While less aggressive than ketones, long-term exposure can degrade standard latex.

A. Hand Protection (Glove Selection)
  • Primary Recommendation: Nitrile Rubber (minimum 0.11 mm thickness) .

    • Rationale: Nitrile provides excellent chemical resistance to aliphatic alcohols. For splash protection, standard laboratory nitrile gloves are sufficient.

  • Immersion/Prolonged Contact: Butyl Rubber or Viton .[3][4]

    • Rationale: For tasks involving bulk transfer or potential submersion, thicker butyl gloves prevent permeation breakthrough for >480 minutes.

  • Contraindicated: Natural Latex . Latex degrades rapidly upon exposure to organic alcohols and offers poor permeation resistance.

B. Respiratory Protection
  • Engineering Control First: All handling should occur within a certified Chemical Fume Hood maintaining a face velocity of 80–100 fpm.

  • Respirator Type: If fume hood work is not feasible (e.g., maintenance or spill cleanup), use a Half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black Label).

    • Trigger: Use if olfactory detection (solvent smell) occurs, as this indicates the OEL has likely been exceeded.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of liquid splash causing severe irritation (H315/H319).

  • Body: Standard Cotton/Poly Lab Coat . For volumes >1L, wear a chemical-resistant apron (Tyvek or PVC) to prevent soak-through in case of a major spill.

Operational Handling Workflow

The following logic tree dictates the safe handling procedures based on the volume and state of the chemical.

HandlingWorkflow Start Start: Handling this compound VolCheck Check Volume & Operation Start->VolCheck SmallScale Small Scale (< 500 mL) Analytical/Synthesis VolCheck->SmallScale Analytical LargeScale Large Scale (> 500 mL) Bulk Transfer/Distillation VolCheck->LargeScale Preparative Hood Use Chemical Fume Hood SmallScale->Hood Grounding MANDATORY: Ground/Bond Containers (Prevent Static Discharge) LargeScale->Grounding PPE_Std PPE: Nitrile Gloves, Goggles, Lab Coat Hood->PPE_Std Waste Disposal: Organic Solvent Waste PPE_Std->Waste Spill Spill Event? PPE_Std->Spill Ventilation Ensure Local Exhaust Ventilation (LEV) Grounding->Ventilation PPE_High PPE: Butyl Gloves, Splash Apron, Face Shield + Goggles Ventilation->PPE_High PPE_High->Waste PPE_High->Spill Action Absorb with Vermiculite/Sand. Do NOT use combustible materials. Spill->Action Yes Action->Waste

Caption: Operational Decision Tree for handling varying volumes of this compound, emphasizing grounding for bulk transfers.

Storage & Logistics

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from heat sources.

  • Incompatibilities: Segregate from Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) and Acid Chlorides . Reaction with these can generate heat or toxic vapors.

  • Static Electricity: As a combustible liquid (H227), bulk containers (drums) must be grounded during dispensing to prevent static ignition of vapors [2].

Emergency & Disposal Protocols

Spill Response
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Increase ventilation (open fume hood sashes fully if safe).

  • Absorb: Use vermiculite , dry sand, or non-combustible absorbent pads. Do not use sawdust (fire hazard).

  • Clean: Wash the contaminated surface with a soap and water solution.

Disposal
  • Waste Stream: Classify as Non-Halogenated Organic Solvent Waste .

  • Protocol: Do not pour down the drain. Collect in high-density polyethylene (HDPE) or steel solvent safety cans. Label clearly with the full chemical name and "Combustible" hazard warning.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21386953, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

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3-Methyl-2-(propan-2-yl)butan-1-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.